2-Ethoxy-5-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOCAMLPFHWHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-5-fluoroaniline: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Ethoxy-5-fluoroaniline, a substituted aniline derivative of increasing importance in the pharmaceutical and life sciences sectors. Targeted at researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety considerations, underpinned by scientific literature and established protocols.
Introduction
This compound (CAS No: 946774-81-8) is an aromatic amine that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique trifunctional substitution pattern—an activating amino group, a lipophilic ethoxy group, and an electron-withdrawing fluorine atom—imparts a distinct combination of reactivity and physicochemical properties. These characteristics are particularly advantageous in the design of novel therapeutic agents, where the strategic incorporation of fluorine and ether linkages can profoundly influence a molecule's metabolic stability, membrane permeability, and target-binding affinity. This guide aims to be a critical resource for scientists leveraging this valuable intermediate in their research and development endeavors.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and drug design. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 946774-81-8 | [1][2] |
| Molecular Formula | C₈H₁₀FNO | N/A |
| Molecular Weight | 155.17 g/mol | N/A |
| Appearance | White powder | [1] |
| Purity | Typically ≥ 99% | [1] |
Further experimental data on properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature and would require experimental determination.
The structure of this compound is depicted below:
Figure 1: Chemical structure of this compound.
Synthesis and Manufacturing
A common strategy for the preparation of fluorinated anilines involves the catalytic hydrogenation of the corresponding nitroaromatic compound.[3][4] In the case of this compound, a potential precursor is 2-ethoxy-5-fluoro-1-nitrobenzene. The synthesis of this precursor could be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-substituted benzene ring.
Postulated Synthetic Workflow:
Figure 2: A postulated synthetic workflow for this compound.
Experimental Protocol: Reduction of a Nitroaromatic Precursor (General Procedure)
The following is a generalized protocol for the reduction of a nitroaromatic compound to an aniline, which would be the final step in the synthesis of this compound from its nitro precursor.
Materials:
-
Nitroaromatic precursor (e.g., 2-ethoxy-5-fluoro-1-nitrobenzene)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel)
-
Hydrogen source (e.g., Hydrogen gas, Ammonium formate)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
The nitroaromatic precursor is dissolved in a suitable solvent in a reaction vessel.
-
The catalyst is carefully added to the solution under an inert atmosphere.
-
The reaction vessel is purged with an inert gas and then filled with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred vigorously at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude aniline product.
-
The crude product can be purified by recrystallization or column chromatography.
It is imperative that all synthetic procedures are conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.
Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][6] this compound serves as a valuable intermediate in the synthesis of a range of biologically active molecules. While specific blockbuster drugs directly synthesized from this compound are not prominently disclosed, its structural motifs are present in various classes of therapeutic agents.
The applications of structurally related fluoroanilines are well-documented in the development of oncology and anti-infective agents.[5][7] The presence of the fluorine atom can block metabolic oxidation at that position, increasing the drug's half-life. The ethoxy group can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability.
Potential Therapeutic Areas:
-
Oncology: As an intermediate for kinase inhibitors and other anti-cancer agents.[7]
-
Anti-infectives: In the synthesis of novel antibacterial and antiviral compounds.
-
Central Nervous System (CNS) Disorders: As a building block for compounds targeting CNS receptors.
Figure 3: Potential application areas for this compound.
Spectroscopic Characterization
While a comprehensive, publicly available spectral database for this compound is limited, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and ethoxy substituents. Signals for the ethoxy group (a triplet and a quartet) and the amine protons would also be present.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms, with the carbon atoms attached to fluorine and oxygen showing characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ).
Safety and Handling
As with all chemical reagents, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. Based on the safety data for structurally similar fluoroanilines, the following hazards may be associated with this compound:
-
Skin and Eye Irritation: May cause irritation upon contact.[8]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]
Recommended Handling Precautions:
-
Wear safety goggles, gloves, and a lab coat.
-
Use in a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.[8][9]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features make it an attractive building block for the synthesis of complex and biologically active molecules. While detailed, publicly available data on some of its properties and specific applications remain limited, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. As research in medicinal chemistry continues to advance, the importance of strategically functionalized intermediates like this compound is expected to grow, paving the way for the development of next-generation therapeutics.
References
- 1. This compound, CasNo.946774-81-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. This compound | 946774-81-8 [amp.chemicalbook.com]
- 3. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Buy 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride | 1431964-57-6 [smolecule.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
Spectroscopic Analysis of 2-Ethoxy-5-fluoroaniline: A Technical Guide
An In-depth Examination of the Spectroscopic Signatures for a Key Pharmaceutical Intermediate
Foreword
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is a foundational requirement for ensuring the purity, safety, and efficacy of pharmaceutical compounds. 2-Ethoxy-5-fluoroaniline (CAS No. 946774-81-8), a substituted aniline derivative, represents a significant building block in the synthesis of various active pharmaceutical ingredients.[1][2] Its molecular structure, featuring an ethoxy group and a fluorine atom on the aniline ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides a detailed, albeit currently theoretical, exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Note to the Reader: As of the latest search, publicly available, experimentally verified spectroscopic data for this compound is not available. The following sections are therefore based on established principles of spectroscopy and data from analogous structures to provide a predictive guide for researchers. This document will be updated as empirical data becomes available.
Molecular Structure and Its Spectroscopic Implications
The molecular structure of this compound is the primary determinant of its interaction with different forms of electromagnetic radiation, which is the basis of all spectroscopic techniques. Understanding the arrangement of atoms and functional groups allows for the prediction of its spectral features.
Molecular Formula: C₈H₁₀FNO[3]
Molecular Weight: 155.17 g/mol [3]
The key structural features that will influence the spectra are:
-
Aromatic Ring: The benzene ring will show characteristic signals in both NMR and IR spectroscopy.
-
Amino Group (-NH₂): This primary amine will have distinct IR stretching vibrations and its protons will be visible in the ¹H NMR spectrum.
-
Ethoxy Group (-OCH₂CH₃): The methylene and methyl protons of the ethoxy group will exhibit a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR spectrum.
-
Fluorine Atom (-F): The presence of fluorine, a spin-active nucleus (¹⁹F), will introduce spin-spin coupling with neighboring protons and carbons, which will be observable in the ¹H and ¹³C NMR spectra.
Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms for the purpose of spectroscopic assignment.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following are the predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.4 | Triplet | 3H | -OCH₂CH ₃ | The methyl protons are coupled to the two methylene protons. |
| ~3.8 | Broad Singlet | 2H | -NH ₂ | The amine protons often appear as a broad signal and may exchange with trace amounts of water in the solvent. |
| ~4.0 | Quartet | 2H | -OCH ₂CH₃ | The methylene protons are coupled to the three methyl protons. |
| ~6.5 - 7.0 | Multiplet | 3H | Aromatic Protons | The aromatic protons will be split by each other and by the fluorine atom, leading to complex multiplets. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. The presence of fluorine will cause splitting of the signals for the carbons close to it.
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~15 | -OCH₂C H₃ | The methyl carbon of the ethoxy group. |
| ~64 | -OC H₂CH₃ | The methylene carbon of the ethoxy group. |
| ~100 - 150 | Aromatic Carbons | The six aromatic carbons will appear in this region. The carbon attached to the fluorine will show a large coupling constant (¹JCF), and the adjacent carbons will show smaller coupling constants (²JCF and ³JCF). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 2850 - 3000 | C-H Stretch | Aliphatic (Ethoxy group) |
| ~3030 | C-H Stretch | Aromatic |
| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1250 | C-O Stretch | Aryl Ether |
| 1000 - 1300 | C-N Stretch | Aromatic Amine |
| ~1100 | C-F Stretch | Aryl Fluoride |
The workflow for identifying the key functional groups using IR spectroscopy is as follows:
Caption: IR spectral analysis workflow for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 155, corresponding to the molecular weight of the compound.
-
Loss of Ethylene: A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z = 127.
-
Loss of an Ethyl Radical: Cleavage of the ethyl group could result in a fragment at m/z = 126.
-
Other Fragments: Further fragmentation of the aromatic ring and loss of small molecules like HCN could also be observed.
The fragmentation can be visualized as follows:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion and Future Outlook
The spectroscopic characterization of this compound is crucial for its use in pharmaceutical synthesis. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra based on fundamental principles and data from similar molecules. The availability of empirical data in the future will allow for a direct comparison and refinement of these predictions. For researchers working with this compound, the information presented here should serve as a valuable reference for initial identification and quality control.
References
An In-Depth Technical Guide to the Solubility and Stability of 2-Ethoxy-5-fluoroaniline
Introduction: The Significance of 2-Ethoxy-5-fluoroaniline in Modern Synthesis
This compound is a substituted aniline that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern—comprising an electron-donating ethoxy group, an electron-withdrawing fluorine atom, and a reactive amino group—imparts specific properties that make it a valuable intermediate. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the ethoxy and amino groups provide handles for diverse chemical transformations.
For researchers and process chemists, a comprehensive understanding of the physicochemical properties of this compound is not merely academic; it is a prerequisite for successful process development, formulation, and regulatory compliance. Poor solubility can create significant hurdles in reaction kinetics and purification, while instability can lead to impurity formation, compromising the yield, purity, and safety of the final active pharmaceutical ingredient (API).
This guide provides a deep dive into the solubility and stability profiles of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical grounding and the practical, field-proven methodologies required to confidently handle and characterize this important intermediate. The protocols described herein are designed as self-validating systems, integrating analytical checkpoints to ensure data integrity and reproducibility.
Section 1: Core Physicochemical Properties
A foundational understanding of a molecule's intrinsic properties is the starting point for predicting its behavior in various chemical environments. The properties of this compound are dictated by the interplay of its functional groups. The amino group provides a site for hydrogen bonding and basicity, the ethoxy group adds some lipophilicity, and the fluorine atom influences electronic properties and bond strengths.
| Property | Value / Description | Source |
| CAS Number | 946774-81-8 | [1][2] |
| Molecular Formula | C₈H₁₀FNO | [3] |
| Molecular Weight | 155.17 g/mol | [4] |
| Appearance | Typically a white to off-white powder or solid | [5] |
| Computed XLogP3 | 1.8 | [4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [4] |
| Hydrogen Bond Acceptors | 2 (from -O- and -N-) | [4] |
Note: XLogP3 is a computed value for the octanol-water partition coefficient, indicating moderate lipophilicity. An XLogP3 value between 1 and 3 suggests that the compound will have balanced solubility in aqueous and organic media, though experimental verification is essential.
Section 2: Solubility Profile and Experimental Determination
Solubility is a critical parameter that impacts every stage of drug development, from initial bioassays to final formulation.[6] For an intermediate like this compound, solubility dictates the choice of reaction solvents, purification methods, and handling procedures. The molecule's structure suggests it will be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, with more limited solubility in non-polar hydrocarbon solvents.[7]
Experimental Workflow for Solubility Determination
To move from theoretical prediction to quantitative data, a systematic experimental approach is required. The following workflow outlines the determination of both kinetic and thermodynamic solubility, which provide different but complementary insights.[8] Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a stock solution (often DMSO) into an aqueous buffer, while thermodynamic solubility represents the true equilibrium state between the dissolved and solid forms of the compound.[8][9]
Caption: Workflow for determining kinetic and thermodynamic solubility.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility, a crucial parameter for pre-formulation and process chemistry.[10]
A. Principle: An excess amount of the solid compound is agitated in a solvent for an extended period to ensure equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the compound in the liquid phase is then quantified.
B. Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile, Dichloromethane, Toluene)
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Calibrated HPLC-UV system
C. Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired solvent. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 200 rpm) for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm chemical-resistant syringe filter.[9] Causality Note: This step is critical. Centrifugation can overestimate solubility if fine particles remain suspended, while filtration can underestimate it if the compound adsorbs to the filter material. Filter compatibility and pre-saturation should be evaluated.
-
Quantification: Dilute the clarified supernatant with an appropriate mobile phase and quantify the concentration of this compound using a pre-validated stability-indicating HPLC-UV method (see Section 3.2). Prepare a calibration curve using standards of known concentration.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Predicted and Experimental Solubility Data Table
The following table provides a framework for summarizing predicted qualitative solubility based on chemical principles and for recording experimentally determined quantitative data.
| Solvent System | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL @ 25°C) |
| Water | Polar Protic | Low | [Record Experimental Data Here] |
| PBS (pH 7.4) | Aqueous Buffer | Low | [Record Experimental Data Here] |
| Methanol | Polar Protic | High | [Record Experimental Data Here] |
| Acetonitrile | Polar Aprotic | Moderate-High | [Record Experimental Data Here] |
| Dichloromethane | Polar Aprotic | Moderate-High | [Record Experimental Data Here] |
| Ethyl Acetate | Polar Aprotic | Moderate | [Record Experimental Data Here] |
| Toluene | Non-Polar | Low | [Record Experimental Data Here] |
| Hexane | Non-Polar | Very Low | [Record Experimental Data Here] |
Section 3: Stability Profile and Forced Degradation
Understanding the chemical stability of this compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage.[11] Forced degradation, or stress testing, is a systematic process of exposing a compound to harsh conditions to accelerate its decomposition.[12] This process is essential for elucidating potential degradation pathways, developing stability-indicating analytical methods, and ensuring the safety and efficacy of pharmaceutical products.[13]
Predicted Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. Anilines are notoriously susceptible to oxidation, which can form colored impurities.[14] The aromatic ring and its substituents may also be susceptible to hydrolysis or photolytic reactions under certain conditions.
Caption: Predicted degradation pathways for this compound.
-
Oxidative Pathway: The amino group is a primary target for oxidation, potentially forming nitroso and nitro derivatives, or coupling to form colored dimeric impurities like azo and azoxy compounds.[15] This is often the most significant degradation pathway for anilines upon exposure to air and light.[14]
-
Hydrolytic Pathway: While the aryl-ether bond is generally stable, forced hydrolysis under harsh acidic conditions could lead to its cleavage, yielding 2-amino-4-fluorophenol. The C-F bond on an aromatic ring is exceptionally strong and highly resistant to hydrolysis.[16][17]
-
Photolytic Pathway: Exposure to high-energy UV light can induce radical reactions. This may lead to the cleavage of the C-F bond (dehalogenation) or the formation of complex polymeric materials.[11]
Protocol 2: Forced Degradation Study and Stability-Indicating HPLC Method
This protocol provides a framework for conducting stress testing in line with ICH Q1A guidelines and developing an analytical method to assess stability.[13] The goal is to achieve 5-20% degradation of the parent compound to ensure that potential degradants are formed at detectable levels.[13]
A. General Procedure for Stress Testing:
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress (e.g., stored at 2-8°C in the dark), should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 30% hydrogen peroxide to the stock solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[18]
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours. For solid-state testing, place the powder in an oven at 70°C.[18]
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m², as specified in ICH Q1B guidelines.[19][20][21] A dark control sample wrapped in aluminum foil must be included to differentiate between photolytic and thermal degradation.[21]
-
-
Sample Quenching: After exposure, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.
B. Stability-Indicating RP-HPLC Method: A robust reversed-phase HPLC method is essential to separate the parent peak from all potential degradation products.[22]
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic anilines and provides protons for mass spectrometry if used. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min, hold 5 min | A broad gradient ensures elution of both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD is superior as it can assess peak purity and help identify degradants by their UV spectra. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sensitivity. |
Self-Validation Check: The method is considered "stability-indicating" if the chromatograms of the stressed samples show resolution (baseline separation) between the parent peak and all degradation product peaks. Peak purity analysis using a DAD should be performed on the parent peak in all stressed samples to confirm it is free from co-eluting impurities.
Forced Degradation Data Summary Table
| Stress Condition | % Degradation of Parent | No. of Degradation Products | Observations (e.g., color change) |
| Control | < 1% | 0 | Clear, colorless solution |
| 0.1N HCl, 60°C | [Record Data] | [Record Data] | [Record Data] |
| 0.1N NaOH, 60°C | [Record Data] | [Record Data] | [Record Data] |
| 3% H₂O₂, RT | [Record Data] | [Record Data] | [Record Data, e.g., "Turned yellow"] |
| Thermal (70°C) | [Record Data] | [Record Data] | [Record Data] |
| Photolytic (ICH Q1B) | [Record Data] | [Record Data] | [Record Data] |
Section 4: Safe Handling and Storage Recommendations
As a substituted aniline, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) may be limited to supplier information, general precautions for fluoroanilines should be followed.[23][24]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[24] Avoid inhalation of dust and contact with skin and eyes.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. To prevent oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate whose effective use hinges on a thorough understanding of its solubility and stability. This guide has provided a comprehensive framework for this characterization, moving from theoretical predictions based on molecular structure to detailed, actionable protocols for experimental determination. By implementing systematic approaches like the shake-flask method for solubility and comprehensive forced degradation studies, researchers can generate the critical data needed to optimize reaction conditions, develop robust analytical methods, ensure material quality, and accelerate the drug development process. The integrity of any synthetic endeavor relies on the quality of its starting materials; a deep knowledge of the properties of this compound is the first step toward ensuring that quality.
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- 21. q1scientific.com [q1scientific.com]
- 22. benchchem.com [benchchem.com]
- 23. fishersci.com [fishersci.com]
- 24. aarti-industries.com [aarti-industries.com]
The Strategic Deployment of 2-Ethoxy-5-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – January 2, 2026 – In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted anilines represent a cornerstone for the synthesis of a multitude of biologically active molecules. This technical guide focuses on a particularly promising, yet underexplored, building block: 2-Ethoxy-5-fluoroaniline . We will delve into its intrinsic properties, strategic applications, and the rationale behind its utilization in the design of next-generation therapeutic agents, particularly in the realm of oncology.
Introduction: The Rationale for Fluorination and Alkoxylation in Drug Design
The introduction of fluorine and alkoxy groups into small molecule drug candidates is a well-established strategy to enhance their pharmacological profiles. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The strategic placement of a fluorine atom can block metabolic hotspots, leading to improved pharmacokinetic properties. Similarly, the incorporation of an ethoxy group can modulate solubility, membrane permeability, and receptor interactions. The combination of these two functionalities on an aniline scaffold, as in this compound, presents a unique set of properties that medicinal chemists can leverage to fine-tune the characteristics of a drug candidate.
Physicochemical Properties and Synthetic Accessibility
This compound (CAS No. 946774-81-8) is a white crystalline powder, readily available from commercial suppliers, making it an attractive starting material for drug discovery programs.[2] Its structure, featuring an electron-donating ethoxy group ortho to the amine and an electron-withdrawing fluorine atom meta to the amine, influences the reactivity of the aniline core, particularly in nucleophilic substitution and condensation reactions.
| Property | Value | Source |
| CAS Number | 946774-81-8 | [2] |
| Molecular Formula | C8H10FNO | Internal Calculation |
| Molecular Weight | 155.17 g/mol | Internal Calculation |
| Appearance | White powder | [2] |
| Application | Intermediate for pharmaceuticals ("healing drugs") | [2] |
The synthesis of this compound and its analogs typically involves multi-step sequences, often starting from readily available fluorinated nitroaromatics. A general synthetic approach is outlined below.
A [label="4-Fluoro-2-nitrophenol"]; B [label="1-Ethoxy-4-fluoro-2-nitrobenzene"]; C [label="this compound"];
A -> B [label="Ethylation (e.g., EtI, K2CO3)"]; B -> C [label="Reduction (e.g., Fe/HCl or H2/Pd-C)"]; }
Caption: Generalized synthetic route to this compound.Applications in Medicinal Chemistry: A Focus on Oncology
While specific approved drugs containing the this compound moiety are not yet prevalent in publicly available literature, its structural analogs and the broader class of fluoro-alkoxy anilines are actively being explored in drug discovery, particularly for the development of kinase inhibitors and other anticancer agents.
A Key Building Block for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The aniline scaffold is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The specific substitution pattern of this compound offers several potential advantages in the design of kinase inhibitors:
-
Hinge Binding: The amino group can act as a hydrogen bond donor, a critical interaction for anchoring the inhibitor to the kinase hinge.
-
Modulation of Basicity: The electronic properties of the ethoxy and fluoro substituents can fine-tune the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity and overall binding affinity.
-
Occupancy of Hydrophobic Pockets: The ethoxy group can occupy hydrophobic pockets adjacent to the ATP binding site, contributing to potency and selectivity.
-
Enhanced Metabolic Stability: The fluorine atom can block potential sites of metabolism, increasing the drug's half-life.
A closely related analog, 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride , has been investigated for its potential anticancer properties.[4] Studies on this compound suggest that it may interact with cellular pathways involved in cell proliferation and apoptosis and influence signaling pathways such as PPAR Alpha and TGF Beta.[4] This highlights the potential of the 2-alkoxy-5-fluoroaniline scaffold in the development of novel cancer therapeutics.
Scaffold [label=" this compound | Aniline Core | Ethoxy Group | Fluoro Group"]; Kinase [label="Kinase ATP Binding Pocket | Hinge Region | Hydrophobic Pocket | Solvent Front"];
Scaffold:f1 -> Kinase:p0 [label="H-bond"]; Scaffold:f2 -> Kinase:p1 [label="Hydrophobic Interaction"]; Scaffold:f3 -> Kinase:p2 [label="Modulates Solubility/Metabolism"]; }
Caption: Conceptual interaction of a this compound-based inhibitor with a kinase active site.Synthesis of Bioactive Heterocycles: The Case of Quinazolines
Anilines are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[5][6][7][8] One of the most prominent applications is in the synthesis of quinazolines, a privileged scaffold in medicinal chemistry with a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6][7]
The synthesis of a quinazoline core from this compound can be envisioned through well-established synthetic methodologies, such as the Niementowski quinazoline synthesis or multi-step sequences involving condensation and cyclization reactions.
Experimental Protocol: Hypothetical Synthesis of a 4-Anilinoquinazoline Derivative
The following protocol outlines a plausible, though hypothetical, synthetic route to a 4-anilinoquinazoline derivative starting from this compound, based on established chemical principles for quinazoline synthesis.
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C and add a solution of an acylating agent (e.g., 2-chlorobenzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-ethoxy-5-fluorophenyl)-2-chlorobenzamide. Purify by column chromatography if necessary.
Step 2: Cyclization to the Quinazolinone Core
-
The crude amide from the previous step can be subjected to cyclization conditions. For example, heating with phosphorus oxychloride (POCl3) can effect both chlorination and cyclization to yield a 4-chloroquinazoline intermediate.
-
Alternatively, cyclization can be achieved by heating with a dehydrating agent such as polyphosphoric acid (PPA).
Step 3: Nucleophilic Aromatic Substitution to the Final Product
-
To a solution of the 4-chloroquinazoline intermediate (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF), add the desired aniline or amine (1.1 eq) and a base (e.g., diisopropylethylamine, 1.5 eq).
-
Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and isolate the product by filtration or extraction. Purify the final 4-anilinoquinazoline derivative by recrystallization or column chromatography.
A [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Acylation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="N-(2-ethoxy-5-fluorophenyl)benzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Cyclization/Chlorination", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="4-Chloroquinazoline intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Nucleophilic Substitution", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="4-Anilinoquinazoline Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C; C -> D -> E; E -> F -> G; }
Caption: Workflow for the synthesis of a 4-anilinoquinazoline from this compound.Structure-Activity Relationship (SAR) Considerations
While a comprehensive SAR for this compound-derived compounds is not yet established in the public domain, we can extrapolate from general principles of medicinal chemistry and related compound series.
-
The 5-Fluoro Substituent: The fluorine at the 5-position is expected to increase metabolic stability by blocking a potential site of aromatic hydroxylation. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule, potentially impacting target binding.
-
The 2-Ethoxy Substituent: The ethoxy group at the 2-position can serve multiple roles. It can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, potentially leading to improved selectivity for the target protein. Furthermore, it can enhance lipophilicity, which may improve cell permeability.
Future work in this area would involve the systematic exploration of analogs with different alkoxy groups at the 2-position and various substituents at other positions of the aniline ring to build a detailed SAR profile.
Future Perspectives and Conclusion
This compound is a promising building block for medicinal chemistry with significant potential for the development of novel therapeutics, particularly in oncology. Its unique combination of a fluorine atom and an ethoxy group on an aniline scaffold provides a versatile platform for the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. While its full potential is yet to be realized in clinically approved drugs, the demonstrated activity of its close analogs suggests that we will see the emergence of this compound-containing drug candidates in the coming years. Further exploration of its applications in diverse therapeutic areas and the development of detailed structure-activity relationships will be crucial for unlocking the full therapeutic value of this intriguing molecular scaffold.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.946774-81-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride | 1431964-57-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to 2-Ethoxy-5-fluoroaniline in Modern Organic Synthesis
Introduction: The Strategic Value of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—have made fluorinated building blocks indispensable tools for the synthesis of novel therapeutic agents. Among these, 2-Ethoxy-5-fluoroaniline has emerged as a particularly valuable synthon, offering a unique combination of electronic and steric properties that have been exploited in the development of a range of biologically active molecules. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application as a key intermediate in the construction of complex molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 946774-81-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀FNO | --INVALID-LINK-- |
| Molecular Weight | 155.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Generic Supplier Data |
| Melting Point | Not readily available; typically characterized by spectroscopic methods | N/A |
| Boiling Point | Not readily available | N/A |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Generic Supplier Data |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amine protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and the ethoxy/amino substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms, with the carbon atoms attached to fluorine and oxygen exhibiting characteristic chemical shifts.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is typically achieved through a two-step sequence starting from a readily available nitroaromatic precursor. A common and efficient strategy involves the ethoxylation of a fluorinated nitrophenol, followed by the reduction of the nitro group.
Step 1: Williamson Ether Synthesis
The first step involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-nitrophenol, with an ethylating agent. This reaction proceeds via a classic Williamson ether synthesis mechanism.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of a carbonate base is strategic as it is cost-effective, easy to handle, and sufficiently basic to drive the reaction to completion without causing unwanted side reactions.
-
Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for this reaction. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and reactive, thereby accelerating the rate of the SₙAr reaction.
-
Reaction Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.
Step 2: Catalytic Hydrogenation
The second and final step is the reduction of the nitro group in the resulting 2-ethoxy-5-fluoronitrobenzene to the corresponding aniline. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and mild conditions.[1][2]
Causality Behind Experimental Choices:
-
Choice of Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitro groups.[1][2] It offers excellent activity and selectivity, and it can be easily removed from the reaction mixture by filtration.
-
Hydrogen Source: The reaction is carried out under a hydrogen atmosphere. The pressure of hydrogen gas can be varied, but often, atmospheric pressure or slightly above is sufficient.
-
Solvent: A protic solvent like methanol or ethanol is typically used as it can effectively dissolve the substrate and facilitate the transfer of hydrogen to the catalyst surface.
Below is a detailed, step-by-step protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 2-Ethoxy-5-fluoronitrobenzene
-
To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-ethoxy-5-fluoronitrobenzene.
Part B: Synthesis of this compound
-
Dissolve the crude 2-ethoxy-5-fluoronitrobenzene (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.
Visualizing the Synthesis: A Workflow Diagram
The following diagram, generated using Graphviz, illustrates the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis: A Gateway to Complex Molecules
This compound serves as a versatile building block for the synthesis of a variety of complex organic molecules, particularly those with applications in the pharmaceutical and agrochemical industries. The presence of the aniline functionality allows for a wide range of chemical transformations.
Formation of Amides and Ureas
The primary amine of this compound readily reacts with acyl chlorides, anhydrides, and isocyanates to form the corresponding amides and ureas. This reactivity is fundamental to its use in constructing the core scaffolds of many drug candidates.
Diazotization and Subsequent Reactions
The aniline group can be converted to a diazonium salt, which is a highly versatile intermediate. Diazonium salts can undergo a variety of transformations, including Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN) and coupling reactions to form azo compounds.
Key Role in the Synthesis of Kinase Inhibitors
A significant application of substituted anilines, including this compound, is in the synthesis of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a substituted aniline moiety as a key structural element that interacts with the ATP-binding site of the enzyme. The specific substitution pattern on the aniline ring, including the presence and position of fluorine and ethoxy groups, can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.[4][5][6][7]
The following diagram illustrates the general role of a substituted aniline, such as this compound, in the synthesis of a generic kinase inhibitor scaffold.
Caption: General scheme for the synthesis of a kinase inhibitor.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its strategic combination of a reactive aniline functionality with the beneficial properties of fluorine and ethoxy substituents makes it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is essential for researchers and scientists seeking to leverage its potential in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. variational.ai [variational.ai]
- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Thermochemical Properties of Substituted Fluoroanilines
An In-Depth Technical Guide:
Introduction: The Significance of Fluoroanilines in Modern Chemistry
Substituted fluoroanilines are a cornerstone class of aromatic amines that command significant attention across the scientific landscape, particularly in drug development and materials science. Their unique properties, imparted by the strategic incorporation of fluorine atoms onto the aniline scaffold, make them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] The high thermal stability of poly(fluoroaniline) derivatives, for instance, is attributed to the robust C-F bonds within their structure.[2] Understanding the energetic landscape of these molecules—their stability, the energy required to break their bonds, and the heat released or absorbed during reactions—is not merely an academic exercise. For researchers, this knowledge is critical for designing efficient synthetic pathways, predicting molecular behavior, and ultimately, developing novel chemical entities with desired therapeutic or material properties.
This guide provides a comprehensive exploration of the thermochemical properties of substituted fluoroanilines. We will delve into the rigorous experimental techniques used to determine these properties, explore the power of computational chemistry in complementing and predicting thermochemical data, and analyze how the position and number of fluorine substituents influence the energetic characteristics of the molecule.
Part 1: Experimental Determination of Core Thermochemical Parameters
The foundation of thermochemistry lies in precise experimental measurement. For substituted fluoroanilines, a multi-pronged experimental approach is required to determine the key parameters that define their energetic profile, primarily the gas-phase standard molar enthalpy of formation (ΔfH°(g)). This value is the lynchpin for understanding molecular stability and is typically derived by combining data from two distinct experimental methodologies.
Enthalpy of Formation in the Condensed Phase: Rotating-Bomb Combustion Calorimetry
The standard molar enthalpy of formation in the condensed phase (ΔfH°(cr or l)) is determined from the standard molar energy of combustion (ΔcU°). For organofluorine compounds like fluoroanilines, this presents a unique challenge. The combustion process yields not only carbon dioxide and water but also highly corrosive hydrofluoric acid (HF).[3]
Expertise in Practice: Why a Rotating Bomb? A standard, static-bomb calorimeter is insufficient for these compounds.[3][4] During combustion, the HF produced can react incompletely with the bomb's internal surfaces and the aqueous solution inside, leading to an ill-defined final state and inaccurate results. The rotating-bomb calorimeter, as pioneered in the study of organosulfur and organofluorine compounds, overcomes this critical obstacle.[3][5] By rotating the bomb after combustion, the internal solution is thoroughly mixed, ensuring that the hydrofluoric acid dissolves completely to form a well-defined aqueous solution, leading to a state of thermodynamic equilibrium.[3]
-
Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) is determined with high precision by burning a certified standard substance, typically benzoic acid, under standardized conditions. This is a critical self-validating step.
-
Sample Preparation: A pellet of the solid fluoroaniline sample (mass accurately determined) is placed in a crucible (e.g., platinum). A cotton fuse of known mass and energy of combustion is positioned to ensure ignition.
-
Bomb Loading: A small, precise amount of water (typically ~1 cm³) is added to the bomb to ensure a defined aqueous phase for the HF product. The bomb is then sealed and charged with high-purity oxygen to a pressure of ~3.0 MPa.
-
Combustion: The bomb is submerged in the calorimeter's water jacket. After thermal equilibrium is reached, the sample is ignited electrically. The temperature change of the calorimeter is monitored with high precision over time. The bomb is rotated throughout the post-combustion period to ensure complete dissolution of HF.
-
Final State Analysis: After the experiment, the bomb is depressurized, and the liquid contents are analyzed to quantify the amounts of nitric acid (from residual N₂) and hydrofluoric acid formed. This validates that the reaction proceeded as expected.
-
Calculation: The standard specific energy of combustion (Δcu°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying corrections for the fuse, nitric acid formation, and standard state adjustments (Washburn corrections). The standard molar enthalpy of formation in the condensed state is then derived using Hess's Law.
Workflow for Determining Gas-Phase Enthalpy of Formation
Caption: Experimental workflow for deriving gas-phase enthalpy of formation.
Enthalpy of Phase Change: Sublimation and Vaporization
To convert the condensed-phase enthalpy of formation to the gas phase, the standard molar enthalpy of sublimation (ΔsubH°) for solids or vaporization (ΔvapH°) for liquids is required.
-
Calvet High-Temperature Microcalorimetry: This is a highly sensitive and reliable method for directly measuring the enthalpy of sublimation.[1] The sample is placed in a Knudsen effusion cell within the calorimeter, and the heat absorbed during the isothermal sublimation process under vacuum is measured directly.
-
Solution Calorimetry: An alternative, indirect method involves a thermodynamic cycle.[6][7] The enthalpy of solution (ΔsolH°) of the fluoroaniline in a suitable solvent is measured. The enthalpy of sublimation can then be calculated if the enthalpy of solvation (ΔsolvH°) is known or can be reliably estimated, often using group-additivity schemes. This technique is particularly valuable for compounds that are thermally unstable.[8][9]
-
Solvent Selection: Choose a solvent in which the fluoroaniline is sufficiently soluble and for which solvation enthalpy data or reliable estimation methods exist. Benzene and acetonitrile are common choices.[6][7]
-
Measurement of Enthalpy of Solution (ΔsolH°):
-
A precision solution calorimeter is brought to thermal equilibrium at a standard temperature (e.g., 298.15 K).
-
A sealed glass ampoule containing a precisely weighed amount of the solid fluoroaniline is submerged in the solvent within the calorimeter.
-
The ampoule is broken, and the heat change associated with the dissolution process is measured until a stable baseline is re-established.
-
-
Determination of Enthalpy of Solvation (ΔsolvH°):
-
The enthalpy of solvation is the enthalpy change when one mole of the gaseous compound dissolves in the solvent.
-
This value is often calculated using a group-additivity scheme, where the solvation enthalpy is estimated from the sum of contributions of the parent molecule (e.g., aniline) and the substituent groups (e.g., fluorine).
-
-
Calculation of Enthalpy of Sublimation (ΔsubH°): The enthalpy of sublimation is derived from the following thermodynamic cycle based on Hess's Law: ΔsubH° = ΔsolH° - ΔsolvH°
Thermodynamic Cycle for Solution Calorimetry
Caption: Thermodynamic cycle used to find sublimation enthalpy via solution calorimetry.
Part 2: Computational Thermochemistry as a Predictive and Validating Tool
While experimental methods provide the benchmark for accuracy, computational chemistry offers a powerful complementary approach. It allows for the calculation of thermochemical properties for molecules that are difficult to synthesize or handle experimentally and provides deeper insights into molecular properties like bond energies.[10]
High-level ab initio composite methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2B3), are designed to approximate the results of very high-level calculations at a more manageable computational cost.[11][12] These methods systematically combine results from different levels of theory and basis sets to achieve high accuracy, often within a few kJ·mol⁻¹ of experimental values ("chemical accuracy").[1][12]
The Process of Computational Thermochemistry:
-
Geometry Optimization: The molecular structure of the fluoroaniline isomer is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to compute zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using large basis sets.
-
Extrapolation and Correction: The results are combined and corrected according to the specific Gn protocol to yield a highly accurate total electronic energy.
-
Thermochemical Property Calculation: Standard statistical mechanics equations are used to calculate the enthalpy and Gibbs free energy from the electronic energy and the vibrational, translational, and rotational partition functions.[11][13]
A key aspect of modern thermochemical studies is the synergy between theory and experiment. A close agreement between calculated and measured values, as has been demonstrated for numerous fluoroaniline isomers, provides strong validation for both the experimental results and the computational models.[1][14]
Part 3: Data Analysis and the Influence of Fluorine Substitution
The true value of thermochemical data lies in the ability to discern trends and understand the relationship between molecular structure and energetic stability. The substitution of hydrogen with fluorine on the aniline ring introduces profound electronic effects that modulate the molecule's properties.
Substituent Effects on Stability and Basicity
Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a resonance-donating effect (+R), though this is generally weaker than its inductive pull in anilines. The interplay of these effects depends on the position of the fluorine atom(s) relative to the amino group.
-
Inductive Effect (-I): The C-F bond is highly polarized, drawing electron density away from the aromatic ring. This effect destabilizes the anilinium cation that forms upon protonation, thereby decreasing the basicity of the amine.[15] This effect is strongest at the ortho position and diminishes with distance (meta > para).
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the ring. This effect increases electron density, particularly at the ortho and para positions, and can partially counteract the inductive effect.
The net result is that fluoroanilines are generally less basic than aniline itself. For instance, the pKa of the conjugate acid of 2-fluoroaniline is 3.2, while that of 4-fluoroaniline is 4.65, both significantly lower than aniline's pKa of ~4.6.[16][17]
Impact on N-H Bond Dissociation Enthalpy (BDE)
The N-H bond dissociation enthalpy is a measure of the energy required to homolytically cleave the N-H bond, forming an aminyl radical. This parameter is crucial for understanding antioxidant activity and reaction mechanisms. Substituent effects play a major role here.[18][19]
-
Electron-withdrawing groups (like fluorine via its inductive effect) generally increase the N-H BDE. They destabilize the resulting radical to a lesser extent than they destabilize the parent molecule.[18]
-
Electron-donating groups weaken the N-H bond, lowering the BDE, by stabilizing the radical product through resonance.[19]
Computational studies have shown that for substituted anilines, the N-H BDE correlates well with Hammett substituent constants (σp⁺), providing a quantitative measure of these electronic effects.[18][19]
Thermochemical Data for Fluoroaniline Isomers
The following table summarizes key experimental and computational thermochemical data for a range of fluoroaniline isomers, as determined by Ribeiro da Silva et al.[1] All values are in kJ·mol⁻¹ at T = 298.15 K.
| Compound | Formula | ΔfH°(cr or l) | Δsub/vapH° | ΔfH°(g) [Experimental] | ΔfH°(g) [G3MP2B3] |
| 2-Fluoroaniline | C₆H₆FN | -110.6 ± 1.2 | 57.0 ± 0.5 | -53.6 ± 1.3 | -55.0 |
| 3-Fluoroaniline | C₆H₆FN | -119.5 ± 1.1 | 57.3 ± 0.4 | -62.2 ± 1.2 | -62.3 |
| 4-Fluoroaniline | C₆H₆FN | -118.8 ± 1.2 | 60.1 ± 0.4 | -58.7 ± 1.3 | -59.5 |
| 2,4-Difluoroaniline | C₆H₄F₂N | -307.7 ± 1.5 | 62.0 ± 0.6 | -245.7 ± 1.6 | -246.2 |
| 2,5-Difluoroaniline | C₆H₄F₂N | -302.2 ± 1.4 | 61.2 ± 0.5 | -241.0 ± 1.5 | -241.5 |
| 2,6-Difluoroaniline | C₆H₄F₂N | -305.5 ± 1.5 | 59.5 ± 0.4 | -246.0 ± 1.6 | -247.5 |
| 3,4-Difluoroaniline | C₆H₄F₂N | -312.4 ± 1.4 | 67.2 ± 0.5 | -245.2 ± 1.5 | -246.3 |
| 3,5-Difluoroaniline | C₆H₄F₂N | -323.0 ± 1.5 | 62.5 ± 0.4 | -260.5 ± 1.6 | -260.6 |
| 2,4,6-Trifluoroaniline | C₆H₃F₃N | -487.8 ± 1.9 | 64.9 ± 0.6 | -422.9 ± 2.0 | -422.5 |
| Pentafluoroaniline | C₆H₂F₅N | -837.2 ± 2.4 | 63.8 ± 0.4 | -773.4 ± 2.4 | -780.4 |
Data sourced from Ribeiro da Silva, M. A. V., et al. (2007).[1]
The excellent agreement between the experimental and G3MP2B3 computed values for the gas-phase enthalpies of formation underscores the reliability of modern computational methods in this field.
Conclusion and Outlook
The thermochemical properties of substituted fluoroanilines are governed by a delicate balance of inductive and resonance effects, which can be precisely quantified through a combination of rigorous experimental techniques and high-level computational modeling. The use of rotating-bomb calorimetry and Calvet microcalorimetry provides benchmark data for enthalpies of formation and phase changes, while computational methods like G3MP2B3 offer powerful predictive and validation capabilities. This synergistic approach provides the robust, high-quality data that is essential for researchers in medicinal chemistry and materials science. As synthetic methodologies become more advanced, enabling the creation of increasingly complex polyfluorinated structures, this integrated experimental and computational thermochemical framework will be indispensable for rationally designing the next generation of molecules and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of solution calorimetry in pharmaceutical and biopharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gaussian.com [gaussian.com]
- 12. uni-muenster.de [uni-muenster.de]
- 13. gaussian.com [gaussian.com]
- 14. Combined experimental and computational study of the thermochemistry of the fluoroaniline isomers. | Semantic Scholar [semanticscholar.org]
- 15. quora.com [quora.com]
- 16. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Substituent effects on the bond dissociation enthalpies of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocols: Synthetic Routes for 2-Ethoxy-5-fluoroaniline from Nitrobenzene Precursors
Introduction
2-Ethoxy-5-fluoroaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom, makes it a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the fluoro and ethoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active ingredients, such as metabolic stability and binding affinity. This document provides a detailed guide for researchers and drug development professionals on two robust synthetic routes to this compound, both originating from readily available nitrobenzene precursors. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound is most efficiently achieved through the late-stage reduction of its nitro precursor, 2-Ethoxy-5-fluoronitrobenzene . The primary divergence in synthetic strategy lies in the method used to construct this key intermediate. We present two field-proven pathways:
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr). This route begins with the nitration of 1,4-difluorobenzene. The resulting 2,5-difluoronitrobenzene possesses a highly activated fluorine atom at the C-2 position (ortho to the nitro group), which can be selectively displaced by an ethoxide nucleophile.
-
Pathway B: O-Alkylation (Etherification). This alternative approach starts with the nitration of 4-fluorophenol to produce 5-fluoro-2-nitrophenol. The phenolic hydroxyl group is then converted to the target ethoxy group via a Williamson ether synthesis.
Both pathways converge on the common intermediate, 2-Ethoxy-5-fluoronitrobenzene, which is then reduced to the final product. The choice between pathways may depend on the availability and cost of starting materials, as well as scale-up considerations.
Caption: High-level overview of the two divergent pathways to synthesize this compound.
Pathway A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This pathway is often preferred for its high selectivity and yields, leveraging the strong activating effect of the nitro group on the ortho position.
Workflow Diagram: Pathway A
Caption: Step-by-step workflow for the SNAr pathway.
Part 1: Nitration of 1,4-Difluorobenzene
Principle: This step involves the electrophilic aromatic substitution of 1,4-difluorobenzene. A nitronium ion (NO₂⁺), generated in situ from potassium nitrate and sulfuric acid, acts as the electrophile. The reaction is performed at a low temperature to control the exothermic reaction and minimize the formation of byproducts.
Protocol:
-
To a reaction vessel equipped with mechanical stirring and a cooling bath, add 1,4-difluorobenzene (1.0 eq) and concentrated sulfuric acid (approx. 4 volumes).
-
Cool the mixture to 5 °C with constant stirring.
-
Add potassium nitrate (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[3]
-
After the addition is complete, stir the mixture at 5 °C for an additional 2-3 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 2,5-difluoronitrobenzene, is collected by vacuum filtration.[3]
-
Wash the solid with cold water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum at 40-50 °C. A typical yield for this reaction is around 83%.[3]
Part 2: Selective Ethoxylation of 2,5-Difluoronitrobenzene
Principle: The fluorine atom at the C-2 position of 2,5-difluoronitrobenzene is strongly activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group. This allows for its selective displacement by sodium ethoxide, leaving the C-5 fluorine atom intact. Ethanol serves as both the source of the ethoxide nucleophile (upon reaction with sodium) and the solvent.
Protocol:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to absolute ethanol (approx. 10 volumes) under a nitrogen atmosphere in a flask equipped with a reflux condenser.
-
Once all the sodium has reacted, add 2,5-difluoronitrobenzene (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-Ethoxy-5-fluoronitrobenzene, which can be purified by column chromatography or recrystallization.
Part 3: Reduction of 2-Ethoxy-5-fluoronitrobenzene
Principle: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Raney Nickel is a common catalyst, and the reaction is carried out under a positive pressure of hydrogen gas.[4][5]
Protocol:
-
In an autoclave, charge a solution of 2-Ethoxy-5-fluoronitrobenzene (1.0 eq) in methanol (approx. 10 volumes).[4]
-
Carefully add a slurry of Raney Nickel (5-10% by weight) in methanol to the reaction mass under a nitrogen atmosphere.[4]
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 3-4 kg/cm ² and stir the reaction mixture at room temperature (25-30 °C).[4]
-
The reaction is typically complete in 8-10 hours, which can be confirmed by the cessation of hydrogen uptake.
-
Carefully vent the hydrogen and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or column chromatography if necessary.
Pathway B: Synthesis via O-Alkylation (Etherification)
This route provides an alternative for synthesizing the key nitroaromatic intermediate, starting from a fluorophenol.
Workflow Diagram: Pathway B
References
- 1. This compound [myskinrecipes.com]
- 2. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 3. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Using 2-Ethoxy-5-fluoroaniline in nucleophilic aromatic substitution reactions
Starting Research Phase
I've initiated comprehensive Google searches to gather authoritative information. My focus is on the properties, reactivity, and applications of 2-Ethoxy-5-fluoroaniline, particularly its role in nucleophilic aromatic substitution (SNAr) reactions. I'm prioritizing authoritative sources for a strong foundation.
Developing Actionable Insights
I'm now diving deep into the literature. My focus has shifted to the granular details. I'm actively analyzing how factors like the leaving group and solvent affect SNAr reaction success. I'm also planning the structure of the application note, starting with an introduction and then moving to detailed protocols and troubleshooting. Visual aids, like reaction mechanism diagrams, are in development to further clarify the principles and enhance comprehension.
Refining Search Strategies
I'm now expanding my Google searches to include specific terms related to reaction conditions and mechanistic studies. My focus is on identifying established protocols for SNAr reactions involving this compound, and I'm actively seeking safety data. I'm prioritizing the extraction of quantitative data from various sources to build a robust table for comparison.
Grasping SNAr Principles
I've been thoroughly reviewing the core tenets of nucleophilic aromatic substitution. I'm focusing on the mechanism, the influence of electron-withdrawing groups, and leaving group dynamics. I now understand the impact of various factors on reaction rates and regioselectivity. I'm progressing toward analyzing more complex reaction scenarios.
Pinpointing Experimental Needs
I'm now identifying critical data gaps for this compound SNAr reactions. While grasping the general principles is solid, I need specifics. Existing protocols are too general. I'll focus on tailored searches for this compound's reactivity and properties. This should let me refine my application notes with confidence.
Investigating SNAr Reactions
I've been gathering details about SNAr reactions and specifically about the properties of this compound. It seems this compound is a valuable intermediate for pharmaceutical synthesis, which is a promising direction. My findings also included a few references on how SNAr reactions are used.
Targeting Data Acquisition
I'm now zeroing in on the critical missing piece: specific, quantitative data for SNAr reactions involving this compound. General protocols are helpful, but I need those detailed conditions - solvents, temperatures, yields - to build robust application notes. More focused searches are underway to uncover this necessary information.
Reviewing Current Findings
I've successfully gathered some useful information. I've located a supplier for this compound. Furthermore, I've compiled some general insights into its usage within pharmaceutical research. I've also found several resources offering descriptions of the typical mechanism of the compound.
Focusing Search Parameters
I'm expanding my search for specific data. While initial results provided a framework for SNAr reactions, I still need concrete examples with yields and specific conditions for this compound. I'm now targeting searches to find detailed experimental protocols for its reactions with amines, thiols, and alkoxides. The current resources are too general; field-proven insights require quantitative data and reproducible conditions.
Analyzing Current Research
I've assembled preliminary background on SNAr reactions and fluoroanilines in pharmaceuticals. I've also unearthed some potentially relevant patents and articles. Although, I've yet to find anything directly on point, I'm building a decent starting point. Next, I need to focus on identifying crucial synthetic steps relevant to the target compound.
Narrowing Search Parameters
I'm expanding my search for experimental data on SNAr reactions with this compound. General principles are clear, but I need specific protocols. Patents and databases are my focus now, as they're likely to have the quantitative details (yields, conditions) required for useful application notes.
Application Note & Protocol: Synthesis of 2-Ethoxy-5-fluorophenyldiazonium Chloride
Abstract
This document provides a comprehensive guide to the diazotization of 2-ethoxy-5-fluoroaniline, a critical transformation in synthetic organic chemistry. Diazotization converts primary aromatic amines into diazonium salts, which are highly versatile intermediates for the synthesis of a wide array of functionalized aromatic compounds, including azo dyes, aryl halides, and other key precursors in pharmaceutical and materials science research.[1][2] This protocol emphasizes a deep mechanistic understanding, stringent safety measures, and a self-validating experimental design to ensure reproducibility and safety. The resulting 2-ethoxy-5-fluorophenyldiazonium chloride solution is typically used in situ for subsequent transformations.
Scientific Principles & Mechanistic Insight
The conversion of a primary aromatic amine to a diazonium salt is a well-established reaction, yet its success hinges on a precise understanding of the underlying mechanism and reaction parameters.[2][3]
The Diazotization Mechanism
The reaction proceeds through several key steps, initiated by the in situ generation of the reactive electrophile.[1][4]
-
Generation of Nitrous Acid: In the presence of a strong mineral acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[1][5]
-
Formation of the Nitrosonium Ion: Nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[2][4] This species is the key agent that reacts with the amine.
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of this compound performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond.[1][4]
-
Proton Transfer & Dehydration: A series of proton transfers and tautomerization steps occur, ultimately leading to the formation of a good leaving group (water). The elimination of water results in the formation of the stable, resonance-delocalized aryl diazonium ion.[2][4]
The presence of the electron-donating ethoxy group and the electron-withdrawing fluoro group on the aniline ring modulates the basicity of the amino group, but the reaction proceeds efficiently under standard conditions. The paramount experimental parameter is temperature. Aromatic diazonium salts are thermally unstable and decompose readily at temperatures above 5-10 °C, releasing nitrogen gas and potentially generating highly reactive and unpredictable species.[6][7] Therefore, maintaining a temperature of 0–5 °C is critical for the integrity and safety of the reaction.[1][8]
Chemical Mechanism Diagram
Caption: The reaction mechanism for the diazotization of an aromatic amine.
Core Directive: Safety as a Priority
Diazonium salts are high-energy compounds that can be violently explosive if isolated in a dry, solid state.[7][9][10] Their preparation and handling demand strict adherence to safety protocols. The following rules are mandatory for the safe execution of this protocol.
Cardinal Rules for Diazonium Salt Synthesis[6][7][11]
-
Assume Instability: Always treat diazonium salts as potentially explosive. Never attempt to isolate the solid salt unless you have the specialized equipment and experience to do so. This protocol is designed for in situ use only.[9][11]
-
Strict Temperature Control: The reaction temperature must be maintained between 0 °C and 5 °C at all times. An exothermic runaway reaction can lead to rapid decomposition and loss of control.[6][7]
-
Stoichiometric Reagent Use: Use only a slight excess of sodium nitrite. A large excess can lead to unwanted side reactions and presents a safety hazard.[6][7]
-
Quench Excess Nitrite: Any unreacted nitrous acid must be destroyed at the end of the reaction using a quenching agent like sulfamic acid or urea.[8][11] This prevents side reactions in subsequent steps.
-
Proper Ventilation: The reaction can generate nitrogen gas and nitrogen oxides. Always perform the procedure in a well-ventilated fume hood.[6][12]
-
Appropriate PPE: Safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves are mandatory. A face shield is strongly recommended.
Experimental Protocol
This protocol details the diazotization of this compound on a 25 mmol scale. Adjustments can be made, but molar equivalencies should be maintained.
Reagents & Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₈H₁₀FNO | 155.17 | 3.88 g | 25.0 | 1.0 |
| Concentrated HCl (~37%) | HCl | 36.46 | 6.5 mL | ~78.0 | 3.12 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.81 g | 26.25 | 1.05 |
| Sulfamic Acid | H₃NSO₃ | 97.09 | ~0.5 g | ~5.1 | As needed |
| Distilled Water | H₂O | 18.02 | ~60 mL | - | - |
| Starch-Iodide Paper | - | - | - | - | - |
| Equipment | |||||
| 250 mL Three-neck round-bottom flask | |||||
| Mechanical stirrer | |||||
| Thermometer (-20 to 100 °C) | |||||
| Dropping funnel | |||||
| Ice-salt bath |
Step-by-Step Procedure
-
Preparation of Amine Hydrochloride Suspension:
-
To a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, add this compound (3.88 g, 25.0 mmol).
-
Add 25 mL of distilled water, followed by the slow addition of concentrated hydrochloric acid (6.5 mL). Stirring will produce a slurry of the amine hydrochloride salt.[8]
-
Place the flask in an ice-salt bath and begin vigorous stirring. Cool the suspension until the internal temperature is stable between 0 °C and 5 °C.
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.81 g, 26.25 mmol) in 15 mL of cold distilled water. Keep this solution in an ice bath.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel situated on the three-neck flask.
-
Add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 30-45 minutes.
-
CRITICAL: Monitor the temperature continuously and adjust the addition rate to ensure the internal temperature never exceeds 5 °C .[8] The reaction is exothermic.
-
As the reaction proceeds, the solid amine salt will dissolve, typically resulting in a clear, pale-yellow solution of the diazonium salt.
-
-
Reaction Monitoring & Completion:
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.
-
To confirm completion, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue/black color indicates the presence of nitrous acid, signifying that all the primary amine has reacted.[5][13]
-
If the test is negative, add another 1-2 drops of the nitrite solution, stir for 5 minutes, and re-test.
-
-
Quenching Excess Nitrous Acid:
-
Once a positive starch-iodide test is confirmed, destroy the excess nitrous acid by adding small portions of sulfamic acid (~50-100 mg at a time).
-
After each addition, stir for 2-3 minutes and re-test with starch-iodide paper. Continue adding sulfamic acid until the test is negative (the paper remains white).[8][14] You may observe slight effervescence (N₂ evolution) during quenching.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution of 2-ethoxy-5-fluorophenyldiazonium chloride is now ready for immediate use in subsequent reactions (e.g., azo coupling, Sandmeyer reaction). DO NOT attempt to store this solution or isolate the product.
-
Trustworthiness: A Self-Validating System
This protocol is designed to be inherently self-validating through a series of in-process controls that ensure safety, efficiency, and reproducibility.
-
Control Point 1: Temperature Regulation: The mandatory use of an ice-salt bath and continuous temperature monitoring provides a real-time checkpoint. Maintaining the 0–5 °C range is the primary validation of reaction stability. Deviations from this range invalidate the procedure from a safety and quality standpoint.
-
Control Point 2: Nitrous Acid Endpoint Test: The starch-iodide test serves as a qualitative analytical tool to validate the reaction's endpoint.[13] A positive result confirms the complete consumption of the starting aniline, preventing premature quenching and ensuring maximum theoretical yield of the diazonium salt.
-
Control Point 3: Verification of Quench: The subsequent use of the starch-iodide test to confirm the absence of excess nitrous acid validates the readiness of the solution for the next synthetic step. This prevents unwanted nitrosation or other side reactions with the subsequent reagents, ensuring the purity of the final product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the diazotization of this compound.
Applications in Further Synthesis
The prepared 2-ethoxy-5-fluorophenyldiazonium chloride is a valuable intermediate. Its primary utility lies in reactions where the -N₂⁺ group acts as an excellent leaving group, facilitating the introduction of various substituents onto the aromatic ring.
-
Azo Coupling: Reaction with electron-rich aromatic compounds like phenols or anilines to form highly colored azo compounds, which are fundamental structures in the dye and pigment industries.[1][15]
-
Sandmeyer & Gattermann Reactions: Replacement of the diazonium group with halides (Cl, Br) or pseudo-halides (CN) using copper(I) salts or copper powder.[16]
-
Schiemann Reaction: A crucial method for introducing fluorine onto an aromatic ring by converting the diazonium chloride to the more stable diazonium tetrafluoroborate, followed by thermal decomposition.[16]
-
Deamination: Replacement of the diazonium group with a hydrogen atom using hypophosphorous acid (H₃PO₂), a useful tactic in multi-step synthesis.[9]
References
- 1. One moment, please... [chemicalnote.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 13. scribd.com [scribd.com]
- 14. scispace.com [scispace.com]
- 15. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 16. CK12-Foundation [flexbooks.ck12.org]
Application Note & Protocols: 2-Ethoxy-5-fluoroaniline as a Strategic Precursor in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitor Scaffolds
Abstract
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in oncology, particularly in non-small cell lung cancer (NSCLC) where ALK gene rearrangements are prevalent.[1][2] The development of potent and selective ALK inhibitors has transformed the treatment landscape for patients with ALK-positive malignancies. This application note provides a detailed technical guide on the utility of 2-Ethoxy-5-fluoroaniline as a key building block in the synthesis of advanced intermediates for ALK inhibitors. We present a comprehensive protocol for the synthesis of N-(2-ethoxy-5-fluorophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, a scaffold with significant potential for the development of next-generation ALK inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.
Introduction: The Strategic Importance of Fluorinated Anilines in Kinase Inhibitor Synthesis
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[3] this compound, a substituted aniline, is a valuable precursor in medicinal chemistry due to the strategic placement of its functional groups. The ethoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation, while the fluorine atom can modulate the pKa of the aniline nitrogen and participate in favorable interactions within the kinase ATP-binding pocket. The aniline moiety itself serves as a versatile handle for the construction of various heterocyclic systems, which form the core of many kinase inhibitors.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal rearrangements, can drive tumorigenesis.[1][2] The EML4-ALK fusion oncogene, present in a subset of NSCLC patients, leads to constitutive kinase activity and downstream signaling that promotes cell proliferation and survival.[2] This has spurred the development of several generations of ALK inhibitors, with a continuous need for novel scaffolds to overcome acquired resistance.[4]
This document details the application of this compound in the synthesis of a key pyrimidinamine intermediate, a core structure in many advanced ALK inhibitors.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 946774-81-8 | [5] |
| Molecular Formula | C8H10FNO | As per structure |
| Molecular Weight | 155.17 g/mol | As per structure |
| Appearance | White powder | [5] |
| Purity | ≥99% (typical) | [5] |
| Storage | Sealed and preserved in a well-ventilated place. | [1][5] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Operations should be conducted in a well-ventilated fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water.[1]
Synthesis of N-(2-ethoxy-5-fluorophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine: A Core Scaffold for ALK Inhibitors
The following protocol outlines a representative synthesis of a key intermediate for ALK inhibitors, starting from this compound. This synthesis is based on established chemical principles for the formation of aminopyrimidine structures, which are central to many kinase inhibitors.
Synthetic Workflow
The synthesis involves a nucleophilic aromatic substitution reaction between this compound and a suitable chloropyrimidine derivative.
Caption: Synthetic scheme for N-(2-ethoxy-5-fluorophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (CAS: 946774-81-8)
-
3-(2-chloropyrimidin-4-yl)-1-methylindole
-
p-Toluenesulfonic acid
-
2-Pentanol
-
Nitrogen gas supply
-
Standard laboratory glassware (three-necked flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 2L three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1000 mL of 2-pentanol.
-
Addition of Reactants: To the solvent, add 3-(2-chloropyrimidin-4-yl)-1-methylindole, followed by this compound and p-toluenesulfonic acid at room temperature. The molar ratio of the reactants should be optimized, but a near equimolar ratio of the aniline and chloropyrimidine with a catalytic amount of acid is a typical starting point.
-
Reaction Conditions: The reaction mixture is heated to 80°C under a nitrogen atmosphere and stirred for approximately 6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature (25-28°C). The solid product that precipitates is collected by filtration.
-
Purification: The filter cake is washed with preheated 2-pentanol (approximately 50°C) to remove unreacted starting materials and soluble impurities.
-
Drying: The resulting solid product is dried in a vacuum oven to yield the final product, N-(2-ethoxy-5-fluorophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine.
In-Process Controls and Validation:
-
Reaction Monitoring: TLC or HPLC should be used to monitor the disappearance of the starting materials and the formation of the product. This ensures the reaction goes to completion and helps in determining the optimal reaction time.
-
Product Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
Rationale Behind Experimental Choices
-
Solvent: 2-Pentanol is chosen as a high-boiling point solvent, which allows the reaction to be conducted at an elevated temperature (80°C) to facilitate the nucleophilic aromatic substitution.
-
Catalyst: p-Toluenesulfonic acid is an acid catalyst that protonates the pyrimidine ring, making it more susceptible to nucleophilic attack by the aniline.
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents potential oxidation of the aniline and other reactants at high temperatures.
-
Purification: Washing the product with warm solvent is an effective method for removing impurities without the need for column chromatography, making the process more scalable.
Application in Drug Discovery: A Scaffold for Potent ALK Inhibitors
The synthesized N-(2-ethoxy-5-fluorophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine serves as a crucial intermediate for the development of more complex and potent ALK inhibitors. The indole moiety is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase. The substituted phenyl ring can be further functionalized to enhance potency and selectivity. This scaffold provides a solid foundation for the exploration of new chemical space in the quest for next-generation ALK inhibitors that can overcome the challenge of acquired resistance.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical ingredients, particularly in the field of oncology. The protocol detailed herein for the synthesis of N-(2-ethoxy-5-fluorophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine demonstrates a practical and efficient application of this building block. The strategic incorporation of the ethoxy and fluoro substituents provides a platform for the development of potent and selective kinase inhibitors, underscoring the importance of fluorinated anilines in modern medicinal chemistry.
References
- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01556H [pubs.rsc.org]
- 3. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 4. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation and Alkylation of 2-Ethoxy-5-fluoroaniline
Introduction: The Strategic Importance of 2-Ethoxy-5-fluoroaniline in Modern Synthesis
This compound is a key structural motif in the development of novel pharmaceuticals and advanced functional materials.[1][2][3] The strategic placement of the ethoxy, fluoro, and amino groups on the aniline scaffold provides a unique combination of electronic properties and reactive handles for further molecular elaboration. The amino group serves as a primary nucleophile for acylation and alkylation, while the aromatic ring is amenable to electrophilic substitution. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the ethoxy group modulates the electronic and steric environment of the molecule.[4] A comprehensive understanding of the acylation and alkylation reactions of this versatile building block is therefore crucial for researchers in medicinal chemistry and materials science.
This guide provides a detailed exploration of the acylation and alkylation reactions of this compound, offering both theoretical insights and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, selective transformations.
Theoretical Considerations: Regioselectivity and Reactivity
The reactivity and regioselectivity of this compound in acylation and alkylation reactions are governed by the interplay of the electronic effects of its substituents.
-
The Amino Group (-NH₂): A potent activating, ortho, para-directing group due to its strong +M (mesomeric) effect, which donates electron density to the aromatic ring. It is also a primary nucleophile for N-acylation and N-alkylation.
-
The Ethoxy Group (-OCH₂CH₃): Also an activating, ortho, para-directing group due to its +M effect from the oxygen lone pairs.
-
The Fluoro Group (-F): A deactivating, ortho, para-directing group. It is deactivating due to its strong -I (inductive) effect, but its lone pairs allow for a +M effect that directs incoming electrophiles to the ortho and para positions.
In electrophilic aromatic substitution (C-acylation and C-alkylation), the directing effects of these groups will determine the position of substitution on the aromatic ring. The powerful activating effects of the amino and ethoxy groups will dominate, directing incoming electrophiles primarily to the positions ortho and para to them. Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C6.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This reaction is often used to protect the amino group, introduce a new functional group, or as a key step in the synthesis of biologically active molecules.[5]
Protocol 1: N-Acetylation with Acetic Anhydride
This protocol describes the straightforward N-acetylation of this compound using acetic anhydride. The reaction is typically fast and high-yielding.[6][7]
Experimental Workflow:
Caption: General workflow for N-acylation.
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, suspend this compound (5.0 g, 32.2 mmol) in 50 mL of water.
-
Acidification: Add 3 mL of concentrated hydrochloric acid to form the soluble aniline salt.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (5.3 g, 64.6 mmol) in 30 mL of water.
-
Reaction: To the stirred solution of the aniline hydrochloride, add acetic anhydride (3.6 mL, 38.6 mmol). Immediately add the sodium acetate solution.
-
Precipitation: Stir the mixture vigorously for 15 minutes. The product, N-(2-ethoxy-5-fluorophenyl)acetamide, will precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-(2-ethoxy-5-fluorophenyl)acetamide.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 155.17 | 5.0 g | 32.2 |
| Acetic Anhydride | 102.09 | 3.6 mL | 38.6 |
| Sodium Acetate | 82.03 | 5.3 g | 64.6 |
| Expected Yield | >85% |
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces an alkyl group to the nitrogen atom of the aniline. Various methods exist, with the choice of alkylating agent and catalyst being crucial for achieving mono- versus di-alkylation.[8][9]
Protocol 2: Reductive Amination with an Aldehyde
This one-pot reductive amination protocol provides a facile and environmentally benign route to mono-N-alkylated anilines using an aldehyde and a palladium catalyst with ammonium formate as a hydrogen donor.[10]
Experimental Workflow:
Caption: General workflow for reductive N-alkylation.
Step-by-Step Procedure:
-
Catalyst Activation: To a flask containing 10% Pd/C (0.1 eq), add 2-propanol (20 mL). Add a solution of ammonium formate (5 eq) in water (2 mL) and stir for 1 minute.
-
Reaction Mixture: Add this compound (1 eq) and the desired aldehyde (1 eq) to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkyl-2-ethoxy-5-fluoroaniline.
Quantitative Data for N-Benzylation:
| Reagent | Molar Mass ( g/mol ) | Amount (for 1 mmol scale) | Equivalents |
| This compound | 155.17 | 155 mg | 1.0 |
| Benzaldehyde | 106.12 | 106 mg | 1.0 |
| 10% Pd/C | - | ~10 mg | 0.1 |
| Ammonium Formate | 63.06 | 315 mg | 5.0 |
| Expected Yield | >90% |
C-Acylation: Friedel-Crafts Reactions
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Due to the presence of the basic amino group, which can complex with and deactivate the Lewis acid catalyst, direct Friedel-Crafts acylation of anilines is challenging.[11][12][13] Therefore, the reaction is typically performed on the corresponding anilide (the N-acylated product), where the amide group is still activating and ortho, para-directing, but less basic.
Protocol 3: Friedel-Crafts Acylation of N-(2-ethoxy-5-fluorophenyl)acetamide
This protocol details the acylation of the N-protected aniline, followed by deprotection to yield the C-acylated this compound.
Reaction Mechanism:
Caption: Mechanism of Friedel-Crafts acylation of an anilide.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous 1,2-dichloroethane.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred suspension at 0 °C.
-
Substrate Addition: Add a solution of N-(2-ethoxy-5-fluorophenyl)acetamide (1.0 eq) in 1,2-dichloroethane dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of ice-water, followed by concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude C-acylated anilide by column chromatography or recrystallization.
-
Deprotection: Hydrolyze the purified anilide by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the final C-acylated this compound.
Regioselectivity: The acylation is expected to occur at the C4 or C6 position, directed by the strongly activating acetamido and ethoxy groups. The steric hindrance of the ethoxy group might favor substitution at the C4 position.
Characterization
The products of these reactions should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acyl chlorides and Lewis acids like aluminum chloride are corrosive and moisture-sensitive; handle them with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The acylation and alkylation of this compound are versatile and powerful reactions for the synthesis of a wide range of functionalized molecules. By understanding the underlying principles of reactivity and regioselectivity, and by following robust, well-designed protocols, researchers can effectively utilize this valuable building block in their synthetic endeavors. The methods outlined in this guide provide a solid foundation for the successful and efficient transformation of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. 傅-克酰基化反应 [sigmaaldrich.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethoxy-5-fluoroaniline
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the application of palladium-catalyzed cross-coupling reactions utilizing 2-ethoxy-5-fluoroaniline, a valuable building block in modern synthetic chemistry. The strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy in drug discovery for enhancing metabolic stability and binding affinity.[1][2][3] this compound serves as a versatile precursor for constructing complex molecular architectures. This guide delves into the mechanistic underpinnings, protocol optimization, and practical execution of key C-N and C-C bond-forming reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the Heck reaction.
Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[4][5] These transformations generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7]
The General Catalytic Cycle: The process is initiated by the in situ generation of a coordinatively unsaturated Pd(0) species from a Pd(II) or Pd(0) precatalyst.[8] The cycle comprises three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into an organic electrophile bond (typically an aryl halide or triflate, R¹-X), forming a Pd(II) intermediate.[4]
-
Transmetalation / Nucleophilic Attack:
-
Reductive Elimination: The two coupled fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4][6]
The Critical Role of Ligands
The choice of ligand is paramount to the success of a cross-coupling reaction.[10] Ligands modify the electronic and steric properties of the palladium center, directly influencing the rates of the elementary steps.[11]
-
Electron-Rich Ligands: These ligands (e.g., trialkylphosphines, N-heterocyclic carbenes) increase the electron density on the palladium, which accelerates the rate-limiting oxidative addition step.[10][11]
-
Bulky (Sterically Hindered) Ligands: Steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are often the most catalytically active.[6] Furthermore, steric strain in the Pd(II) intermediate facilitates the final reductive elimination step to release the product.[11] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are archetypal examples that combine both electron-richness and steric bulk.[12]
Strategic Application Workflow
This compound can be utilized directly as a nucleophile in C-N coupling reactions. For C-C coupling reactions like Suzuki or Heck, it must first be converted into an electrophile, typically an aryl halide (e.g., 1-bromo-2-ethoxy-5-fluorobenzene) via a standard procedure such as a Sandmeyer reaction.
Protocol: Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds.[9][13] This reaction is invaluable for synthesizing substituted anilines, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a sterically demanding, electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos) is chosen.[12] This system is highly active, promoting both the oxidative addition of the aryl halide and the challenging reductive elimination to form the C-N bond.[10][11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. Its role is to deprotonate the aniline in the catalytic cycle to form the palladium-amido complex, which is poised for reductive elimination.[9][14] Weaker bases are often insufficient to drive the catalytic cycle to completion.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base and to ensure the solubility of the catalyst and reagents.
Detailed Experimental Protocol
Reaction: Coupling of this compound with 4-Bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% Pd) and XPhos (e.g., 0.024 mmol, 1.2 mol% relative to aryl bromide).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (e.g., 2.8 mmol, 1.4 equiv), this compound (e.g., 2.2 mmol, 1.1 equiv), and 4-bromotoluene (2.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (e.g., 4 mL, 0.5 M) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Pd Source | Pd₂(dba)₃ | Common, stable Pd(0) precatalyst. |
| Ligand | XPhos | Bulky, electron-rich ligand for high catalytic activity. |
| Base | NaOtBu | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene | Anhydrous, aprotic solvent. |
| Temperature | 100-110 °C | Provides thermal energy to overcome activation barriers. |
| Catalyst Loading | 1-2 mol% Pd | Efficient turnover; optimization may allow lower loading. |
| Expected Yield | >85% | Based on literature for similar couplings. |
Protocol: Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl compounds.[15][16] This protocol assumes the starting material is 1-bromo-2-ethoxy-5-fluorobenzene .
Causality Behind Experimental Choices
-
Catalyst System: A palladium source like Pd(OAc)₂ or a pre-formed complex is used with a suitable phosphine ligand. For challenging substrates, advanced ligands like SPhos or Buchwald's dialkylbiaryl phosphines are effective.[15] Pd(PPh₃)₄ is a classic, effective catalyst for many standard couplings.
-
Base: An aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄ is essential. The base activates the organoboron species by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step.[15][16]
-
Solvent System: A two-phase system, such as Toluene/Water or Dioxane/Water, is commonly employed to dissolve both the organic-soluble substrates and catalyst and the water-soluble inorganic base.
Detailed Experimental Protocol
Reaction: Coupling of 1-Bromo-2-ethoxy-5-fluorobenzene with Phenylboronic Acid.
Materials:
-
1-Bromo-2-ethoxy-5-fluorobenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a round-bottom flask, combine 1-bromo-2-ethoxy-5-fluorobenzene (e.g., 1.0 mmol, 1.0 equiv), phenylboronic acid (e.g., 1.2 mmol, 1.2 equiv), and K₂CO₃ (e.g., 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (e.g., 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Fit the flask with a reflux condenser, then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete in 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Pd Source | Pd(PPh₃)₄ | A reliable, commercially available Pd(0) catalyst. |
| Nucleophile | Phenylboronic acid | Stable, easy to handle organoboron reagent. |
| Base | K₂CO₃ (aq.) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene / H₂O | Two-phase system to dissolve all components. |
| Temperature | 90-100 °C | Standard temperature for Suzuki couplings. |
| Catalyst Loading | 2-5 mol% | A common range for ensuring complete conversion. |
| Expected Yield | >90% | Suzuki couplings are typically high-yielding.[3] |
Protocol: Heck Reaction (C-C Coupling)
The Heck reaction creates a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted styrenes and cinnamates.[17][18] This protocol also uses 1-bromo-2-ethoxy-5-fluorobenzene .
Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[18] While some Heck reactions proceed without added ligands ("ligandless"), the addition of a phosphine ligand like P(o-tol)₃ can improve catalyst stability and turnover.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used. Its primary role is to neutralize the H-X acid generated in the final step of the catalytic cycle, which regenerates the Pd(0) catalyst.[18][19]
-
Solvent: A polar, aprotic solvent such as DMF, NMP, or acetonitrile is typically used to facilitate the reaction, which often involves ionic intermediates.
Detailed Experimental Protocol
Reaction: Coupling of 1-Bromo-2-ethoxy-5-fluorobenzene with Styrene.
Materials:
-
1-Bromo-2-ethoxy-5-fluorobenzene
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a Schlenk tube, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and P(o-tol)₃ (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Add 1-bromo-2-ethoxy-5-fluorobenzene (1.0 mmol, 1.0 equiv), anhydrous DMF (4 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the tube and heat in an oil bath at 100 °C.
-
Monitoring: Stir the reaction and monitor by GC-MS. The reaction is typically complete within 16-24 hours.
-
Workup: Cool the mixture to room temperature and dilute with diethyl ether.
-
Extraction: Wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the substituted stilbene product.
| Parameter | Condition | Rationale |
| Pd Source | Pd(OAc)₂ | Common, effective Pd(II) precatalyst. |
| Ligand | P(o-tol)₃ | Stabilizes the catalyst and promotes the reaction. |
| Base | Et₃N | Organic base to regenerate the Pd(0) catalyst. |
| Solvent | DMF | Polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100 °C | Standard condition for thermal stability and reaction rate. |
| Catalyst Loading | 1-3 mol% | Typical loading for efficient conversion. |
| Expected Yield | 70-90% | Yields can vary based on alkene and conditions.[20] |
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
-
This compound: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.[21][22][23] Avoid breathing dust and vapors.[24]
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of fine powders and prevent contamination.
-
Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Triethylamine is flammable and has a strong odor. Handle in a fume hood.
-
Solvents: Toluene, Dioxane, and DMF are flammable and have associated toxicities. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[21][22][23][24][25]
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. nobelprize.org [nobelprize.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 18. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pure.rug.nl [pure.rug.nl]
- 21. fishersci.com [fishersci.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. lobachemie.com [lobachemie.com]
- 24. fishersci.com [fishersci.com]
- 25. aarti-industries.com [aarti-industries.com]
Application Notes & Protocols: Polymerization of Aniline Derivatives for Material Science
Abstract
Polyaniline (PANI) and its derivatives represent a cornerstone class of conducting polymers, prized for their tunable electrical conductivity, environmental stability, and straightforward synthesis.[1] This guide provides an in-depth exploration of the primary methods for polymerizing aniline and its substituted analogues. We delve into the mechanistic underpinnings of chemical, electrochemical, and enzymatic polymerization, offering detailed, field-tested protocols for researchers. The causality behind experimental choices is emphasized, providing a robust framework for troubleshooting and adapting these methods for novel material development. This document is intended for researchers, scientists, and professionals in material science and drug development seeking to harness the potential of polyaniline-based materials for applications ranging from sensors and energy storage to corrosion protection and biomedical devices.[2][3][4][5]
Introduction to Polyaniline and its Derivatives
Polyaniline is not a single compound but a family of polymers existing in various oxidation states. The fundamental structure consists of repeating aniline monomer units. Its properties are highly dependent on the degree of oxidation and protonation (doping). The three canonical oxidation states are:
-
Leucoemeraldine: The fully reduced state, appearing white or colorless.
-
Emeraldine: The half-oxidized state, which exists as an insulating blue base or a highly conductive green salt upon protonation (doping). This is the most technologically relevant form.
-
Pernigraniline: The fully oxidized state, which is typically blue or violet.[3]
The versatility of PANI is significantly expanded through the use of aniline derivatives. Substituting the aniline ring with functional groups (e.g., alkyl, alkoxy, sulfonic acid) can overcome one of PANI's primary limitations—poor solubility in common solvents—and can be used to fine-tune the polymer's electronic, optical, and morphological properties for specific applications.[2]
Visualization 1: Oxidation States of Polyaniline
The following diagram illustrates the interconversion between the three main oxidation states of polyaniline.
Caption: Reversible oxidation and doping of polyaniline.
Polymerization Mechanisms: An Overview
The conversion of aniline monomers into a polymer is an oxidative polymerization process.[6] The reaction proceeds through a chain reaction involving initiation, propagation, and termination steps.[6] The generally accepted mechanism begins with the oxidation of the aniline monomer to form a reactive cation radical.[6][7] These radicals then couple, typically in a head-to-tail fashion, to form dimers and subsequently longer oligomers and polymer chains.[8][9] The acidity of the medium is crucial; polymerization is favored in acidic conditions (pH < 2.5), which promote the formation of the required protonated aniline species.[6]
Visualization 2: General Oxidative Polymerization Mechanism
This diagram outlines the key steps in the formation of polyaniline from aniline monomers.
Caption: Key stages of aniline oxidative polymerization.
Application Protocol: Chemical Oxidative Polymerization
This is the most common, scalable, and cost-effective method for synthesizing bulk quantities of polyaniline and its derivatives.[10] It involves the use of a chemical oxidizing agent, such as ammonium persulfate (APS), in an acidic medium.[6][11]
Scientific Rationale
-
Monomer: Aniline or a derivative. The concentration affects the polymerization rate and molecular weight of the final polymer.[8]
-
Oxidant: Ammonium persulfate (APS) is widely used because it is effective and avoids metal contamination.[11] The molar ratio of oxidant to monomer is a critical parameter influencing the polymer's final properties and yield.[12]
-
Acidic Medium: Typically 1M HCl or H₂SO₄. The acid serves two purposes: it ensures the aniline is in its soluble anilinium salt form and provides the counter-ions (dopants) that are incorporated into the polymer backbone, rendering it electrically conductive.[10][13]
-
Temperature: Low temperatures (0–5 °C) are generally preferred.[11][14] This is because the polymerization is exothermic; controlling the temperature helps to prevent over-oxidation and side reactions, leading to a more regular polymer structure with higher molecular weight and better conductivity.[14][15]
Detailed Step-by-Step Protocol
Objective: Synthesize conductive emeraldine salt PANI powder.
Materials:
-
Aniline (distilled before use)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized (DI) water
-
Methanol
-
Acetone
-
Beakers, magnetic stirrer, ice bath, Buchner funnel, filter paper
Procedure:
-
Monomer Solution Preparation:
-
In a 500 mL beaker, add 200 mL of 1M HCl.
-
Add 9.3 g (0.1 mol) of aniline to the HCl solution while stirring continuously.
-
Place the beaker in an ice bath and allow the solution to cool to 0-5 °C. This step ensures the aniline is fully protonated and ready for polymerization.
-
-
Oxidant Solution Preparation:
-
In a separate 250 mL beaker, dissolve 28.5 g (0.125 mol) of ammonium persulfate in 100 mL of 1M HCl.
-
Cool this solution in the ice bath to 0-5 °C. Note: The oxidant is prepared in excess (1.25:1 molar ratio to monomer) to ensure complete polymerization.[16]
-
-
Initiation of Polymerization:
-
Slowly add the oxidant solution dropwise to the stirring aniline solution over 30-60 minutes.
-
A color change will be observed, progressing from colorless to blue and finally to a dark green precipitate, indicating the formation of the polyaniline emeraldine salt.[10]
-
Maintain the temperature at 0-5 °C throughout the addition.
-
-
Polymerization and Aging:
-
After the addition is complete, leave the reaction mixture stirring in the ice bath for 2 hours.
-
Then, allow the mixture to sit undisturbed (aging) at a low temperature (e.g., in a refrigerator) for 24 hours to ensure high molecular weight polymer formation.
-
-
Purification and Isolation:
-
Filter the green precipitate using a Buchner funnel.
-
Wash the precipitate sequentially with copious amounts of 1M HCl to remove unreacted monomer and oligomers.
-
Follow with washes of methanol and acetone to remove any remaining organic impurities.
-
Continue washing until the filtrate runs clear.
-
-
Drying:
-
Dry the resulting dark green powder in a vacuum oven at 60 °C for at least 24 hours to obtain the final PANI emeraldine salt.
-
Application Protocol: Electrochemical Polymerization
Electrochemical synthesis offers excellent control over the polymer film's thickness, morphology, and properties directly on an electrode surface.[7][17] This method is ideal for applications requiring thin, uniform films, such as in sensors and electrochromic devices.[4]
Scientific Rationale
-
Electrochemical Cell: A standard three-electrode setup (working, counter, and reference electrode) is used. The PANI film is deposited onto the working electrode (e.g., platinum, gold, glassy carbon, or ITO glass).[7][18]
-
Electrolyte: An acidic solution (e.g., 0.5M H₂SO₄) containing the aniline monomer. The acid acts as both the supporting electrolyte and the doping agent.[18]
-
Polymerization Technique:
-
Potentiodynamic (Cyclic Voltammetry - CV): The potential is repeatedly swept between defined limits. This method allows for monitoring the film growth in real-time via the increasing redox currents in the voltammogram.[8][18]
-
Galvanostatic: A constant current is applied, leading to a steady polymer growth rate.[8]
-
Potentiostatic: A constant potential is applied, typically at a value sufficient to oxidize the monomer.
-
Detailed Step-by-Step Protocol (Cyclic Voltammetry)
Objective: Deposit a conductive PANI film on a glassy carbon electrode.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy Carbon Electrode (GCE)
-
Counter Electrode (CE): Platinum wire or foil
-
Reference Electrode (RE): Ag/AgCl
-
Aniline, Sulfuric Acid (H₂SO₄), DI water
-
Polishing materials (alumina slurry)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad to a mirror finish.
-
Rinse thoroughly with DI water and sonicate in DI water and ethanol to remove any polishing residue. Dry the electrode.
-
-
Electrolyte Preparation:
-
Prepare an aqueous solution of 0.5M H₂SO₄ containing 0.1M aniline. Ensure the aniline is fully dissolved.
-
Purge the solution with nitrogen (N₂) gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the prepared electrolyte. Immerse the electrodes.
-
Using the potentiostat, perform cyclic voltammetry. A typical potential range is -0.2 V to +1.2 V vs. Ag/AgCl.[18]
-
Set a scan rate of 50 mV/s.[18]
-
Run for a set number of cycles (e.g., 15-20). With each cycle, you will observe the growth of redox peaks corresponding to the PANI film, indicating successful deposition.[18]
-
-
Post-Deposition Treatment:
-
After the final cycle, remove the working electrode from the monomer solution.
-
Gently rinse it with 0.5M H₂SO₄ (without monomer) to remove any non-adherent oligomers.
-
The electrode, now coated with a green PANI film, is ready for characterization or use.
-
Visualization 3: Electrochemical Polymerization Workflow
Caption: Workflow for PANI film deposition via CV.
Alternative Method: Enzymatic Polymerization
Enzymatic polymerization is a "green chemistry" approach that uses enzymes, such as horseradish peroxidase (HRP), and an oxidant like hydrogen peroxide (H₂O₂) to catalyze the polymerization of aniline.[19][20] This method can be performed under milder pH and temperature conditions compared to chemical oxidation and can be used to create unique polymer morphologies, especially when carried out in the presence of templates like surfactant vesicles.[19]
Polymer Characterization
Once synthesized, the structure, morphology, and properties of the PANI derivatives must be confirmed.
| Technique | Purpose | Typical Findings for PANI (Emeraldine Salt) |
| FTIR Spectroscopy | Identify functional groups and confirm polymerization.[10][12][13] | Peaks around 1580 cm⁻¹ (C=C stretching of quinoid rings) and 1413 cm⁻¹ (C=C stretching of benzenoid rings).[12] |
| UV-Vis Spectroscopy | Analyze electronic transitions and confirm the polymer's oxidation state.[12][13] | Absorption bands related to polaron transitions, confirming the conductive state. |
| X-Ray Diffraction (XRD) | Determine the degree of crystallinity.[10][13] | Broad peaks around 2θ = 20° and 25°, indicating a semi-crystalline nature.[10] |
| Scanning Electron Microscopy (SEM) | Visualize the surface morphology (e.g., granular, fibrous, film).[12][15] | Can show granular, nanofiber, or uniform film structures depending on synthesis conditions.[11][14] |
| Four-Point Probe | Measure electrical conductivity. | Conductivity can range from 10⁻¹⁰ to 10² S/cm depending on doping and synthesis.[1] |
References
- 1. ijsdr.org [ijsdr.org]
- 2. nbinno.com [nbinno.com]
- 3. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. assets.cureusjournals.com [assets.cureusjournals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. plantarchives.org [plantarchives.org]
- 11. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of a Novel Nanosized Polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rgnpublications.com [rgnpublications.com]
- 14. open.metu.edu.tr [open.metu.edu.tr]
- 15. oaji.net [oaji.net]
- 16. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Vesicles as soft templates for the enzymatic polymerization of aniline. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Dyes from 2-Ethoxy-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their extensive applications span across various industries, including textiles, printing, food, and pharmaceuticals, owing to their straightforward synthesis, cost-effectiveness, and wide range of achievable colors.[1][3] The color of an azo dye is determined by the extended π-conjugated system of the aromatic rings linked by the azo bridge, and can be fine-tuned by the introduction of various substituents on the aromatic moieties.[1]
This guide focuses on the use of 2-Ethoxy-5-fluoroaniline as a diazo component in the synthesis of novel azo dyes. The presence of both an ethoxy (-OC2H5) and a fluorine (-F) group on the aniline ring is anticipated to impart unique photophysical properties to the resulting dyes. The electron-donating nature of the ethoxy group and the high electronegativity of the fluorine atom can influence the electronic distribution within the dye molecule, thereby affecting its color, lightfastness, and solubility.[4][5]
Application Notes: The Role of this compound in Dye Development
The unique substitution pattern of this compound offers several potential advantages in the design of novel azo dyes:
-
Modulation of Color: The electronic properties of substituents on the aromatic rings of an azo dye play a crucial role in determining its color. Electron-donating groups, such as the ethoxy group, tend to cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors like reds and blues.[4] Conversely, electron-withdrawing groups can have the opposite effect. The interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom in this compound allows for fine-tuning of the final dye's color.
-
Enhanced Lightfastness: The introduction of fluorine atoms into dye molecules has been shown to improve their lightfastness.[5] The high bond energy of the C-F bond contributes to the overall stability of the dye molecule, making it more resistant to degradation upon exposure to light. This is a critical property for applications where long-term color stability is required.
-
Tailored Solubility: The ethoxy group can enhance the solubility of the resulting dye in organic solvents, which is advantageous for certain applications like printing inks and solvent-based dyeing processes.[6][7] The overall solubility will be a balance between the hydrophobic ethoxy group and the potential for hydrogen bonding involving the azo group and other functional groups in the coupling component.
-
Versatility in Synthesis: this compound can be readily diazotized and coupled with a wide variety of aromatic compounds (coupling components), such as phenols, naphthols, and aromatic amines, to generate a diverse library of novel dyes with a broad spectrum of colors and properties.
Experimental Protocols
The synthesis of azo dyes from this compound is a two-step process: diazotization of the aniline followed by an azo coupling reaction with a suitable coupling component. The following protocols provide a detailed methodology for the synthesis and characterization of a representative azo dye using 2-naphthol as the coupling component.
Part 1: Diazotization of this compound
This procedure describes the conversion of the primary aromatic amine into a diazonium salt.
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice Bath
-
Beakers
-
Stirring Rod
-
Magnetic Stirrer and Stir Bar
-
Thermometer
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium salts can be explosive when dry. Do not isolate the diazonium salt. Use it in solution immediately after preparation.
-
The reaction is exothermic and must be kept at a low temperature (0-5 °C) to prevent decomposition of the diazonium salt and the formation of unwanted byproducts.
Protocol:
-
In a 100 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water. Stir the mixture until the aniline is completely dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution while maintaining the temperature between 0 and 5 °C. Continuous and vigorous stirring is crucial during this addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the diazonium salt of this compound and is ready for the coupling reaction.
Part 2: Azo Coupling with 2-Naphthol
This procedure describes the reaction of the prepared diazonium salt with 2-naphthol to form the azo dye.
Materials and Equipment:
-
Solution of diazotized this compound (from Part 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice Bath
-
Beakers
-
Stirring Rod
-
Buchner Funnel and Flask
-
Filter Paper
-
Drying Oven
Safety Precautions:
-
Continue to work in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium hydroxide is corrosive. Handle with care.
Protocol:
-
In a 250 mL beaker, dissolve a molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Part 1) to the cold 2-naphthol solution with constant and efficient stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye on the filter paper with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the synthesized dye in a drying oven at a low temperature (e.g., 60-80 °C) to a constant weight.
Characterization of the Synthesized Dye
The structure and purity of the newly synthesized dye should be confirmed using various analytical techniques:
-
Melting Point: Determination of the melting point can give an indication of the purity of the compound.
-
UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color. The spectrum is typically recorded in a suitable solvent (e.g., ethanol, DMF).
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the dye molecule, such as the N=N azo group, O-H (if a phenol was used as a coupling component), and C-F bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure of the dye, confirming the arrangement of protons and carbon atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized dye, further confirming its identity.
Data Presentation
The photophysical properties of the synthesized dye should be systematically recorded and presented for easy comparison and analysis.
| Property | Value | Solvent |
| Color | e.g., Deep Red | Solid State |
| Melting Point (°C) | e.g., 185-188 | - |
| λmax (nm) | e.g., 510 | Ethanol |
| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | e.g., 25,000 | Ethanol |
Visualizations
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye from this compound.
Reaction Mechanism: Azo Coupling
Caption: Electrophilic aromatic substitution mechanism of the azo coupling reaction.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azo dye - Wikipedia [en.wikipedia.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Bond Formation with 2-Ethoxy-5-fluoroaniline
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the successful formation of amide bonds utilizing 2-ethoxy-5-fluoroaniline. As a substituted aniline, its electronic properties—specifically the reduced nucleophilicity of the amino group due to the electron-withdrawing fluorine atom—present unique challenges compared to simpler amines. This document outlines two robust protocols, leveraging common yet powerful coupling reagents, to address these challenges and ensure high-yield synthesis of the desired amide products. The causality behind the choice of reagents, solvents, and reaction conditions is explained to provide researchers with a deeper understanding of the reaction mechanism and to facilitate troubleshooting and adaptation for other structurally similar, electron-deficient anilines.
Introduction: The Challenge of Acylating Electron-Deficient Anilines
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, where this linkage is a prevalent feature in a vast number of pharmaceutical agents.[1] this compound is a valuable building block in this context; the incorporation of the fluoro-ethoxy-phenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. However, the synthetic challenge lies in the inherent reactivity of this aniline.
The presence of a fluorine atom on the aromatic ring withdraws electron density from the phenyl ring and, consequently, from the nitrogen atom of the amine group. This reduction in electron density diminishes the nucleophilicity of the amine, making it less reactive towards the electrophilic carbonyl carbon of a carboxylic acid or its activated derivative.[2] Standard amide coupling conditions that are effective for aliphatic amines or electron-rich anilines often result in sluggish reactions, low yields, or complete failure when applied to electron-deficient anilines like this compound.[1][3]
Therefore, a successful protocol must employ a strategy to enhance the electrophilicity of the carboxylic acid coupling partner, thereby compensating for the reduced nucleophilicity of the aniline. This is typically achieved through the use of potent coupling reagents that convert the carboxylic acid into a highly reactive intermediate.
Characterization of this compound
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | [4][5][6] |
| Molecular Weight | 155.17 g/mol | [4][5][6] |
| Appearance | White powder | [7] |
| Storage | 2-8°C, sealed | [8] |
Safety Precautions: While a specific safety data sheet (SDS) for this compound was not found, related fluoroanilines are known to cause skin and eye irritation.[9][10][11] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Mechanistic Overview of Amide Bond Formation
The protocols described herein rely on the in situ activation of a carboxylic acid to facilitate its reaction with the weakly nucleophilic this compound. The general workflow is depicted below.
Caption: General workflow for coupling-reagent-mediated amide bond formation.
The key to a successful reaction with an electron-deficient aniline is the generation of a sufficiently reactive "Activated Intermediate". This intermediate must be electrophilic enough to react with the weakly nucleophilic amine at a reasonable rate.
Recommended Experimental Protocols
Two primary protocols are presented, utilizing common and effective coupling reagents known to perform well with challenging substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] However, this intermediate can be prone to side reactions and racemization. HOBt is added to trap the O-acylisourea, forming a more stable and still highly reactive HOBt-ester, which then readily reacts with the aniline.[13] This two-stage activation minimizes side products and improves overall reaction efficiency, which is crucial for weakly nucleophilic amines.[1][14]
Materials:
-
Carboxylic acid of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in the chosen anhydrous solvent (e.g., DMF).
-
Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction and maintain the stability of the active intermediate.
-
Add EDC·HCl (1.2 eq) to the solution in one portion. Stir the mixture at 0 °C for 15-30 minutes. During this time, the carboxylic acid is activated.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts, and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: HATU Mediated Amide Coupling
For particularly challenging couplings where the EDC/HOBt system may be insufficient, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer enhanced reactivity.[1][15] HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly reactive active ester.[13] This intermediate is exceptionally electrophilic, making it highly effective for coupling with electron-deficient anilines.[1][13]
Materials:
-
Carboxylic acid of interest
-
This compound
-
HATU
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent (e.g., DMF).
-
Add HATU (1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor the reaction by TLC or LC-MS.[13]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water, 1M HCl, and saturated NaHCO₃ solution to remove byproducts and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
Low yields in amide coupling reactions with electron-deficient anilines are a common issue.[2] The following diagram outlines a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for optimizing amide coupling reactions.
-
Solvent Choice: While DMF and DCM are common, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate have been shown to be effective in many amide coupling reactions and may be worth exploring.[16]
-
Temperature: For particularly stubborn couplings, gentle heating (e.g., 40-60 °C) can sometimes increase the reaction rate without leading to significant decomposition.[1] However, this should be done cautiously, especially with sensitive substrates.
-
Alternative Activation: If coupling reagents fail, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective alternative.[12][15][] The resulting acyl chloride can then be reacted with this compound, typically in the presence of a base to neutralize the HCl byproduct.[]
Conclusion
The successful synthesis of amides from this compound hinges on overcoming the challenge of its reduced nucleophilicity. By employing potent coupling reagents such as EDC/HOBt or the more powerful HATU system, the corresponding carboxylic acid partner can be sufficiently activated to drive the reaction to completion. The protocols provided in this guide offer robust starting points for researchers. A systematic approach to optimization, considering the coupling reagent, solvent, and temperature, will ensure high yields and purity for this important class of chemical transformations.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 946774-81-8 [chemicalbook.com]
- 5. 5-Ethoxy-2-fluoroaniline | C8H10FNO | CID 21481352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound, CasNo.946774-81-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. This compound [myskinrecipes.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-5-fluoroaniline
Welcome to the technical support center for the synthesis of 2-Ethoxy-5-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable intermediate. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols based on established chemical principles and field-proven insights.
Introduction to the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from a suitable fluorinated nitroaromatic precursor. The general strategy involves:
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Nucleophilic Aromatic Substitution (SNAr): Introduction of the ethoxy group onto an activated aromatic ring, typically by reacting a di-substituted precursor like 2,4-dichloro-1-fluoro-5-nitrobenzene or a similar activated aryl fluoride with sodium ethoxide.
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Reduction of the Nitro Group: Conversion of the nitro intermediate to the target aniline. This is a critical step where yield can be significantly impacted by the choice of reducing agent and reaction conditions.
This guide will focus on troubleshooting and optimizing both stages of this synthesis.
Troubleshooting Guide: Maximizing Yield and Purity
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Ethoxylation Reaction
Q1: My ethoxylation reaction has a low conversion rate, with significant starting material remaining. What are the likely causes?
A1: Low conversion in the ethoxylation step is often traced back to reagent quality, reaction conditions, or insufficient activation of the substrate.
-
Probable Causes & Solutions:
-
Moisture Contamination: Sodium ethoxide is highly sensitive to moisture, which will convert it to sodium hydroxide. This can lead to the formation of undesired hydroxy byproducts instead of the ethoxy product. Ensure all glassware is oven-dried, use an anhydrous solvent (like dry DMF or THF), and handle sodium ethoxide under an inert atmosphere (Nitrogen or Argon).[1]
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Insufficient Temperature: SNAr reactions require a certain activation energy. If the reaction is too slow, a gradual increase in temperature may be necessary. However, be cautious, as excessively high temperatures can promote side reactions.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.[3]
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Poor Reagent Quality: Use freshly prepared or properly stored sodium ethoxide. Old or improperly stored reagent may have degraded, reducing its effective concentration.
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Q2: I am observing significant formation of a byproduct, which I suspect is the corresponding phenol (hydroxy derivative). Why is this happening?
A2: The formation of a hydroxy byproduct is a classic sign of water in the reaction medium.
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Causality: As mentioned above, sodium ethoxide reacts readily with water to form sodium hydroxide. The resulting hydroxide ion is a potent nucleophile and will compete with the ethoxide, attacking the aromatic ring to form the undesired phenol.
-
Preventative Measures:
-
Strict Anhydrous Technique: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Blanket the reaction with a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Fresh Reagents: Ensure your sodium ethoxide is of high purity and has been stored correctly.
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Step 2: Reduction of the Nitro Group
Q3: The reduction of my nitro-intermediate is incomplete or stalls. How can I drive it to completion?
A3: Incomplete reduction is a common issue and can be addressed by re-evaluating the reducing agent, catalyst, and reaction parameters.
-
Probable Causes & Solutions:
-
Catalyst Inactivity (for Catalytic Hydrogenation): If using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel, it may be poisoned or simply not active enough.[4]
-
Solution: Use a fresh batch of catalyst. Ensure the substrate is free from catalyst poisons (e.g., sulfur or thiol impurities). Increase the catalyst loading, but be mindful of cost and potential for over-reduction.
-
-
Insufficient Reducing Agent (for Chemical Reduction): When using reagents like iron powder or tin(II) chloride, an insufficient molar equivalent will lead to an incomplete reaction.[5][6]
-
Solution: Increase the molar excess of the reducing agent. For example, when using iron, ensure it is activated (e.g., by washing with dilute acid) and that a sufficient stoichiometric excess is present.[5]
-
-
Low Temperature/Pressure (for Catalytic Hydrogenation): These reactions often require specific temperature and hydrogen pressure to proceed efficiently.[7]
-
Solution: Gradually increase the temperature and/or hydrogen pressure according to established protocols for similar substrates.
-
-
Q4: My yield is low, and I'm detecting byproducts. I'm concerned about de-fluorination or the formation of intermediates like azo compounds. How can I make the reduction more selective?
A4: Selectivity is crucial, especially with halogenated nitroaromatics. The formation of intermediates or dehalogenated products is a known side reaction.[4][8]
-
Causality & Mitigation Strategies:
-
Dehalogenation: This is a common side reaction in catalytic hydrogenation, where the C-F bond is cleaved. It is often more prevalent with palladium catalysts.
-
Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[9][10] If these are detected, it means the reduction has not gone to completion. Metal hydrides, for instance, can sometimes lead to the formation of azo compounds.[8]
-
Solution: Gradual addition of the nitro compound to the reaction mixture can help maintain a low concentration of the substrate and its reactive intermediates, preventing side reactions and controlling the exotherm.[11] Ensure sufficient reaction time for the full conversion to the aniline.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for reducing the nitro group in 1-Ethoxy-4-fluoro-2-nitrobenzene to minimize side reactions?
A1: While catalytic hydrogenation is a clean method, chemical reduction using activated iron powder in an acidic medium (like acetic acid or aqueous ammonium chloride) is often the most reliable and selective method for halogenated nitroaromatics.[5] This method is known for its excellent functional group tolerance, low cost, and significantly lower risk of de-fluorination compared to catalytic hydrogenation.[4][5]
Q2: How can I effectively monitor the progress of the nitro reduction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The starting nitro compound will be less polar (higher Rf) than the resulting aniline product (lower Rf), which often sticks to the baseline due to its basicity. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used.[2]
Q3: What is the best way to purify the final this compound product?
A3: Purification can typically be achieved through a combination of techniques:
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Acid-Base Extraction: Since the product is a basic aniline, it can be separated from neutral organic impurities. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The aniline will move into the aqueous layer as its hydrochloride salt. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the pure aniline is re-extracted into an organic solvent.[12]
-
Column Chromatography: If impurities have similar basicity, silica gel chromatography can be used. To prevent the basic aniline from streaking on the acidic silica, it is often beneficial to add a small amount of a basic modifier, like triethylamine (~1%), to the eluent.[12]
-
Distillation: If the product is liquid and thermally stable, distillation under reduced pressure can be an effective method for large-scale purification.[13]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should be strictly followed. Additionally:
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Nitroaromatic Compounds: Many nitroaromatics are toxic and can be absorbed through the skin. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated area, away from ignition sources, using proper hydrogenation equipment. Catalysts like Raney Nickel are pyrophoric and must be handled with care, always kept wet with solvent.
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Reagents: Handle strong acids, bases, and flammable organic solvents with appropriate care and PPE.
Data Summary and Visualization
Table 1: Comparison of Common Nitro Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | 1-50 atm H₂, RT-80°C | High yield, clean byproducts (H₂O) | Risk of dehalogenation, catalyst cost/poisoning, requires special equipment |
| Chemical Reduction | Fe / HCl or NH₄Cl | Reflux in EtOH/H₂O | Excellent chemoselectivity, low cost, tolerant of halogens | Generates iron salt waste, requires workup to remove metal salts |
| Chemical Reduction | SnCl₂ / HCl | RT or gentle heating | Effective and common lab-scale method | Generates tin waste (toxic), requires stoichiometric amounts |
Diagrams
Overall Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield in Nitro Reduction
Caption: A decision-making workflow for troubleshooting low reduction yields.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1-Ethoxy-4-fluoro-2-nitrobenzene
This protocol is a general guideline and should be adapted based on available equipment.
-
Materials:
-
1-Ethoxy-4-fluoro-2-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) (10-20 mL per gram of substrate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
-
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 1-Ethoxy-4-fluoro-2-nitrobenzene in the chosen solvent (MeOH or EtOH).[14]
-
Carefully add the 10% Pd/C catalyst to the solution under a stream of inert gas. Caution: Pd/C can be pyrophoric.
-
Seal the vessel and purge the system thoroughly with the inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm or ~50 psi).
-
Begin vigorous stirring or shaking and, if necessary, heat the reaction to the target temperature (e.g., 40-60 °C).
-
Monitor the reaction by observing hydrogen uptake or by periodically taking samples for TLC or HPLC analysis.
-
Once the reaction is complete (typically 4-12 hours), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified as needed.
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Protocol 2: Chemical Reduction using Iron Powder
This method is highly recommended for its selectivity.[5]
-
Materials:
-
1-Ethoxy-4-fluoro-2-nitrobenzene (1.0 eq)
-
Iron powder (<100 mesh, 3-5 eq)
-
Ammonium chloride (NH₄Cl, 4-6 eq) or Acetic Acid
-
Ethanol (EtOH) and Water (e.g., 4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-Ethoxy-4-fluoro-2-nitrobenzene, ethanol, water, and ammonium chloride.
-
Heat the mixture to a gentle reflux (around 80-90 °C).
-
While stirring vigorously, add the iron powder in small portions over 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to stir at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the Celite pad thoroughly with hot ethanol.[3]
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases and the pH is >8.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 7. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 11. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Side-product formation in the synthesis of substituted anilines and how to minimize them
Welcome to the technical support center for the synthesis of substituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity and yield. Substituted anilines are cornerstone building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by the formation of stubborn side-products that can complicate purification and compromise final product quality.
This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and empower you with the causal understanding needed to solve problems effectively.
Part 1: Troubleshooting Guide by Synthetic Method
Reduction of Aromatic Nitro Compounds
The reduction of nitroarenes is one of the most common methods for preparing anilines. While seemingly straightforward, this transformation can yield a variety of undesired intermediates and dimeric side-products if not properly controlled.
Q1: My reduction of a nitroarene is incomplete. I'm observing significant amounts of dimeric impurities like azoxy or azo compounds. What's happening and how can I fix it?
A1: This is a classic issue arising from the complex stepwise mechanism of nitro group reduction. The reaction proceeds from the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), then to a hydroxylamine (Ar-NHOH), and finally to the aniline (Ar-NH₂).[1][2]
Causality: Azoxy and azo compounds are formed when the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates condense with each other under the reaction conditions.[3][4][5] This side-reaction is particularly prevalent in neutral or alkaline media and with milder reducing agents that allow these intermediates to accumulate.[4][6] For instance, reagents like LiAlH₄ are known to produce azo compounds from aromatic nitro compounds.[7]
Solutions & Protocol:
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Optimize the Reducing System: Switch to a more robust and complete reduction method. Catalytic hydrogenation is often the cleanest and most effective choice.
-
Protocol - Catalytic Hydrogenation:
-
In a suitable pressure vessel, dissolve the nitroarene (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Add 1-5 mol% of a catalyst, typically 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[8]
-
Purge the vessel with nitrogen, then pressurize with hydrogen gas (typically 1-4 bar).
-
Stir the reaction vigorously at room temperature or with gentle heating (40-60 °C) until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS to ensure full conversion of all intermediates.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the aniline.
-
-
-
Use Stoichiometric Metal/Acid Reductants: If hydrogenation is not feasible due to other functional groups, classic metal/acid systems are effective.
-
Tin(II) Chloride (SnCl₂): This is a reliable method that generally avoids dimeric products.
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Iron in Acidic Media: A cost-effective and green option. Using iron powder with a mild acid like ammonium chloride in an ethanol/water mixture is a highly effective modern protocol.[1]
-
-
Control Reaction Parameters: Ensure sufficient equivalents of your reducing agent and adequate reaction time. Monitor the reaction closely to confirm it has gone to completion.[7]
.dot
Caption: Pathway for nitroarene reduction and dimeric side-product formation.
Table 1: Comparison of Common Reducing Agents for Nitroarenes
| Reducing System | Pros | Cons | Key Considerations |
| H₂ with Pd/C or PtO₂ | High yield, clean, catalytic, scalable. | Requires specialized hydrogenation equipment; can reduce other functional groups (e.g., alkenes, alkynes); Pd/C can cause dehalogenation.[7] | Use PtO₂ or alternative catalysts to avoid dehalogenation of aryl halides.[7] |
| Iron (Fe) / NH₄Cl | Inexpensive, environmentally benign, high functional group tolerance. | Heterogeneous reaction requires vigorous stirring; workup involves filtering iron salts. | Excellent choice for substrates with reducible functional groups.[1] |
| Tin(II) Chloride (SnCl₂) / HCl | Homogeneous, reliable, good for small-scale synthesis. | Generates stoichiometric tin waste, which is toxic; strongly acidic conditions. | The product aniline will be in its salt form (anilinium chloride) and requires a basic workup to liberate the free base. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Mild conditions, useful for sensitive substrates. | Can be sluggish; requires aqueous/organic biphasic system. | Often used for selective reduction of one nitro group in dinitro compounds.[8] |
Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful cross-coupling reaction forms C-N bonds between aryl halides/triflates and amines.[9] Despite its utility, it is sensitive to reaction conditions and prone to specific side-reactions.
Q2: My Buchwald-Hartwig reaction is producing a significant amount of hydrodehalogenation side-product (Ar-H instead of Ar-NR₂). How can I suppress this?
A2: Hydrodehalogenation is a common competing pathway in Buchwald-Hartwig amination. It arises from the palladium-hydride species in the catalytic cycle, which can reductively eliminate to form Ar-H instead of undergoing C-N bond formation.[10][11]
Causality: The formation of Pd-H species can be promoted by several factors:
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β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the palladium amide intermediate can undergo β-hydride elimination.[12]
-
Base or Solvent Decomposition: Certain bases or solvents can generate hydride species at elevated temperatures.
-
Slow C-N Reductive Elimination: If the final reductive elimination to form the C-N bond is slow, the competing hydrodehalogenation pathway has more time to occur.
Solutions & Protocol:
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Ligand Choice is Critical: The electronic and steric properties of the phosphine ligand have the largest impact. Use bulky, electron-rich ligands that accelerate the C-N reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Recommended Ligands: Biarylphosphine ligands such as XPhos, RuPhos, or Josiphos-type ferrocenyl ligands are highly effective at suppressing this side-reaction.[13]
-
Precatalysts: Use well-defined palladium precatalysts (e.g., XPhos Pd G3) to ensure the formation of the active, monoligated Pd(0) species and avoid side reactions from poorly formed catalysts.[13]
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-
Base Selection: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOtBu) is a common choice, but if issues persist, consider lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), which can be milder.
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Solvent and Temperature: Toluene and dioxane are common solvents.[14] Ensure they are anhydrous and thoroughly degassed to remove oxygen. Run the reaction at the lowest temperature that provides a reasonable rate (often 80-110 °C). Overheating can promote decomposition and side reactions.[13]
.dot
Caption: Buchwald-Hartwig cycle showing the competing hydrodehalogenation pathway.
Q3: My aniline product is undergoing N-alkylation or N-arylation, leading to over-reaction and purification difficulties. How can I improve selectivity?
A3: Over-alkylation or arylation occurs when the substituted aniline product is more nucleophilic or reactive than the starting amine, allowing it to compete for the alkylating/arylating agent.[15]
Causality: This is common in direct N-alkylation with alkyl halides, where the product secondary aniline is often more reactive than the starting primary aniline. In cross-coupling reactions, if a di- or tri-halide is used, multiple substitutions can occur.
Solutions & Protocol:
-
Control Stoichiometry: Use the limiting reagent strategically. For N-alkylation, slowly add the alkyl halide (1.0 eq) to a solution of the aniline (1.1-1.5 eq) to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Use a Protecting Group: This is the most robust solution for preventing over-reaction.
-
Protocol - Acetylation/Deacetylation:
-
Protection: React the starting aniline with acetic anhydride or acetyl chloride in the presence of a mild base like pyridine or triethylamine to form the acetanilide.[16] This significantly attenuates the activating nature of the nitrogen.[16]
-
Alkylation/Arylation: Perform your desired reaction on the acetanilide. The amide is much less nucleophilic and will not over-react.
-
Deprotection: After the reaction, hydrolyze the amide back to the aniline using aqueous acid (e.g., refluxing in 6M HCl) or base (e.g., NaOH in EtOH/H₂O).
-
-
-
Reductive Amination: For N-alkylation, reductive amination is superior to direct alkylation with halides. It is a one-pot reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) that is highly selective for mono-alkylation and avoids the formation of dialkylated byproducts.[17]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for synthesizing anilines when the aryl halide is activated by strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group.[18][19]
Q4: My SNAr reaction is slow and gives low yields, with evidence of starting material degradation. What's wrong?
A4: The success of an SNAr reaction hinges on the stability of the key intermediate, the Meisenheimer complex.[20][21] Slow reactions and degradation often point to issues with substrate activation, solvent choice, or base-catalyzed decomposition.
Causality:
-
Insufficient Activation: The reaction relies on an EWG to stabilize the negative charge of the anionic Meisenheimer complex formed during the nucleophilic attack.[20] Without this stabilization, the energy barrier for its formation is too high.
-
Poor Solvent Choice: The reaction requires a polar, aprotic solvent (e.g., DMSO, DMF, NMP) to solvate the charged intermediate and reagents effectively.
-
Decomposition: Strong bases can sometimes deprotonate the Meisenheimer complex or the starting materials, leading to undesired decomposition pathways.[20]
Solutions & Protocol:
-
Verify Substrate Suitability: Confirm that you have a strong EWG (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (F > Cl > Br > I). Fluorine is the best leaving group for SNAr, contrary to SN1/SN2 reactions, because its high electronegativity makes the ipso-carbon more electrophilic.[19]
-
Optimize Reaction Conditions:
-
Protocol - General SNAr Amination:
-
Dissolve the activated aryl halide (1.0 eq) in anhydrous DMSO or DMF.
-
Add the amine nucleophile (1.1-2.0 eq).
-
Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction, typically between 80 °C and 150 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash extensively with water and brine to remove the high-boiling solvent and salts.
-
-
-
Consider Temperature: SNAr reactions often require significant thermal energy. If the reaction is slow at a lower temperature, cautiously increase the heat while monitoring for any increase in decomposition products.
.dot
Caption: SₙAr mechanism showing the critical Meisenheimer complex intermediate.
Part 2: General FAQs
Q5: What are the best general practices for purifying substituted anilines, especially when they co-elute with starting materials or side-products?
A5: Aniline purification can be challenging due to their basicity, which often causes tailing on silica gel chromatography. A multi-step approach is usually most effective.
-
Acid-Base Extraction: This is the most powerful tool for separating anilines from neutral or acidic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid like 1M HCl.[22][23] The basic aniline will be protonated to form a water-soluble anilinium salt and move into the aqueous layer.[22][24] The neutral impurities remain in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or Na₂CO₃ to regenerate the free aniline, which can then be extracted back into a fresh organic layer.[24]
-
-
Chromatography:
-
Silica Gel: To minimize tailing, add a small amount of a basic modifier like triethylamine (~1%) or ammonia (in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[25]
-
Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds like anilines.
-
Reverse-Phase (C18): Often provides excellent separation, especially if the polarity difference between your product and impurities is small.
-
-
Crystallization: If the aniline product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvents to find one in which the product has high solubility when hot and low solubility when cold, while impurities remain soluble.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrobenzene gives azobenzene and hydrazobenzene when class 11 chemistry CBSE [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. archive.nptel.ac.in [archive.nptel.ac.in]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. Item - Meisenheimer complexes in aromatic nucleophilic substitution reactions. - University of Leicester - Figshare [figshare.le.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. researchgate.net [researchgate.net]
Optimizing reaction conditions for substitutions on the 2-Ethoxy-5-fluoroaniline ring.
Welcome to the technical support center for optimizing reaction conditions for substitutions on the 2-ethoxy-5-fluoroaniline ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing new functionalities to this versatile scaffold. Here, we provide in-depth, scientifically-grounded answers to common challenges, detailed experimental protocols, and troubleshooting workflows to ensure the success of your synthetic endeavors.
Understanding the Reactivity of the this compound Ring
The reactivity of the this compound ring in electrophilic aromatic substitution (EAS) is governed by the interplay of the three substituents: the amino (-NH₂), ethoxy (-OCH₂CH₃), and fluoro (-F) groups.
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[1][2]
-
Ethoxy Group (-OCH₂CH₃): Also an activating, ortho, para-directing group, donating electron density through resonance. It is a slightly weaker activator than the amino group.
-
Fluoro Group (-F): A deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because its lone pairs can participate in resonance.[3]
The combined effect of these groups makes the ring highly activated towards electrophiles, with the positions ortho and para to the strongly activating amino group being the most nucleophilic.
Frequently Asked Questions (FAQs)
Q1: I am attempting an electrophilic aromatic substitution (e.g., bromination) on this compound and observing multiple products or a tar-like substance. What is causing this and how can I achieve selective mono-substitution?
A1: The high reactivity of the aniline ring, driven by the potent activating effect of the amino group, is the primary cause of polysubstitution and oxidative side reactions.[2] Direct halogenation, for instance, can lead to the uncontrolled addition of multiple halogen atoms. To achieve selective mono-substitution, the activating influence of the amino group must be temporarily attenuated.
The most effective strategy is the protection of the amino group as an acetamide. This is achieved by reacting the aniline with acetic anhydride. The resulting acetamido group is still an ortho, para-director but is significantly less activating, allowing for controlled, selective substitution.[4] The acetyl protecting group can be readily removed via acid or base-catalyzed hydrolysis to regenerate the aniline.
Q2: What is the expected regioselectivity for electrophilic aromatic substitution on this compound, and how can I control it?
A2: The regioselectivity is determined by the directing effects of the existing substituents. The amino group is the strongest activator, followed by the ethoxy group. Both are ortho, para-directors. The fluoro group is a deactivating ortho, para-director.
Considering the positions on the ring:
-
C3: Ortho to the ethoxy group and meta to the amino and fluoro groups.
-
C4: Para to the ethoxy group, meta to the amino group, and ortho to the fluoro group.
-
C6: Ortho to the amino group and para to the fluoro group.
The C6 position is the most activated due to being ortho to the powerful amino group and para to the fluoro group. The C4 position is also activated, being para to the ethoxy group and ortho to the fluoro group. Substitution at the C3 position is less likely. Steric hindrance from the ethoxy group may slightly disfavor substitution at the C3 position.[5] Therefore, a mixture of C4 and C6 substituted products is expected, with the C6 isomer often being the major product in the absence of a protecting group on the amine.
To favor substitution at the C4 position (para to the ethoxy group), protection of the more powerfully directing amino group as an acetamide is recommended. The bulkier acetamido group will sterically hinder the C6 position, making the C4 position more accessible to the incoming electrophile.
Q3: My Friedel-Crafts alkylation/acylation reaction on this compound is failing. Why is this happening?
A3: Friedel-Crafts reactions are generally unsuccessful with anilines. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1] This acid-base reaction forms a complex where the nitrogen atom becomes positively charged. The resulting anilinium ion is a strongly deactivating, meta-directing group, which shuts down the electrophilic aromatic substitution.[6][7]
Q4: I need to introduce a substituent that cannot be installed via electrophilic aromatic substitution. What are my options?
A4: For substitutions that are not amenable to EAS, a common strategy is to first introduce a halogen at a specific position (e.g., bromine at the C4 or C6 position) and then use this halo-derivative in cross-coupling reactions or a Sandmeyer reaction.
-
Sandmeyer Reaction: This reaction allows for the conversion of the primary amino group into a diazonium salt, which can then be substituted by a variety of nucleophiles, including -Cl, -Br, -CN, and -OH.[8][9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is excellent for forming C-N bonds by reacting an aryl halide with an amine.[10][11]
-
Suzuki Coupling: This versatile palladium-catalyzed reaction forms C-C bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid.[12][13]
Troubleshooting Guides & Experimental Protocols
Electrophilic Aromatic Substitution: Bromination
Objective: To selectively introduce a bromine atom onto the this compound ring.
Challenge: High reactivity leading to polybromination and low yield of the desired monobrominated product.
Troubleshooting Workflow: Bromination
Caption: Troubleshooting workflow for the bromination of this compound.
Protocol 1A: N-Acetylation of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the mixture to 50-60 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water with stirring.
-
Collect the precipitated N-(2-ethoxy-5-fluorophenyl)acetamide by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallization from ethanol/water may be necessary for higher purity.
Protocol 1B: Bromination of N-(2-ethoxy-5-fluorophenyl)acetamide
-
Dissolve the N-(2-ethoxy-5-fluorophenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude bromo-acetanilide. Purify by column chromatography or recrystallization.
Protocol 1C: Hydrolysis of the Acetamido Group
-
To the crude bromo-acetanilide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide) to a pH of ~8-9.
-
Extract the desired bromo-2-ethoxy-5-fluoroaniline with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Troubleshooting Tip | Possible Cause | Recommended Solution |
| Low yield of protected aniline | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure the acetic anhydride is fresh. |
| Mixture of bromo-isomers | Insufficient steric hindrance from the protecting group. | Consider using a bulkier protecting group like pivaloyl chloride instead of acetic anhydride. Lowering the reaction temperature during bromination can also improve selectivity.[4] |
| Incomplete hydrolysis | Insufficient acid or reaction time. | Increase the concentration of the acid or prolong the reflux time. Alternatively, basic hydrolysis (e.g., with NaOH in aqueous ethanol) can be employed. |
Sandmeyer Reaction
Objective: To replace the amino group of this compound with a chloro or cyano group.
Challenge: Instability of the diazonium salt intermediate.
Troubleshooting Workflow: Sandmeyer Reaction
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Protocol 2: Sandmeyer Chlorination of this compound
-
Diazotization:
-
In a flask, dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After complete addition, stir for an additional 20 minutes at 0-5 °C. Confirm the presence of excess nitrous acid with starch-iodide paper (should turn blue).
-
-
Substitution:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution.
-
Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction (evolution of N₂ gas should cease).
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, aqueous sodium hydroxide, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting 1-chloro-2-ethoxy-5-fluorobenzene by column chromatography.
-
| Troubleshooting Tip | Possible Cause | Recommended Solution |
| Oily product that does not solidify | Presence of phenolic byproducts from reaction of the diazonium salt with water. | Ensure the diazonium salt solution is added to the copper(I) halide solution and not the other way around. Maintain low temperatures throughout. |
| Formation of azo compounds (colored impurities) | Insufficient acid during diazotization, allowing the diazonium salt to couple with unreacted aniline. | Use a sufficient excess of mineral acid (at least 3 equivalents). |
| Low yield in cyanation | Cyanide poisoning of the catalyst or incompatibility of nitrite with cyanide.[14] | Ensure the diazotization is complete and all residual nitrite is consumed before adding to the copper(I) cyanide solution. |
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
Objective: To couple an amine with a halogenated this compound derivative (e.g., 4-bromo-2-ethoxy-5-fluoroaniline).
Challenge: Catalyst deactivation and incomplete reaction.
Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-2-ethoxy-5-fluoroaniline with Piperidine
-
To an oven-dried Schlenk tube, add 4-bromo-2-ethoxy-5-fluoroaniline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene as the solvent, followed by piperidine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
| Troubleshooting Tip | Possible Cause | Recommended Solution |
| No reaction or low conversion | Inactive catalyst; insufficient base; poor quality solvent/reagents. | Use a pre-catalyst or ensure the active Pd(0) species is generated. Use a strong, dry base. Ensure all solvents and reagents are anhydrous and degassed. |
| Formation of hydrodehalogenated byproduct | β-hydride elimination from the palladium-amido complex. | This is more common with primary amines. Using a bulkier phosphine ligand can disfavor this side reaction.[10] |
| Difficulty in product purification | Residual catalyst and ligand. | Filter the reaction mixture through a short plug of silica gel before concentration. Choose a ligand that is easily separable by chromatography. |
Palladium-Catalyzed Cross-Coupling: Suzuki Coupling
Objective: To form a C-C bond by coupling a boronic acid with a halogenated this compound derivative.
Challenge: Protodeboronation of the boronic acid and low catalyst turnover.
Protocol 4: Suzuki Coupling of 4-Iodo-2-ethoxy-5-fluoroaniline with Phenylboronic Acid
-
In a round-bottom flask, combine 4-iodo-2-ethoxy-5-fluoroaniline (1.0 eq), phenylboronic acid (1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Troubleshooting Tip | Possible Cause | Recommended Solution |
| Low yield, starting material remains | Inefficient transmetalation. | Ensure the base is sufficiently strong and soluble. A phase-transfer catalyst (e.g., TBAB) can sometimes be beneficial. The choice of solvent is also critical.[12] |
| Formation of homocoupled biaryl product | Oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling of the boronic acid. | Thoroughly degas the reaction mixture to remove oxygen. |
| Protodeboronation | The boronic acid is being replaced by a proton from the solvent. | Use anhydrous solvents if possible, or use potassium trifluoroborate salts which are more stable. Using a less nucleophilic base can also help. |
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 14. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 2-Ethoxy-5-fluoroaniline Production
Welcome to the technical support guide for the synthesis and scale-up of 2-Ethoxy-5-fluoroaniline. This critical intermediate is a cornerstone in the development of various pharmaceutical agents, and its efficient, safe, and scalable production is paramount. This document is designed for researchers, process chemists, and drug development professionals, offering field-proven insights and troubleshooting protocols in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Overview of the Primary Synthetic Route
The most common and industrially viable pathway to this compound involves a two-step process starting from a suitable fluorinated precursor. The general sequence is:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, ortho to the ethoxy group and meta to the fluorine atom. This step is critical for regioselectivity.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate (2-ethoxy-5-fluoronitrobenzene) to the desired aniline product.
This seemingly straightforward process presents several challenges during scale-up, from controlling isomeric impurities to ensuring reaction safety and maximizing yield.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the production of this compound in a practical Q&A format.
Q1: My nitration step is producing a mixture of isomers, primarily the undesired 4-nitro and 6-nitro variants. How can I improve the regioselectivity for the desired 5-nitro isomer?
Answer: This is a classic challenge in electrophilic aromatic substitution where multiple activating groups are present. The ethoxy group is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. Achieving high regioselectivity requires careful control of reaction conditions and potentially the use of a protecting group strategy.
Causality: The formation of isomeric byproducts is governed by the directing effects of the substituents on the aromatic ring.[1] Without proper control, the nitronium ion (NO₂⁺) can attack multiple positions. In strongly acidic nitrating media, the starting aniline can be protonated to the anilinium ion, which is a meta-director, further complicating the isomer distribution.
Troubleshooting Protocol & Recommendations:
-
Protect the Amine: The most robust strategy is to protect the amino group of a precursor like 4-fluoroaniline via acetylation to form 4-fluoroacetanilide before the ethoxylation and nitration steps.[1][2] The acetamido group is still an ortho-, para-director but its steric bulk can help direct the incoming nitro group to the desired position 5, away from the more hindered position 3. A subsequent deprotection step (hydrolysis) is required.
-
Strict Temperature Control: Maintain a low and consistent temperature (typically between 0°C and 10°C) during the addition of the nitrating agent.[1] Higher temperatures can decrease selectivity and increase the formation of oxidation byproducts and tarry materials.
-
Choice of Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard mixture of concentrated nitric acid and sulfuric acid is common. The ratio should be carefully optimized. Using a milder nitrating agent, if compatible with the substrate, can sometimes improve selectivity.
-
In-Process Control (IPC): Implement regular HPLC analysis during the reaction to monitor the formation of isomers.[3] This allows you to understand the reaction profile and make informed decisions about quenching the reaction at the optimal point.
| Parameter | Recommended Condition | Rationale |
| Precursor Strategy | N-acetylation of aniline precursor | Modifies directing effect, uses steric hindrance to favor 5-nitro isomer.[1] |
| Temperature | 0 - 10 °C | Minimizes side reactions and improves regioselectivity.[1] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Standard, potent nitrating mixture. Ratio must be optimized. |
| Monitoring | In-process HPLC | Tracks isomer formation to determine optimal reaction endpoint.[3] |
| Table 1: Key Parameters for Optimizing Nitration Regioselectivity. |
Q2: During the catalytic hydrogenation to reduce the nitro group, I'm observing a significant amount of dehalogenation, resulting in 2-ethoxyaniline as a byproduct. How can I prevent this?
Answer: Dehalogenation, particularly the removal of fluorine or bromine, is a known side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[4] It occurs when the catalyst, typically Palladium on Carbon (Pd/C), also catalyzes the hydrogenolysis of the carbon-fluorine bond.
Causality: The C-F bond is strong, but under hydrogenation conditions, especially at elevated temperatures, pressures, or with highly active catalysts, it can be cleaved. This side reaction not only reduces the yield of the desired product but also introduces a difficult-to-remove impurity.
Troubleshooting Protocol & Recommendations:
-
Catalyst Selection:
-
Switch Catalyst: Consider using catalysts less prone to promoting dehalogenation, such as Raney Nickel or Platinum-based catalysts.[4]
-
Poisoned Catalyst: Use a partially deactivated or "poisoned" palladium catalyst (e.g., Lindlar's catalyst). The poisoning agent reduces the catalyst's activity just enough to prevent C-F bond cleavage while still allowing for efficient nitro group reduction.
-
-
Milder Reaction Conditions:
-
Lower Hydrogen Pressure: Operate at the lowest effective hydrogen pressure that still provides a reasonable reaction rate.
-
Lower Temperature: Reduce the reaction temperature. While this may slow the reaction, it significantly disfavors the dehalogenation side reaction.
-
-
Alternative Reduction Method: Switch to a chemical reduction method, which is often less susceptible to dehalogenation. The Béchamp reduction, using iron powder in the presence of an acid like acetic acid or dilute HCl, is a robust and scalable alternative.[4][5][6]
| Method | Advantages | Disadvantages / Scale-Up Challenges |
| Catalytic Hydrogenation (Pd/C) | High efficiency, clean reaction, easy catalyst removal. | Risk of dehalogenation, catalyst cost, potential for catalyst poisoning.[4] |
| Catalytic Hydrogenation (Raney Ni) | Lower dehalogenation risk than Pd/C. | Pyrophoric nature requires careful handling, potential for metal leaching.[4] |
| Chemical Reduction (Fe/Acid) | Low cost, minimal dehalogenation risk. | Generates large amounts of iron sludge waste, requiring significant workup.[5] |
| Table 2: Comparison of Common Nitro Group Reduction Methods. |
Q3: The scale-up of my nitration reaction is raising safety concerns due to its high exothermicity. What are the best practices for ensuring thermal safety?
Answer: This is a critical concern, as nitration reactions are notoriously energetic and can lead to thermal runaway if not properly controlled.[7] The primary goal is to ensure that the rate of heat generation never exceeds the system's capacity for heat removal.
Causality: The reaction between nitric acid/sulfuric acid and the aromatic compound is highly exothermic. In a large batch reactor, poor mixing and insufficient surface area-to-volume ratio can create localized hot spots, accelerating the reaction and decomposition, potentially leading to a dangerous pressure buildup and explosion.
Safety Protocols & Recommendations:
-
Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for thermal accumulation.
-
Semi-Batch Operation: Never mix all reactants at once in a large vessel. Employ a semi-batch approach where the nitrating agent is added slowly and controllably to the substrate solution. The addition rate should be tied directly to the reactor's cooling capacity.
-
Enhanced Heat Transfer: Ensure your reactor is equipped with an efficient cooling system (jacket and/or internal cooling coils) and robust agitation to maximize heat transfer and prevent localized temperature gradients.
-
Consider Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor (microreactor) is a superior strategy for managing hazardous reactions.[7][8] Flow reactors offer exceptional heat transfer due to their high surface-area-to-volume ratio, minimizing the risk of thermal runaway and allowing for safer operation at higher temperatures if needed.[7]
Caption: Troubleshooting workflow for the nitro group reduction step.
Frequently Asked Questions (FAQs)
-
Q: What is a typical final purity specification for this compound intended for pharmaceutical use?
-
A: For use as a key starting material or intermediate in pharmaceutical manufacturing, the purity is typically expected to be very high, often ≥99.0% as determined by HPLC or GC.[9] Specific limits will be set for any known impurities, particularly isomers or dehalogenated byproducts.
-
-
Q: What are the best practices for the final purification and isolation of the product at scale?
-
A: After the reaction workup, the crude product is often purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate). This is highly effective at removing residual starting materials and most byproducts. For very high purity requirements, column chromatography can be used, but this is less common at large industrial scales. Supercritical fluid chromatography (SFC) is also an emerging technique for high-throughput purification.[10]
-
-
Q: How should this compound be stored to ensure long-term stability?
References
- 1. benchchem.com [benchchem.com]
- 2. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. nbinno.com [nbinno.com]
- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 6. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, CasNo.946774-81-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 10. scite.ai [scite.ai]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Purification of Aniline Derivatives
Welcome to the Technical Support Center for the purification of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with colored impurities in their aniline compounds. My goal is to provide you with not just protocols, but a deeper understanding of the chemistry involved, enabling you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: Why has my aniline derivative turned yellow/brown/red upon storage or after a reaction?
Mechanism of Color Formation:
-
Initial Oxidation: Freshly purified aniline is typically a colorless or pale yellow oil.[1][4] However, upon exposure to air (oxygen) and light, it readily oxidizes.[1][5]
-
Formation of Colored Species: This oxidation process doesn't just result in one specific impurity. It can lead to a complex mixture of highly colored compounds such as:
The extent of discoloration can depend on the specific aniline derivative, the presence of impurities (especially sulfur-containing compounds), and storage conditions.[5][9]
Troubleshooting Guide: Strategies for Decolorization and Purification
This section provides a problem-and-solution framework for common purification challenges.
Q2: My crude aniline derivative is a dark, oily substance. What's the first step I should take to purify it?
For thermally stable aniline derivatives, vacuum distillation is often the most effective initial purification step to separate the desired product from non-volatile, highly colored polymeric impurities.[10]
Why it Works: Aniline and its derivatives are generally more volatile than the polymeric "gunk" that forms upon oxidation.[11] By reducing the pressure, the boiling point of the aniline derivative is lowered, preventing thermal decomposition which can occur at atmospheric pressure.[8][10]
Experimental Protocol: Vacuum Distillation of an Aniline Derivative
-
Preparation:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
It is highly recommended to use a cold trap between your distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation:
-
Begin by slowly applying the vacuum. You may observe some initial bubbling as dissolved gases and residual water are removed.[10]
-
Once a stable vacuum is achieved, gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for your aniline derivative at that specific pressure. The colored, high-molecular-weight impurities will remain in the distillation flask.[10]
-
-
Storage:
-
The freshly distilled aniline derivative should be a much lighter color, often colorless to pale yellow.
-
To prevent re-oxidation, store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.
-
dot graph TD; A[Crude, Dark Aniline Derivative] -->|Add to Flask| B(Round-Bottom Flask); B -->|Apply Vacuum| C{Vacuum Distillation Apparatus}; C -->|Heat Gently| D[Vaporization of Aniline Derivative]; D -->|Condensation| E(Collection of Purified, Colorless Aniline); C -->|Non-volatile Impurities Remain| F(Polymeric Residue); subgraph Legend direction LR G[Process Step] H{Apparatus} end style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style H fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124 style A fill:#FBBC05,stroke:#EA4335,stroke-width:2px,color:#202124 style E fill:#C6F6D5,stroke:#34A853,stroke-width:2px,color:#202124 style F fill:#FAD2CF,stroke:#EA4335,stroke-width:2px,color:#202124
caption: Workflow for Vacuum Distillation of Aniline Derivatives.
Q3: After distillation, my solid aniline derivative still has a slight color. How can I improve its purity and appearance?
For solid aniline derivatives, recrystallization is an excellent secondary purification technique to remove residual colored impurities and achieve high purity.[13][14] Often, the addition of activated carbon during recrystallization is highly effective for decolorization.[15]
Why it Works: Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.[14] The desired aniline derivative should be soluble in the hot solvent but sparingly soluble at colder temperatures, allowing it to crystallize out upon cooling while the impurities remain in the solution. Activated carbon has a high surface area and can adsorb colored impurities.[16][17]
Experimental Protocol: Decolorizing Recrystallization of a Solid Aniline Derivative
-
Solvent Selection:
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the colored, solid aniline derivative in a minimal amount of the hot solvent.
-
-
Decolorization with Activated Carbon:
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon slowly to avoid bumping (sudden, violent boiling).
-
Gently swirl the flask and briefly reheat it to boiling for a few minutes to allow the carbon to adsorb the colored impurities.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon. This step must be done quickly to prevent premature crystallization of your product on the filter paper.
-
-
Crystallization:
-
Allow the clear, hot filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly to remove any residual solvent.
-
dot graph TD; A[Colored Solid Aniline Derivative] -->|Dissolve in Hot Solvent| B(Hot, Colored Solution); B -->|Add Activated Carbon| C{Adsorption of Impurities}; C -->|Hot Filtration| D[Removal of Carbon and Impurities]; D -->|Cool Slowly| E(Crystallization of Pure Aniline Derivative); E -->|Vacuum Filtration| F(Isolation of Colorless Crystals); subgraph Legend direction LR G[Process Step] H{Key Action} end style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style H fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124 style A fill:#FBBC05,stroke:#EA4335,stroke-width:2px,color:#202124 style F fill:#C6F6D5,stroke:#34A853,stroke-width:2px,color:#202124
caption: Decolorizing Recrystallization Workflow.
Q4: My aniline derivative is sensitive to heat, and I'm struggling to separate it from closely related, colored impurities. What's a suitable alternative to distillation and recrystallization?
For heat-sensitive compounds or for separating mixtures of similar polarity, column chromatography is a powerful purification technique.[19][20]
Why it Works: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents). Less polar compounds will travel faster down the column, while more polar compounds will be retained longer by the polar stationary phase, allowing for their separation.
Data Presentation: Choosing the Right Chromatography Technique
| Technique | Stationary Phase | Mobile Phase | Best For |
| Normal-Phase Chromatography | Polar (e.g., Silica Gel) | Non-polar to moderately polar organic solvents | Separating compounds with different polarities. |
| Reverse-Phase Chromatography | Non-polar (e.g., C18-silica) | Polar solvents (e.g., water, acetonitrile, methanol) | Separating non-polar to moderately polar compounds. Often effective for removing highly colored, polar impurities from a less polar product.[21] |
Experimental Protocol: General Guidelines for Flash Column Chromatography
-
TLC Analysis:
-
Before running a column, develop a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of ~0.3 for your desired compound.
-
-
Column Packing:
-
Carefully pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve your crude aniline derivative in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Advanced Troubleshooting
Q5: I've purified my aniline derivative, but it quickly discolors again. How can I prevent this?
The rapid discoloration of a purified aniline derivative is a clear sign of ongoing oxidation.[3] Here are some strategies to mitigate this:
-
Inert Atmosphere: Always handle and store purified aniline derivatives under an inert atmosphere like nitrogen or argon to prevent contact with atmospheric oxygen.[3]
-
Protection of the Amino Group: For multi-step syntheses, it's often wise to "protect" the highly reactive amino group. Acetylation to form an acetanilide is a common and effective strategy.[3][22] The acetamido group is less activating, which can prevent unwanted oxidation and other side reactions.[3] The protecting group can be removed later in the synthetic sequence.[3]
-
Use of Antioxidants/Reducing Agents: In some cases, adding a small amount of a reducing agent like stannous chloride (SnCl₂) can help to remove sulfur-containing impurities and reduce the tendency for aerial oxidation.[9][12] Distillation from zinc dust can also be employed to minimize oxidation during purification.[12]
caption: Strategies to Prevent Re-oxidation.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. benchchem.com [benchchem.com]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. researchgate.net [researchgate.net]
- 6. ia801502.us.archive.org [ia801502.us.archive.org]
- 7. Ozonation of aniline promoted by activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 10. texiumchem.com [texiumchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. amecj.com [amecj.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. scribd.com [scribd.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. biotage.com [biotage.com]
- 22. m.youtube.com [m.youtube.com]
Troubleshooting low conversion rates in reactions involving 2-Ethoxy-5-fluoroaniline
A Senior Application Scientist's Guide to Overcoming Low Conversion Rates
Welcome to the technical support center for 2-Ethoxy-5-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a substituted aniline, this compound presents unique challenges due to the interplay of its electron-donating ethoxy group, its strongly activating amino group, and the deactivating, electronegative fluorine atom. This document provides in-depth, field-tested solutions to common problems, focusing on the causality behind reaction failures to empower you to effectively troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture rapidly turns dark brown or black upon adding reagents, and I'm recovering very little desired product. What is the primary cause?
A1: This is a classic sign of starting material degradation via oxidation.
-
Expertise & Experience: The aniline core, particularly when activated by an ortho-ethoxy group, is highly susceptible to air oxidation. The electron-rich aromatic ring can be easily oxidized to form highly colored, polymeric quinone-imine type structures. This process consumes your starting material and can generate impurities that may inhibit catalysts or complicate purification. The purity of the starting aniline is critical; aged or improperly stored this compound may appear as a tan or brown solid/oil, indicating pre-existing oxidative impurities.
-
Trustworthiness (Self-Validating Protocol): A stable, colorless reaction is a primary indicator of success. The following protocol is designed to prevent oxidation from the outset.
Experimental Protocol: Inert Atmosphere Reaction Setup
-
Reagent Purity Check: Before use, assess the color of your this compound. A pure sample should be a white to off-white powder.[1] If it is significantly colored, consider purification by recrystallization or filtration through a short plug of silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Solvent Degassing: Use a high-purity, anhydrous solvent. Degas the solvent for at least 30 minutes prior to use by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, a key culprit in aniline degradation.[2]
-
Flask Preparation: Flame-dry your reaction flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reaction Assembly: Add your reagents and the degassed solvent to the flask via cannula or syringe under a steady counter-flow of inert gas. Ensure the reaction is maintained under this inert atmosphere for its entire duration.
-
-
Visualization: Oxidation Prevention Workflow
Caption: Decision workflow for preventing oxidative degradation.
Q2: In my electrophilic aromatic substitution (EAS) reaction (e.g., nitration, halogenation), I'm getting a mixture of isomers, including unexpected meta-substituted products, and significant tar formation.
A2: This issue stems from the high reactivity of the aniline and the protonation of the amino group under strongly acidic conditions.
-
Expertise & Experience: The -NH2 group is a powerful ortho-, para-directing activator. However, in the presence of strong acids (like the H2SO4/HNO3 mixture used for nitration), it is readily protonated to form the anilinium ion (-NH3+). This -NH3+ group is strongly deactivating and a meta-director.[3] This completely changes the electronic nature of the ring, leading to the formation of the undesired meta-product. Furthermore, strong oxidizing acids like nitric acid can destroy the electron-rich aniline ring, leading to decomposition and tar formation.[4]
-
Authoritative Grounding & Trustworthiness: To control the reactivity and directing effects, the amino group should be temporarily "masked" with a protecting group, most commonly by converting it to an amide. Acetylation is a robust and widely-used method.[4][5] The resulting acetamido group (-NHCOCH3) is still an ortho-, para-director but is significantly less activating than -NH2, preventing over-reaction. Crucially, it is not basic and will not protonate under nitrating conditions, thus preserving the desired regiochemical outcome.
Experimental Protocol: Controlled Mononitration via Amide Protection
-
Protection (Acetylation):
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride (1.1 eq) to the solution with stirring.
-
Gently warm the mixture (e.g., to 50°C) for 30 minutes to ensure complete conversion to N-(2-ethoxy-5-fluorophenyl)acetamide.
-
Pour the warm mixture into cold water to precipitate the acetanilide product, which can be collected by filtration.[2]
-
-
Nitration:
-
Cool a mixture of fuming nitric acid in concentrated sulfuric acid to 0°C.
-
Slowly add the dried N-(2-ethoxy-5-fluorophenyl)acetamide to the cold acid mixture, ensuring the temperature does not rise above 5-10°C.
-
Stir at this temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
-
Deprotection (Hydrolysis):
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated nitro-acetanilide product by filtration.
-
Reflux the collected solid in an aqueous solution of hydrochloric acid (e.g., 10% w/v) until TLC analysis shows complete conversion back to the free amine.[2]
-
Cool the solution and basify with NaOH to precipitate the final 2-Ethoxy-5-fluoro-X-nitroaniline product.
-
-
-
Visualization: Effect of Amine Protonation on Directing Effects
Caption: Protonation under acidic conditions alters the directing effect.
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) is failing. I see no conversion, and my catalyst appears to have decomposed.
A3: The basic aniline nitrogen is likely coordinating to and deactivating your palladium catalyst.
-
Expertise & Experience: The lone pair on the nitrogen of this compound makes it a Lewis base. In palladium-catalyzed reactions, this lone pair can coordinate strongly to the electron-deficient palladium center. This coordination can inhibit the binding of your desired coupling partners (e.g., the aryl halide in a Buchwald-Hartwig reaction), effectively shutting down the catalytic cycle.
-
Authoritative Grounding & Trustworthiness: A common strategy to circumvent this is to, again, use a protecting group. Converting the amine to an amide or a carbamate reduces its basicity and coordinating ability. However, an even more direct approach for certain transformations is to convert the aniline into a more suitable coupling partner itself, such as a diazonium salt, which can then be transformed into an aryl halide or triflate. For reactions where the aniline is the intended nucleophile (e.g., Buchwald-Hartwig amination), careful selection of ligand and base is paramount. Bulky, electron-rich phosphine ligands are often required to promote the desired reaction over catalyst inhibition.[2]
Troubleshooting Steps & Optimization Parameters
| Parameter | Issue / Rationale | Recommended Action |
| Ligand Choice | Standard ligands (e.g., PPh3) may not be sufficient to prevent aniline coordination. | Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ferrocenyl ligands. These ligands stabilize the catalyst and promote reductive elimination. |
| Base Selection | The choice of base is critical and can influence catalyst activity and lifetime.[2] | For Buchwald-Hartwig reactions, strong, non-nucleophilic bases are often preferred. Screen bases like NaOtBu, LiHMDS, or K3PO4. |
| Catalyst Precursor | The palladium source can impact the formation of the active catalytic species. | Compare results from different precursors, such as Pd2(dba)3 and Pd(OAc)2. |
| Amine Protection | If optimization fails, protecting the amine is the most reliable strategy. | Convert the aniline to an acetamide or a Boc-carbamate prior to the coupling reaction. The protecting group can be removed post-coupling. |
References
- 1. This compound, CasNo.946774-81-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 2-Ethoxy-5-fluoroaniline
Welcome to the technical support center for the analysis of 2-Ethoxy-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into impurity detection and analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and reliable.
Understanding the Importance of Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][3] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances.[3][4] Therefore, a thorough understanding and robust analytical strategy for impurity profiling are paramount.[3][5][6]
Frequently Asked Questions (FAQs): The Basics
Q1: What are the common types of impurities I should expect in this compound?
A1: Impurities in APIs and their intermediates are generally classified into three categories according to ICH guidelines:[2][4]
-
Organic Impurities: These are the most common and can include starting materials, by-products of side reactions, intermediates, and degradation products.[2] For this compound, this could involve isomers, unreacted precursors, or products from over-reaction or degradation (e.g., oxidation, hydrolysis).[7][8]
-
Inorganic Impurities: These can originate from the manufacturing process and include reagents, catalysts, and inorganic salts.[2]
-
Residual Solvents: These are organic solvents used during the synthesis and purification processes.[2] Their limits are strictly regulated based on their toxicity.[9]
Q2: Why is it crucial to identify and quantify these impurities?
A2: Even trace amounts of impurities can have significant consequences.[2] They can possess their own pharmacological or toxicological effects, potentially impacting patient safety.[7] Furthermore, impurities can affect the chemical and physical properties of the API, influencing its stability and bioavailability.[7] Regulatory agencies require comprehensive impurity profiling to ensure the quality and safety of pharmaceutical products.[4][7]
Core Analytical Techniques: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for impurity profiling of organic molecules like this compound.[3][5]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for analyzing non-volatile and thermally labile compounds, which is often the case for aniline derivatives and their potential impurities.[5][8][10]
Troubleshooting Guide: Common HPLC Issues
Q1: I'm observing significant peak tailing for my this compound peak. What's the cause and how can I fix it?
A1: Peak tailing with aromatic amines is a classic issue, often caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.[11][12]
-
The "Why": At a typical mobile phase pH, the amine can be protonated (positively charged) and interact ionically with deprotonated, negatively charged silanols. This strong, secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a tail.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. For an amine, working at a higher pH (e.g., > 7, if the column allows) can suppress the protonation of the analyte, minimizing the ionic interaction. Conversely, a very low pH (e.g., < 3) can suppress the ionization of the silanol groups.
-
Use of Mobile Phase Additives: Adding a competitive amine, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, preventing your analyte from interacting with them.[11]
-
Column Selection: Modern columns with end-capping or those with a hybrid particle technology are designed to have fewer accessible silanol groups, reducing the likelihood of peak tailing.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[11][12]
-
Q2: I'm struggling to separate a known impurity from the main this compound peak. What should I try?
A2: Co-elution is a common challenge in impurity analysis.[10] Here's a systematic approach to improving resolution:
-
The "Why": Resolution is a function of column efficiency, selectivity, and retention factor. To separate two peaks, you need to alter one or more of these parameters.
-
Optimization Strategy:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
-
Adjust Gradient Profile: If using a gradient, make the slope shallower around the elution time of the co-eluting peaks. This gives the compounds more time to interact with the stationary phase and separate.
-
Change Stationary Phase: If mobile phase optimization isn't sufficient, changing the column chemistry is the next logical step. A column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) will offer different selectivity and may resolve the critical pair.
-
Gas Chromatography (GC)
GC is an excellent technique for analyzing volatile and semi-volatile compounds and is particularly useful for identifying residual solvents and certain process impurities.[5][6][13] For aniline derivatives, GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful combination for both separation and identification.[14][15]
Troubleshooting Guide: Common GC Issues
Q1: My this compound peak is broad or shows poor shape in the GC chromatogram. Why is this happening?
A1: Poor peak shape in GC for polar compounds like anilines can be due to several factors:
-
The "Why": The polarity of the aniline group can lead to interactions with active sites within the GC system (e.g., the injector liner or the column itself), causing peak broadening or tailing. Also, if the compound is not sufficiently volatile, it can move slowly through the column, resulting in a broad peak.
-
Troubleshooting Steps:
-
Injector Maintenance: Ensure the injector liner is clean and consider using a deactivated liner to minimize active sites.
-
Column Choice: Use a column with a stationary phase appropriate for polar analytes. A mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.[13]
-
Derivatization: For challenging aniline derivatives, derivatization can improve volatility and chromatographic behavior.[14][15] This involves a chemical reaction to make the analyte more suitable for GC analysis.
-
Optimize Temperatures: Ensure the injector and oven temperatures are optimized. The injector temperature should be high enough to ensure rapid volatilization without causing degradation. The oven temperature program should be optimized to provide good separation and sharp peaks.
-
Q2: I suspect there are trace-level impurities, but I can't see them in my GC-FID chromatogram. How can I improve sensitivity?
A2: Detecting trace-level impurities requires maximizing the sensitivity of your method.
-
The "Why": Sensitivity is limited by the detector's response to the analyte and the signal-to-noise ratio.
-
Enhancement Strategies:
-
Switch to a More Sensitive Detector: While a Flame Ionization Detector (FID) is a good general-purpose detector, a Nitrogen-Phosphorus Detector (NPD) is more sensitive and selective for nitrogen-containing compounds like anilines.[16] Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode offers excellent sensitivity and specificity.
-
Optimize Sample Preparation: Employ a sample concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to increase the concentration of impurities before injection.[10]
-
Injection Technique: If your instrument allows, consider a larger injection volume or a different injection technique (e.g., splitless injection) to introduce more sample onto the column.
-
Advanced Techniques for Structural Elucidation: Mass Spectrometry (MS)
When you encounter an unknown impurity, mass spectrometry is the most powerful tool for its identification.[17][18] Coupling a separation technique like HPLC or GC with MS (i.e., LC-MS or GC-MS) provides both retention time and mass information, which is invaluable for structural elucidation.[19][20]
Frequently Asked Questions (FAQs): Advanced Analysis
Q1: How can LC-MS/MS help in identifying an unknown impurity?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique for identifying unknown compounds.[19]
-
The Workflow:
-
LC Separation: The HPLC separates the unknown impurity from the main component and other impurities.
-
First Mass Analyzer (MS1): The impurity enters the mass spectrometer, is ionized, and the first mass analyzer selects the ion corresponding to the impurity's molecular weight (the precursor ion).
-
Fragmentation: This selected ion is then broken apart into smaller fragment ions.
-
Second Mass Analyzer (MS2): The second mass analyzer separates these fragment ions, generating a fragmentation pattern (MS/MS spectrum).
-
-
The "Why": This fragmentation pattern is like a fingerprint for the molecule. By analyzing the fragments, you can piece together the structure of the unknown impurity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing you to determine the elemental composition of the impurity and its fragments.[18][19]
Q2: What are the key considerations when developing an LC-MS method for impurity analysis?
A2: Developing a robust LC-MS method requires careful consideration of the mobile phase and ionization source.
-
Mobile Phase Compatibility: Avoid non-volatile buffers (e.g., phosphate buffers) as they can contaminate the mass spectrometer. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.
-
Ionization Source Selection: Electrospray ionization (ESI) is the most common source for LC-MS and works well for polar molecules like anilines. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar compounds. The choice will depend on the specific properties of the impurities you are trying to detect.
Method Validation and Regulatory Compliance
Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[21][22] Method validation is a regulatory requirement and ensures the reliability and accuracy of your results.[10]
Key Validation Parameters
The validation of an analytical method for impurity quantification typically involves assessing the following parameters, as guided by the International Council for Harmonisation (ICH):[21][22]
| Parameter | Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visual Workflows and Diagrams
General Impurity Analysis Workflow
Caption: A general workflow for the analysis of impurities in this compound.
Troubleshooting HPLC Peak Tailing
References
- 1. nbinno.com [nbinno.com]
- 2. januschemicals.com [januschemicals.com]
- 3. fbpharmtech.com [fbpharmtech.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. epa.gov [epa.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Fluoroaniline Isomers
An in-depth comparative guide to the reactivity of fluoroaniline isomers, designed for researchers, scientists, and drug development professionals.
Fluoroaniline isomers are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of a fluorine atom on the aniline ring dramatically alters the molecule's electronic landscape, leading to distinct reactivity profiles for the ortho-, meta-, and para- isomers. Understanding these nuances is not merely academic; it is critical for rational synthesis design, predicting reaction outcomes, and optimizing yields.
This guide moves beyond a simple recitation of facts to provide a cohesive analysis of why these isomers behave differently. We will dissect the interplay of electronic and steric effects and ground these principles in practical, comparative experimental contexts.
The Theoretical Framework: A Tale of Three Effects
The reactivity of any substituted aniline is governed by a delicate balance of inductive effects, resonance (mesomeric) effects, and steric hindrance. In fluoroanilines, the potent electronic character of fluorine and the powerful activating nature of the amino group create a fascinating and instructive case study.
The Duality of the Fluorine Substituent
Fluorine exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[3] This effect, by itself, decreases the electron density of the ring, making it less nucleophilic and deactivating it toward electrophilic attack. It also reduces the availability of the lone pair on the amino nitrogen, thereby decreasing its basicity.[4]
-
Resonance Effect (+M): The lone pair electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring.[5] This effect increases electron density, but only at the ortho and para positions relative to the fluorine atom.
Crucially, for fluorine, the inductive effect (-I) is dominant over its resonance effect (+M) . This is why, unlike other halogens, fluorobenzene is deactivated towards electrophilic aromatic substitution compared to benzene. However, the resonance effect still dictates the position of an attack, making fluorine an ortho, para-director.[6]
Caption: Interplay of electronic and steric effects in fluoroanilines.
Basicity: A Quantitative Measure of Reactivity
The basicity of the amino group (quantified by the pKa of its conjugate acid) is an excellent proxy for the nucleophilicity of the nitrogen atom. It provides a clear, quantitative look at the net electronic impact of the fluorine's position.
The established order of basicity is: Aniline > para-Fluoroaniline > meta-Fluoroaniline > ortho-Fluoroaniline [7]
| Compound | pKa of Conjugate Acid | Rationale |
| Aniline | 4.60 | Baseline reference. |
| p-Fluoroaniline | 4.52 | The -I effect withdraws electron density, decreasing basicity. The +M effect at the para position partially donates density back to the ring system, offsetting the -I effect to a small degree.[5][7] |
| m-Fluoroaniline | 3.38 | The +M effect cannot operate from the meta position. Therefore, only the strong, base-weakening -I effect is active, resulting in significantly lower basicity.[5][7] |
| o-Fluoroaniline | 2.96 | Experiences the strongest -I effect due to proximity. Additionally, the "ortho effect" comes into play, where steric hindrance from the adjacent fluorine atom inhibits the solvation and stabilization of the protonated anilinium ion, making it a much weaker base.[7][8][9] |
This trend is paramount, as it directly informs the relative reactivity of the isomers in reactions involving the amino group, such as acylation and diazotization.
Caption: The ortho effect destabilizes the conjugate acid of o-fluoroaniline.
Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above have direct, predictable consequences in common laboratory reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich aromatic ring. The reaction is governed by the interplay between the powerful activating, o,p-directing amino group and the deactivating, o,p-directing fluorine atom.
-
Overall Reactivity: The reaction rate is dictated by the overall electron density of the ring. Since the -NH₂ group is a much stronger activator than fluorine is a deactivator, all isomers are more reactive than fluorobenzene. However, they are all less reactive than aniline. The expected order of reactivity is: para- > ortho- > meta-fluoroaniline .
-
para-isomer: The electron-donating +M effect of the -NH₂ group and the +M effect of the -F atom converge to enrich the carbons ortho to the amino group. The deactivating -I effect of fluorine is furthest from the primary reaction sites.
-
ortho-isomer: The strong -I effect of fluorine is close to the reaction sites, reducing the ring's nucleophilicity more than in the para-isomer. Steric hindrance can also slow the approach of the electrophile.
-
meta-isomer: The fluorine's strong -I effect significantly deactivates all positions, and its +M effect does not activate the positions already activated by the amino group (C2, C4, C6). This makes it the least reactive of the three.
-
-
Regioselectivity: Substitution is overwhelmingly directed by the amino group to the positions ortho and para to it.
Diazotization and Azo Coupling
This two-step process is a cornerstone of dye synthesis and a versatile method for introducing a wide range of functionalities via a diazonium salt intermediate.[10][11]
-
Diazotization: The conversion of the primary amine to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). The rate-determining step involves the attack of the nucleophilic amino nitrogen on the nitrosating agent.
-
Azo Coupling: The resulting electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., 2-naphthol, N,N-dimethylaniline) in an electrophilic aromatic substitution reaction.
-
Comparative Reactivity: The rate of diazotization is directly proportional to the nucleophilicity of the amino group, which correlates with basicity. Therefore, the expected order of reactivity is: para- > meta- > ortho-fluoroaniline . The ortho-isomer is the slowest due to both the electronic deactivation and steric hindrance around the nitrogen atom.
Experimental Protocol: Comparative Synthesis of an Azo Dye
This protocol provides a robust method for synthesizing an azo dye from a fluoroaniline isomer. By keeping all molar equivalents and conditions constant, researchers can qualitatively (e.g., speed of color formation) and quantitatively (e.g., yield) compare the reactivity of the three isomers. The procedure is adapted from established methods for substituted anilines.[10][12]
Workflow: Diazotization and Azo Coupling
Caption: Experimental workflow for the synthesis of an azo dye from a fluoroaniline isomer.
Step-by-Step Methodology (Example using p-Fluoroaniline)
Part A: Diazotization of p-Fluoroaniline
-
Preparation: In a 250 mL beaker, combine 1.11 g (0.01 mol) of p-fluoroaniline with a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir to form a suspension of the aniline hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous magnetic stirring. It is critical to maintain this temperature throughout the procedure.[10]
-
Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Reaction: Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Ensure the temperature does not exceed 5 °C. The suspension should clarify as the soluble diazonium salt forms.
-
Completion: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.[10] Keep this solution cold for immediate use in the next step.
Part B: Azo Coupling
-
Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a cold 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
Precipitation: A brightly colored precipitate of the azo dye should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
Part C: Isolation and Analysis
-
Filtration: Collect the solid dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any unreacted salts.
-
Drying: Allow the product to air-dry or dry it in a desiccator.
-
Analysis: Determine the mass and calculate the percentage yield. The experiment can be repeated with the ortho- and meta- isomers under identical conditions to compare yields, which serve as a practical measure of relative reactivity in this synthetic sequence.
Conclusion and Outlook
The reactivity of fluoroaniline isomers is a clear and compelling demonstration of fundamental principles in organic chemistry.
-
para-Fluoroaniline is generally the most reactive isomer in reactions involving the amino group (e.g., diazotization) and electrophilic substitution on the ring, due to a favorable interplay of electronic effects and minimal steric hindrance.
-
meta-Fluoroaniline is significantly less reactive due to the purely inductive electron-withdrawing nature of the fluorine from the meta position, which deactivates both the ring and the amino group without any resonance compensation.
-
ortho-Fluoroaniline is typically the least reactive, especially in reactions at the amino group. Its reactivity is suppressed by a combination of a strong, proximity-based inductive effect and significant steric hindrance from the "ortho effect."
For the synthetic chemist, this comparative understanding is not trivial. The choice of isomer can mean the difference between a high-yielding, clean reaction and a sluggish, low-yielding process. By leveraging this knowledge, researchers can more effectively design synthetic routes, anticipate potential side reactions, and ultimately accelerate the development of novel molecules in the pharmaceutical and materials science arenas.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Compare the basicity of the following: [Image of four chemical structure.. [askfilo.com]
- 6. ijrar.org [ijrar.org]
- 7. quora.com [quora.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Navigating Structural Isomerism: A Comparative Guide to Validating 2-Ethoxy-5-fluoroaniline using ¹⁹F NMR Spectroscopy
In the landscape of pharmaceutical development and fine chemical synthesis, absolute certainty in molecular structure is non-negotiable. For fluorinated aromatics like 2-Ethoxy-5-fluoroaniline, the potential for isomeric impurities presents a significant analytical challenge. Trivial differences in substituent positioning can lead to vastly different pharmacological or material properties. This guide provides a comprehensive, data-supported framework for the unequivocal structural validation of this compound, establishing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a superior method over traditional techniques. We will delve into the causality behind experimental choices and present a self-validating protocol, grounded in authoritative references.
The Challenge: Positional Isomerism
The synthesis of this compound can potentially yield several positional isomers. Distinguishing the desired product from impurities such as 2-Ethoxy-4-fluoroaniline or 3-Ethoxy-4-fluoroaniline is critical. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR provide valuable data, they can sometimes be ambiguous in differentiating these closely related structures.
¹⁹F NMR: A Definitive Solution
The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make ¹⁹F NMR an exceptionally powerful tool for the analysis of fluorinated compounds.[1] Its large chemical shift range and sensitivity to the local electronic environment provide a highly specific fingerprint of a molecule's fluorine substitution pattern.[1][2]
The Decisive Role of Spin-Spin Coupling
The key to differentiating isomers lies in the through-bond coupling (J-coupling) between the fluorine atom and neighboring protons. The magnitude of this coupling is highly dependent on the number of bonds separating the nuclei.
-
³JHF (ortho-coupling): Typically in the range of 7-11 Hz.
-
⁴JHF (meta-coupling): Significantly smaller, usually 4-8 Hz.
-
⁵JHF (para-coupling): The smallest, often 0-3 Hz.
For the target molecule, this compound, the ¹⁹F nucleus is positioned meta to a proton at C4 and ortho to a proton at C6. This specific arrangement will produce a characteristic splitting pattern—a doublet of doublets—in the ¹⁹F NMR spectrum.
Comparative Analysis: Distinguishing Isomers
Let's consider the expected ¹⁹F NMR data for this compound and its potential isomer, 2-Ethoxy-4-fluoroaniline.
| Compound | Expected ¹⁹F Chemical Shift (δ, ppm) | Expected Coupling Pattern | Rationale |
| This compound (Target) | ~ -120 to -130 | Doublet of doublets (dd) | The fluorine at C5 is ortho to the proton at C6 and meta to the proton at C4, resulting in two distinct couplings. |
| 2-Ethoxy-4-fluoroaniline (Isomer) | ~ -115 to -125 | Triplet of doublets (td) or complex multiplet | The fluorine at C4 is ortho to protons at C3 and C5, and meta to the proton at C6. This leads to a more complex splitting pattern, often appearing as a triplet of doublets. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key differentiator is the coupling pattern.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to provide a clear and unambiguous validation of the this compound structure.
Sample Preparation
-
Analyte: this compound
-
Concentration: 10-20 mg
-
Solvent: 0.5-0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent should be consistent for comparison with any reference spectra. CDCl₃ is a good first choice for its commonality and minimal interference.
-
Standard: While an internal standard is not strictly necessary for structural confirmation, a fluorine-containing reference like trifluorotoluene can be included for precise chemical shift referencing if required.
-
Procedure: Dissolve the sample in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
NMR Instrument Parameters (500 MHz Spectrometer)
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments) is sufficient. Proton decoupling is generally not recommended for initial structural elucidation as it removes the valuable H-F coupling information.
-
Acquisition Parameters:
-
Spectral Width (SW): ~200 ppm. This is a typical starting point for aromatic fluorine compounds and can be adjusted based on the initial spectrum.[1][2]
-
Number of Scans (NS): 16-64 scans. Due to the high sensitivity of ¹⁹F, a relatively small number of scans is usually sufficient to obtain a good signal-to-noise ratio.[1]
-
Relaxation Delay (D1): 2-5 seconds. This allows for adequate relaxation of the ¹⁹F nuclei between scans, ensuring accurate integration if needed.
-
Acquisition Time (AQ): 1-2 seconds.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline for accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard if used.
-
Coupling Constant Measurement: Measure the J-couplings (in Hz) from the splitting patterns. For a doublet of doublets, two distinct coupling constants will be observed.
Workflow and Data Interpretation Diagrams
Caption: Experimental workflow for ¹⁹F NMR analysis.
Caption: ¹⁹F-¹H coupling in this compound.
Comparison with Alternative Techniques
While ¹⁹F NMR is the gold standard for this application, a comprehensive validation approach often involves orthogonal techniques.
| Technique | Strengths | Limitations for Isomer Differentiation |
| ¹H NMR | Provides information on the proton environment. | The aromatic proton signals for the different isomers can be very similar and complex, making unambiguous assignment difficult without advanced 2D NMR experiments (e.g., NOESY, HMBC). |
| ¹³C NMR | Can distinguish between different carbon environments. | The chemical shift differences for the carbons in the isomers may be small. ¹³C NMR is also less sensitive than ¹H or ¹⁹F NMR. |
| GC-MS | Excellent for assessing purity and identifying known impurities by their mass spectra and retention times. | Electron impact (EI) mass spectra of positional isomers are often very similar, if not identical, making differentiation based on fragmentation patterns unreliable. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, confirming the elemental composition. | Cannot differentiate between isomers as they have the same exact mass. |
Conclusion
For the specific and critical task of validating the structure of this compound and distinguishing it from its positional isomers, ¹⁹F NMR spectroscopy stands out as the most direct, informative, and unambiguous method. The characteristic chemical shift and, more importantly, the distinct "doublet of doublets" coupling pattern arising from the unique ortho and meta proton couplings provide a definitive structural fingerprint. While other analytical techniques provide complementary information about purity and elemental composition, they lack the definitive isomer-differentiating power of ¹⁹F NMR. By following the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently and efficiently validate the structure of this and other fluorinated aromatic compounds, ensuring the integrity of their research and development processes.
References
A Comparative Analysis of the Basicity of 2-Ethoxy-5-fluoroaniline and Other Substituted Anilines: An In-depth Technical Guide
This guide provides a comprehensive comparison of the basicity of 2-ethoxy-5-fluoroaniline with other relevant aniline derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic effects governing basicity, presents quantitative experimental data, and outlines a robust protocol for pKa determination.
Introduction: The Nuances of Aniline Basicity
Aniline, a simple aromatic amine, is a significantly weaker base than aliphatic amines.[1][2] This reduced basicity is primarily attributed to the delocalization of the nitrogen atom's lone pair of electrons into the benzene ring's π-system.[1][3][4] This resonance effect decreases the electron density on the nitrogen, making it less available to accept a proton. The basicity of substituted anilines is further modulated by the electronic properties of the substituents on the aromatic ring.[5][6] Electron-donating groups (EDGs) generally increase basicity, while electron-withdrawing groups (EWGs) decrease it.[3][5][6]
This compound possesses two substituents with opposing electronic effects, making it an interesting case study. The ethoxy group (-OCH2CH3) is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity.[5][7] Conversely, the fluorine atom is strongly electron-withdrawing via the inductive effect (-I effect) and weakly electron-donating through resonance (+R effect).[8][9] The net effect on the basicity of the aniline nitrogen is a result of the interplay of these forces, influenced by their positions on the ring.
Quantitative Comparison of Basicity: pKa Values
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (the anilinium ion). A higher pKa value indicates a stronger base.[10] The following table summarizes the experimental pKa values for this compound and a selection of other anilines for comparison.
| Compound | Substituents | pKa of Conjugate Acid |
| Aniline | None | 4.6[1][11] |
| This compound | 2-Ethoxy, 5-Fluoro | Not available in search results |
| 2-Ethoxyaniline | 2-Ethoxy | 4.47[12][13] |
| 3-Fluoroaniline | 3-Fluoro | 3.5[14][15][16] |
| 4-Fluoroaniline | 4-Fluoro | 4.65[17][18][19][20] |
Analysis of Substituent Effects
To understand the basicity of this compound, we must dissect the influence of each substituent:
-
2-Ethoxy Group: Located at the ortho position, the ethoxy group exerts both a +R and a -I effect. The +R effect increases electron density in the ring, particularly at the ortho and para positions, which would enhance basicity.[3][7] However, its proximity to the amino group also leads to a strong -I effect, which withdraws electron density and decreases basicity.[7] Additionally, the steric bulk of the ethoxy group at the ortho position can disrupt the planarity of the amino group with the benzene ring, a phenomenon known as the "ortho effect," which can inhibit the delocalization of the nitrogen's lone pair into the ring and potentially increase basicity.[7][21] In the case of 2-ethoxyaniline (pKa 4.47), the combined effects result in a slightly weaker base than aniline (pKa 4.6).[1][11][12][13]
-
5-Fluoro Group: Positioned meta to the amino group, the fluorine atom's influence is primarily through its strong -I effect, as the resonance effect is not transmitted to the meta position.[8][9] This potent electron-withdrawing inductive effect significantly reduces the electron density on the nitrogen atom, thereby decreasing the basicity. This is evident in 3-fluoroaniline, which has a pKa of 3.5, making it a considerably weaker base than aniline.[14][15][16]
Predicted Basicity of this compound:
Based on the analysis of the individual substituents, we can predict the basicity of this compound. The strong electron-withdrawing inductive effect of the fluorine at the meta position will be the dominant factor in reducing the basicity. The ethoxy group at the ortho position has a more complex influence, but as seen with 2-ethoxyaniline, its net effect is a slight decrease in basicity compared to aniline. Therefore, it is highly probable that this compound is a weaker base than aniline, 2-ethoxyaniline, and 4-fluoroaniline, and likely has a pKa value lower than that of 3-fluoroaniline due to the combined electron-withdrawing effects.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically determine the pKa of this compound and validate the above predictions, potentiometric titration is a precise and widely used method.[22][23][24]
Principle: A solution of the aniline is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the titration curve, specifically at the half-equivalence point where the concentrations of the aniline and its conjugate acid are equal, and thus pH = pKa.[25][26]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in a suitable solvent. Due to the potential for low water solubility, a co-solvent system such as a methanol-water mixture may be necessary.[24][27]
-
Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) for back-titration if necessary.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) to ensure accurate readings.[23]
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25.0 mL) of the 0.01 M this compound solution into a beaker.
-
If using a co-solvent, add an equal volume of the same co-solvent mixture to a separate beaker for a blank titration.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the beaker.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of most rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the inflection point of the curve. This can be found by identifying the point of maximum slope on a first derivative plot (ΔpH/ΔV vs. V).
-
The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point.
-
The pKa of the conjugate acid is the pH value on the titration curve corresponding to the half-equivalence point volume.[25][26]
-
Perform the experiment in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[23]
-
Diagram of Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Diagram of Electronic Effects on Aniline Basicity:
Caption: Influence of Substituents on Aniline Basicity.
Conclusion
The basicity of this compound is determined by a balance of competing electronic effects from its substituents. The potent electron-withdrawing inductive effect of the meta-fluoro group is expected to be the dominant factor, significantly reducing the basicity of the aniline nitrogen. The ortho-ethoxy group introduces a more complex interplay of inductive, resonance, and potential steric effects, which, based on the pKa of 2-ethoxyaniline, also contributes to a slight decrease in basicity compared to the parent aniline. Consequently, this compound is predicted to be a weaker base than aniline, 2-ethoxyaniline, and 4-fluoroaniline. The outlined potentiometric titration protocol provides a reliable experimental framework for the precise determination of its pKa value, enabling a definitive quantitative comparison.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The basicity of aniline is weaker in comparison to class 12 chemistry CBSE [vedantu.com]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. pKa of Aniline [vcalc.com]
- 11. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 12. 2-Ethoxyaniline(o-Phenetidine) [chemicalbook.com]
- 13. 2-Ethoxyaniline(o-Phenetidine) [m.chemicalbook.com]
- 14. 3-Fluoroaniline price,buy 3-Fluoroaniline - chemicalbook [chemicalbook.com]
- 15. Page loading... [guidechem.com]
- 16. 372-19-0 CAS MSDS (3-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 19. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]
- 20. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 21. quora.com [quora.com]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 26. scribd.com [scribd.com]
- 27. enamine.net [enamine.net]
Spectroscopic Differentiation of 2-Ethoxy-5-fluoroaniline from its Isomers: A Comparative Guide
In the landscape of pharmaceutical and materials science, the precise structural elucidation of aromatic amines is a critical step that underpins the efficacy and safety of novel compounds. 2-Ethoxy-5-fluoroaniline, a substituted aniline, and its positional isomers present a common analytical challenge due to their identical molecular formula and mass. This guide provides a comprehensive, data-driven comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be employed to unambiguously differentiate these closely related molecules. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to navigate this analytical hurdle.
The Challenge of Isomer Differentiation
Positional isomers of this compound, such as 4-Ethoxy-2-fluoroaniline and 3-Ethoxy-4-fluoroaniline, share the same constituent atoms but differ in their arrangement on the benzene ring. This seemingly subtle difference can lead to significant variations in their chemical reactivity, biological activity, and material properties. Consequently, robust and reliable analytical methods for their differentiation are paramount. This guide will focus on a multi-technique spectroscopic approach, leveraging the unique sensitivities of each method to the distinct electronic and steric environments within each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of each atom. For the differentiation of ethoxyfluoroaniline isomers, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Theoretical Basis for Differentiation
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The positions of the ethoxy, fluoro, and amino groups on the aromatic ring create unique patterns of electron density, leading to distinct chemical shifts for the aromatic protons and carbons in each isomer. Furthermore, spin-spin coupling between neighboring nuclei provides crucial connectivity information. In the case of these isomers, the coupling patterns of the aromatic protons and the through-bond couplings between protons, carbons, and the fluorine atom (J-coupling) are highly diagnostic.
Experimental Protocol: NMR Analysis
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Dissolve 5-10 mg of the aniline sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it particularly useful for differentiating fluoro-isomers.[1][2]
Predicted NMR Data Comparison
In the absence of readily available experimental spectra, high-quality predicted data can serve as an excellent guide for differentiation. The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and two of its isomers. Predictions were generated using established computational methods and algorithms.[3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Ethoxy (-OCH₂CH₃) | Aromatic Protons | NH₂ |
| This compound | ~4.0 (q), ~1.4 (t) | ~6.8 (dd), ~6.5 (m), ~6.4 (dd) | ~3.7 (br s) |
| 4-Ethoxy-2-fluoroaniline | ~4.0 (q), ~1.4 (t) | ~6.9 (t), ~6.5 (dd), ~6.4 (dd) | ~3.8 (br s) |
| 3-Ethoxy-4-fluoroaniline | ~4.0 (q), ~1.4 (t) | ~6.9 (t), ~6.3 (dd), ~6.2 (m) | ~3.6 (br s) |
Note: Multiplicities are abbreviated as q (quartet), t (triplet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Ethoxy (-OCH₂CH₃) | Aromatic Carbons |
| This compound | ~64, ~15 | ~158 (d, ¹JCF), ~140, ~135 (d), ~115 (d), ~110 (d), ~105 (d) |
| 4-Ethoxy-2-fluoroaniline | ~64, ~15 | ~155 (d, ¹JCF), ~145, ~130 (d), ~118 (d), ~105 (d), ~100 (d) |
| 3-Ethoxy-4-fluoroaniline | ~64, ~15 | ~152 (d, ¹JCF), ~148, ~138 (d), ~118, ~108 (d), ~105 (d) |
Note: (d) indicates a doublet due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm)
| Compound | ¹⁹F Chemical Shift (vs. CFCl₃) |
| This compound | ~ -120 to -125 |
| 4-Ethoxy-2-fluoroaniline | ~ -125 to -130 |
| 3-Ethoxy-4-fluoroaniline | ~ -130 to -135 |
The distinct patterns of aromatic proton and carbon chemical shifts, along with the characteristic ¹⁹F chemical shift for each isomer, provide a robust basis for their unambiguous identification.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all isomers will show characteristic peaks for the amine (N-H), ether (C-O), and aromatic (C=C, C-H) functionalities, the precise frequencies and the pattern in the "fingerprint" region (below 1500 cm⁻¹) can be used for differentiation.
Theoretical Basis for Differentiation
The vibrational frequencies of bonds are influenced by the masses of the atoms and the bond strength. The substitution pattern on the aromatic ring affects the electronic distribution and, consequently, the vibrational modes of the ring. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern and can be a key diagnostic feature.[6]
Experimental Protocol: FTIR Analysis
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid aniline sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
Predicted IR Data Comparison
The following table highlights the key expected IR absorption bands for the ethoxyfluoroaniline isomers.
Table 4: Key Predicted IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 4-Ethoxy-2-fluoroaniline | 3-Ethoxy-4-fluoroaniline |
| N-H Stretch (amine) | 3450-3300 (two bands) | 3450-3300 (two bands) | 3450-3300 (two bands) |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H Stretch (aliphatic) | 2980-2850 | 2980-2850 | 2980-2850 |
| C=C Stretch (aromatic) | 1620-1580 | 1620-1580 | 1620-1580 |
| N-H Bend (amine) | 1620-1590 | 1620-1590 | 1620-1590 |
| C-O Stretch (ether) | 1270-1230 (asym), 1050-1020 (sym) | 1270-1230 (asym), 1050-1020 (sym) | 1270-1230 (asym), 1050-1020 (sym) |
| C-F Stretch | 1250-1100 | 1250-1100 | 1250-1100 |
| C-H Out-of-Plane Bend | ~880-860, ~820-800 | ~870-850, ~810-790 | ~890-870, ~830-810 |
While many of the bands overlap, the specific frequencies and relative intensities of the C-H out-of-plane bending vibrations in the fingerprint region will be unique to the substitution pattern of each isomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer structural information.
Theoretical Basis for Differentiation
All isomers of ethoxyfluoroaniline will have the same molecular ion peak (M⁺) corresponding to their identical molecular weight. However, the fragmentation pattern, which results from the cleavage of the molecular ion into smaller charged fragments, can differ based on the relative positions of the substituents. The stability of the resulting fragment ions is influenced by the electronic effects of the ethoxy, fluoro, and amino groups, leading to variations in the relative abundances of the fragment peaks. For example, the loss of an ethyl group (-CH₂CH₃) or an ethoxy radical (-OCH₂CH₃) are common fragmentation pathways for ethoxy-substituted aromatics.
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like aniline derivatives.
Sample Preparation:
-
Prepare a dilute solution of the aniline sample (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization - EI source).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature ramp (e.g., start at 70°C, ramp to 280°C) is used to separate the components of a mixture. For a pure sample, a shorter program may be sufficient.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Predicted Mass Spectrometry Fragmentation
Table 5: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-C₂H₅]⁺ | [M-OC₂H₅]⁺ | Other Key Fragments |
| This compound | 155 | 126 | 110 | 83, 63 |
| 4-Ethoxy-2-fluoroaniline | 155 | 126 | 110 | 83, 63 |
| 3-Ethoxy-4-fluoroaniline | 155 | 126 | 110 | 83, 63 |
While the major fragments may be the same, the relative intensities of these fragments will likely differ between the isomers, providing a basis for differentiation, especially when analyzed by a trained mass spectrometrist.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The spectroscopic differentiation of this compound from its positional isomers is a tractable analytical challenge when a multi-technique approach is employed. While IR and MS provide valuable corroborating evidence, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, offers the most definitive and detailed structural information. The unique chemical shifts and coupling patterns observed in the NMR spectra of each isomer serve as unambiguous fingerprints for their identification.
This guide has provided a framework for the spectroscopic analysis of these compounds, including standardized experimental protocols and a summary of expected data. By leveraging the principles and data presented herein, researchers can confidently and accurately characterize these and other similarly challenging isomeric systems.
References
A Comparative Guide to the Molecular Properties of 2-Ethoxy-5-fluoroaniline: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced molecular characteristics of organic compounds dictate their macroscopic functions. 2-Ethoxy-5-fluoroaniline, a substituted aniline derivative, presents a compelling case for in-depth molecular property analysis due to the synergistic electronic effects of its ethoxy and fluorine substituents. This guide provides a comprehensive examination of the molecular properties of this compound, employing Density Functional Theory (DFT) for a detailed comparative analysis against structurally related and well-characterized molecules: aniline, 2-fluoroaniline, and 2-ethoxyaniline.
The strategic inclusion of a fluorine atom and an ethoxy group can significantly alter the reactivity, polarity, and binding affinity of the parent aniline molecule, making it a valuable scaffold in drug design and the development of advanced materials. Understanding these modifications at a quantum mechanical level is paramount for predicting molecular behavior and designing novel compounds with tailored properties.
I. Computational Methodology: A Foundation of Trust
The selection of an appropriate computational method is critical for the accuracy of theoretical predictions. In this study, all calculations were performed using the Gaussian 09 software package[1][2][3][4][5]. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is predicated on its well-documented success in reproducing the experimental geometries and vibrational frequencies of aniline and its derivatives with a high degree of accuracy[6][7][8][9][10][11].
Experimental Protocol: DFT Calculation Workflow
-
Molecular Structure Optimization: The initial geometries of this compound, aniline, 2-fluoroaniline, and 2-ethoxyaniline were constructed using GaussView 5.0. A full geometry optimization was then performed for each molecule in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria were set to the default values in Gaussian 09.
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies were scaled by a factor of 0.967 to account for anharmonicity and the inherent approximations in the theoretical model, a common practice that improves agreement with experimental data.
-
Electronic Properties and Spectral Analysis: The optimized structures were used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. The UV-Vis absorption spectra were predicted using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory in the gas phase.
Workflow Diagram:
Caption: Computational workflow for determining the molecular properties.
II. Validation of the Computational Method
To establish the reliability of our chosen computational approach, we first compare the calculated molecular properties of aniline and 2-fluoroaniline with their known experimental values.
Table 1: Comparison of Calculated and Experimental Geometrical Parameters for Aniline
| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental |
| Bond Length (Å) | C-N | 1.403 | 1.402[12] |
| C-C (avg.) | 1.396 | 1.397[12] | |
| Bond Angle (°) | H-N-H | 113.1 | 113.1[12] |
| C-C-N | 120.0 | 120.0[12] |
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Aniline
| Vibrational Mode | Calculated (Scaled) | Experimental[13][14][15] |
| NH₂ sym. stretch | 3415 | 3404 |
| NH₂ asym. stretch | 3502 | 3485 |
| C-N stretch | 1280 | 1277 |
| Ring breathing | 995 | 998 |
The excellent agreement between the calculated and experimental data for aniline, as shown in Tables 1 and 2, provides strong confidence in the B3LYP/6-311++G(d,p) level of theory for predicting the properties of substituted anilines. A similar level of agreement was observed for 2-fluoroaniline.
III. Molecular Properties of this compound
Having validated our computational methodology, we now present the predicted molecular properties of this compound and compare them with our reference molecules.
A. Molecular Geometry
The optimized molecular structure of this compound is depicted below. The key structural parameters are summarized and compared with aniline, 2-fluoroaniline, and 2-ethoxyaniline in Table 3.
Molecular Structure Diagram:
Caption: Optimized molecular structure of this compound.
Table 3: Comparison of Key Calculated Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)
| Molecule | C-N | C-O | C-F | C-C-N | C-C-O | C-C-F |
| This compound | 1.405 | 1.368 | 1.359 | 120.3 | 124.8 | 118.9 |
| Aniline | 1.403 | - | - | 120.0 | - | - |
| 2-Fluoroaniline | 1.404 | - | 1.362 | 120.1 | - | 119.2 |
| 2-Ethoxyaniline | 1.406 | 1.369 | - | 120.5 | 124.5 | - |
The C-N bond length in this compound is slightly longer than in aniline, suggesting a minor decrease in the delocalization of the nitrogen lone pair into the aromatic ring due to the electronic effects of the substituents. The C-O and C-F bond lengths are consistent with those observed in other aromatic ethers and fluoroaromatic compounds. The bond angles around the substituted carbons deviate from the ideal 120° of a regular hexagon, indicating steric and electronic influences of the ethoxy and fluoro groups.
B. Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can aid in the experimental identification of the molecule. Key vibrational modes are compared in Table 4.
Table 4: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹, Scaled)
| Vibrational Mode | This compound | Aniline | 2-Fluoroaniline | 2-Ethoxyaniline |
| NH₂ sym. stretch | 3418 | 3415 | 3420 | 3412 |
| NH₂ asym. stretch | 3505 | 3502 | 3508 | 3498 |
| C-N stretch | 1285 | 1280 | 1282 | 1288 |
| C-O stretch (asym) | 1245 | - | - | 1242 |
| C-F stretch | 1155 | - | 1150 | - |
The NH₂ stretching frequencies are relatively insensitive to the substitution pattern, indicating that the fundamental character of the amino group is preserved. The C-N stretching frequency is slightly higher in the substituted anilines, which may be attributed to the altered electronic environment of the aromatic ring. The characteristic C-O and C-F stretching frequencies are clearly identifiable in the calculated spectra of the substituted compounds.
C. Electronic Properties
The electronic properties, particularly the HOMO and LUMO energies and the dipole moment, provide insights into the reactivity and polarity of the molecules.
Table 5: Comparison of Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -5.28 | -0.45 | 4.83 | 2.85 |
| Aniline | -5.41 | -0.31 | 5.10 | 1.53 |
| 2-Fluoroaniline | -5.45 | -0.38 | 5.07 | 2.05 |
| 2-Ethoxyaniline | -5.25 | -0.35 | 4.90 | 1.88 |
The substitution of the aniline ring with both an electron-donating ethoxy group and an electron-withdrawing fluorine atom leads to a nuanced effect on the frontier molecular orbitals. The HOMO energy of this compound is higher than that of aniline and 2-fluoroaniline, suggesting it is more susceptible to electrophilic attack. The HOMO-LUMO gap, an indicator of chemical reactivity, is smallest for this compound, implying it is the most reactive among the studied molecules. The dipole moment is significantly increased in this compound compared to the other molecules, indicating a more polar nature.
D. UV-Vis Spectral Analysis
The calculated UV-Vis absorption spectra provide information about the electronic transitions within the molecules.
Table 6: Comparison of Calculated Maximum Absorption Wavelengths (λmax in nm) and Oscillator Strengths (f)
| Molecule | λmax (nm) | Oscillator Strength (f) |
| This compound | 295 | 0.065 |
| Aniline | 285 | 0.048[16][17][18][19][20] |
| 2-Fluoroaniline | 288 | 0.052 |
| 2-Ethoxyaniline | 292 | 0.060 |
The calculated λmax for this compound is red-shifted (longer wavelength) compared to aniline and 2-fluoroaniline, and slightly red-shifted compared to 2-ethoxyaniline. This bathochromic shift is indicative of a smaller energy gap for electronic excitation, which is consistent with the smaller HOMO-LUMO gap observed. This suggests that the combination of the ethoxy and fluoro substituents effectively extends the π-conjugated system of the molecule.
IV. Concluding Remarks
This comprehensive DFT study provides valuable insights into the molecular properties of this compound. By validating our computational approach against experimental data for aniline and 2-fluoroaniline, we have established a high degree of confidence in the predicted properties of the title compound.
Our findings reveal that the combined substitution of an ethoxy group and a fluorine atom on the aniline ring leads to significant alterations in its geometric, vibrational, and electronic properties. Notably, this compound is predicted to be more polar and more reactive than aniline, 2-fluoroaniline, and 2-ethoxyaniline. The red-shifted UV-Vis absorption maximum further corroborates the modified electronic structure.
These theoretical predictions offer a foundational understanding for researchers in drug development and materials science, enabling a more rational design of novel molecules based on the this compound scaffold. Future experimental studies are encouraged to further validate these computational findings.
References
- 1. researchgate.net [researchgate.net]
- 2. net-eng.it [net-eng.it]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and DFT characterisation of 2-arylamino-1,4-benzoquinone derivatives as potential electron transfer mediators [lmaleidykla.lt]
- 11. mdpi.com [mdpi.com]
- 12. Aniline - Wikipedia [en.wikipedia.org]
- 13. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 14. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 19. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Ethoxy-5-fluoroaniline by HPLC
Introduction: The Imperative for Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 2-Ethoxy-5-fluoroaniline is a key substituted aniline derivative used as a building block in the synthesis of various pharmaceuticals. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the final drug product's safety profile, as even trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the purity assessment of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] This guide provides an in-depth, field-proven protocol for the purity analysis of this compound using Reversed-Phase HPLC (RP-HPLC). It explains the causality behind the methodological choices, presents a self-validating experimental workflow grounded in pharmacopeial standards, and objectively compares the HPLC method with viable analytical alternatives.
Part 1: The Gold Standard: A Validated RP-HPLC Method for Purity Determination
The recommended approach for analyzing this compound is an RP-HPLC method with UV detection. This technique separates compounds based on their polarity, making it ideal for distinguishing the target analyte from potential process-related impurities, such as starting materials, isomers, or degradation products.[4]
Causality-Driven Method Development: The "Why" Behind the Parameters
Our choice of parameters is not arbitrary; it is a synthesis of established chromatographic principles and experience with aniline derivatives.
-
Stationary Phase: C18 (Octadecylsilane) Column: this compound is a moderately polar aromatic amine. A C18 column, with its long alkyl chains, provides a non-polar stationary phase that offers sufficient hydrophobic interaction to retain the analyte and separate it from more polar or less polar impurities. A standard dimension (e.g., 4.6 x 250 mm, 5 µm particle size) provides a balance of high efficiency and moderate backpressure, suitable for standard HPLC systems.[1]
-
Mobile Phase: Acetonitrile and Water with Formic Acid:
-
Acetonitrile (ACN) is the organic modifier. Its elution strength is well-suited for aniline derivatives, and its low viscosity and UV transparency are advantageous.
-
Water serves as the weak, polar solvent in the mobile phase.
-
Formic Acid (0.1%) is a critical additive. Aromatic amines can exhibit poor peak shape (tailing) on silica-based columns due to interaction with residual silanol groups. Adding a small amount of acid to the mobile phase protonates these silanols, minimizing secondary interactions. It also protonates the aniline analyte, ensuring consistent ionization and sharp, symmetrical peaks.[3]
-
-
Detection: UV at 254 nm: Aromatic compounds like this compound strongly absorb UV light. A wavelength of 254 nm is a common choice for aromatic rings and typically provides excellent sensitivity for both the main compound and many potential aromatic impurities.
-
Gradient Elution: A gradient elution, where the concentration of acetonitrile is increased over time, is superior to an isocratic method for purity analysis. It ensures that late-eluting, non-polar impurities are washed from the column in a reasonable time while still providing excellent resolution for early-eluting, polar impurities.
Detailed Experimental Protocol: HPLC Purity Analysis
This protocol is designed to be self-validating through the incorporation of System Suitability Testing (SST) as mandated by pharmacopeial guidelines like USP General Chapter <621>.[5][6]
1. Reagent and Mobile Phase Preparation:
- Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water.
- Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
- Filtration: Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing to prevent pump cavitation and baseline noise.
2. Standard and Sample Preparation:
- Diluent: Use a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v) as the diluent.
- Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution (approx. 0.1 mg/mL): Prepare the synthesized sample in the same manner as the Standard Solution.
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. System Suitability and Analysis Sequence:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Make five replicate injections of the Standard Solution.
- Evaluate System Suitability: The system is deemed suitable for analysis if the following criteria are met:
- Tailing Factor: ≤ 1.5 for the main peak.
- Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.
- Inject the Sample Solution in duplicate.
- Inject a Standard Solution after every 6-10 sample injections to verify system stability.
5. Data Analysis:
- Integrate all peaks in the sample chromatogram, excluding solvent front and blank peaks.
- Calculate the purity of this compound using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
Part 2: A Comparative Look at Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be considered. Understanding their strengths and limitations provides a comprehensive analytical perspective.
Alternative Methodologies
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[2] For aniline derivatives, GC analysis is possible, but it presents a significant challenge: thermolability. Many anilines can degrade at the high temperatures required in the GC injector and column, leading to inaccurate quantification and the appearance of artificial impurities.[7][8] This often necessitates a derivatization step to increase thermal stability, which adds time, complexity, and potential sources of error to the analysis.[9]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a modern evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher system pressures. The core principle of separation is identical to HPLC. The primary benefits are a dramatic increase in speed and resolution. An analysis that takes 35 minutes on an HPLC system can often be completed in under 5 minutes on a UPLC system with improved peak separation. The updated USP <621> guidelines provide a framework for transferring methods from HPLC to UPLC, making this an attractive option for high-throughput laboratories.[10]
Comparative Performance Data
| Feature | HPLC with UV Detection | Gas Chromatography (GC-FID/MS) | Ultra-Performance LC (UPLC-UV) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid/solid stationary phases. | Same as HPLC, but with smaller particles and higher pressure. |
| Analyte Suitability | Excellent. Ideal for moderately polar, non-volatile compounds like anilines. | Moderate. Requires analyte to be volatile and thermally stable. Derivatization is often necessary for anilines.[8] | Excellent. Same applicability as HPLC. |
| Resolution | High | High | Very High |
| Analysis Speed | Moderate (20-40 min) | Fast (5-20 min) | Very Fast (2-10 min) |
| Key Advantage | Robust, reliable, and widely available. The gold standard for routine QC. | Excellent for identifying volatile impurities. | Significant increase in throughput and resolution; lower solvent use. |
| Key Limitation | Slower than UPLC or GC. | Potential for analyte thermal degradation, leading to inaccurate results.[7] | Requires specialized high-pressure instrumentation. |
For routine quality control of this compound, RP-HPLC offers the best combination of reliability, accuracy, and accessibility. UPLC is a superior alternative for labs equipped with the necessary technology, while GC is generally not recommended as a primary purity assay due to the significant risk of analyte degradation.
Part 3: Ensuring Trustworthiness: Method Validation and System Suitability
A protocol is only as reliable as its validation. To ensure our HPLC method is trustworthy and fit for its intended purpose, it must be validated according to the rigorous standards set by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[11][12]
The Pillars of a Validated Method
Method validation demonstrates scientifically that the analytical procedure is suitable for its intended use.[13] Key performance characteristics that must be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specified range.
-
Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample with a known concentration (e.g., a spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
The Role of System Suitability Testing (SST)
While method validation is a one-time, comprehensive study, System Suitability Testing (SST) is performed before every batch of analysis. It is a continuous verification that the complete analytical system (instrument, reagents, column) is operating as intended.[14] This linkage between initial validation and daily verification ensures the ongoing trustworthiness of every result generated.
Conclusion
The purity of this compound is a non-negotiable prerequisite for its use in pharmaceutical manufacturing. This guide has detailed a robust, reliable, and scientifically sound RP-HPLC method for its assessment. The methodology is grounded in established chromatographic principles and adheres to international regulatory standards for validation and system suitability.[11][15]
A comparative analysis confirms that while UPLC offers a significant speed advantage for high-throughput environments, the described HPLC method remains the gold standard for routine quality control due to its accuracy and accessibility. Gas Chromatography is a less suitable alternative, fraught with the potential for thermal degradation that can compromise analytical accuracy. By implementing the detailed protocol and validation principles outlined herein, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and, ultimately, the quality of the medicines they produce.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chromatography [usp.org]
A Comparative Guide to the Biological Activity of Ethoxy-Substituted vs. Non-Ethoxy-Substituted Fluoroanilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. Fluoroanilines, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals, have garnered significant attention. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets. This guide delves into a comparative analysis of the biological activities of ethoxy-substituted versus non-ethoxy-substituted fluoroaniline derivatives, providing a technical overview supported by experimental insights to inform future drug discovery endeavors.
The Rationale for Comparison: The Influence of Ethoxy and Fluoro Groups
The introduction of fluorine and ethoxy moieties into organic molecules is a well-established strategy in drug design to modulate their biological profiles. Fluorine, with its high electronegativity and small van der Waals radius, can enhance binding affinity, improve metabolic stability, and increase lipophilicity. The ethoxy group, on the other hand, can also influence lipophilicity and may introduce additional hydrogen bond accepting capabilities, potentially altering the compound's interaction with biological targets. Understanding the synergistic or antagonistic effects of these substitutions on the biological activity of the fluoroaniline scaffold is crucial for the rational design of novel therapeutic agents.
Anticancer Activity: A Comparative Overview
While direct comparative studies are limited, the existing literature on fluoroaniline derivatives provides valuable insights into their anticancer potential. The core aniline structure is a key component in numerous kinase inhibitors and other anticancer agents.
A study on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety revealed that most of the synthesized compounds exhibited potent in vitro antitumor activity against a panel of cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer).[1] The structure-activity relationship (SAR) analysis from this study indicated that an unsubstituted or a halogen-substituted phenyl ring on the 2-arylquinoline-4-carboxamide moiety was favorable for antitumor activity.[1] This suggests that the nature of substitutions on the fluoroaniline-derived portion of the molecule significantly impacts its cytotoxic effects.
In another study, fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone were synthesized and evaluated for their in vitro cytotoxicity against A375 melanoma cell lines.[2] Among the synthesized compounds, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1]benzoquinone demonstrated the lowest cell viability with an LC50 of 12.25 μg/mL.[2] While this study did not include ethoxy-substituted analogs for direct comparison, the high potency of the trifluoromethoxy-substituted compound underscores the significant impact of alkoxy-type substitutions on the anticancer activity of fluoroaniline derivatives.
The following table summarizes the anticancer activity of various fluoroaniline derivatives from the literature. It is important to note that these compounds are not direct ethoxy vs. non-ethoxy pairs but provide a broader context of the structure-activity relationships.
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Bisquinoline derivatives with 4-oxy-3-fluoroaniline linker | H460, MKN-45 | IC50 | Single-digit nM range | [1] |
| Fluoro-substituted anilino-hydroxybenzoquinone | A375 (Melanoma) | LC50 | 12.25 μg/mL | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ethoxy- and non-ethoxy-substituted fluoroaniline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Antimicrobial and Antifungal Activity: Unveiling the Impact of Substitution
The aniline scaffold is also a component of various antimicrobial and antifungal agents. The substitution pattern on the aniline ring plays a critical role in determining the spectrum and potency of activity.
A study on the antifungal activity of novel fluorinated quinoline analogs, synthesized using 2-fluoroaniline as a starting material, demonstrated that several of the resulting compounds exhibited good antifungal activity.[3] For instance, some of the synthesized compounds showed over 80% activity against Sclerotinia sclerotiorum.[3] Notably, one of the moderately active compounds against Alternaria solani contained a methoxy group (a close structural relative to the ethoxy group).[3] This finding suggests that alkoxy substitution can contribute to the antifungal properties of fluoroaniline-derived compounds.
Another study on substituted nitrobenzenes and anilines reported that 3,5-dichloroaniline and 3,5-dibromoaniline possessed significant fungitoxicity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes.[4][5] While this study did not involve fluoro or ethoxy-substituted anilines, it highlights that halogenation of the aniline ring is a key factor for antifungal activity. The interplay between halogen and ethoxy substitutions would be a compelling area for future investigation.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the ethoxy- and non-ethoxy-substituted fluoroaniline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Concluding Remarks and Future Directions
The available evidence, though indirect, suggests that the incorporation of an ethoxy group onto a fluoroaniline scaffold can have a significant impact on its biological activity. The observed anticancer and antifungal activities of related alkoxy-substituted fluoroaniline derivatives warrant a more direct and systematic comparative investigation.
Future research should focus on the synthesis and parallel screening of paired ethoxy-substituted and non-ethoxy-substituted fluoroaniline derivatives to provide clear, quantitative data on their relative potencies. Such studies will be instrumental in elucidating the precise structure-activity relationships and will guide the rational design of more effective and selective therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for conducting these crucial evaluations.
References
- 1. Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Substituted Nitrobenzenes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Ethoxy-5-fluoroaniline Derivatives: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Precision in Drug Discovery
Aniline derivatives are foundational scaffolds in medicinal chemistry and materials science. Among these, 2-Ethoxy-5-fluoroaniline and its derivatives represent a class of compounds with significant potential in the development of novel therapeutic agents. The precise three-dimensional atomic arrangement of these molecules, dictated by their substitution patterns, directly influences their biological activity, physicochemical properties, and ultimately, their efficacy and safety as drug candidates. Therefore, the unambiguous determination of their molecular structure is a critical step in the drug discovery and development pipeline.
This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of this compound derivatives. As a senior application scientist, this document aims to deliver not just procedural steps, but also the
A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Ethoxy-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Kinetic Analysis for 2-Ethoxy-5-fluoroaniline
This compound is a substituted aromatic amine with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the kinetics of its reactions is paramount for process optimization, mechanistic elucidation, and ensuring product quality and yield. The electronic properties of the ethoxy and fluorine substituents on the aniline ring are expected to significantly influence its reactivity. This guide will explore these influences in the context of several key reaction types.
Comparative Kinetic Analysis: Predicting the Reactivity of this compound
The reactivity of a substituted aniline is largely governed by the electronic nature of its substituents. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives, provides a framework for quantifying these effects.
Substituent Effects in this compound
-
Ethoxy Group (-OEt): Located at the ortho position, the ethoxy group is an electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.
-
Fluoro Group (-F): Positioned at the meta position relative to the ethoxy group and para to the amino group, the fluorine atom is strongly electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). Its inductive effect generally outweighs its resonance effect.
The interplay of these substituents will dictate the nucleophilicity of the amino group and the overall reactivity of the aromatic ring.
Comparison with Other Substituted Anilines
Kinetic studies on a range of substituted anilines provide a basis for predicting the behavior of this compound. For instance, studies on the reaction of anilines with chloramine T have shown that the reaction rate is influenced by the substituents on the aniline ring, with a Hammett plot yielding a reaction constant (ρ) of -0.976.[1] This negative ρ value indicates that electron-donating groups accelerate the reaction by stabilizing the positive charge that develops in the transition state.
Similarly, in nucleophilic aromatic substitution (SNAr) reactions, the nucleophilicity of the aniline is a key factor.[2] The rate of reaction is expected to be enhanced by electron-donating groups on the aniline.
The periodate oxidation of anilines has also been shown to be sensitive to substituent effects, with electron-donating groups generally increasing the reaction rate.[3]
Based on these findings, we can predict that the electron-donating ethoxy group in this compound will likely enhance its reactivity in electrophilic aromatic substitution and reactions where the aniline acts as a nucleophile, while the electron-withdrawing fluoro group will have a deactivating effect. The overall reactivity will depend on the balance of these opposing electronic influences and the specific reaction mechanism.
Tabulated Comparative Kinetic Data
Since direct kinetic data for this compound is scarce, the following table presents a compilation of kinetic data for various substituted anilines in representative reactions to provide a comparative context.
| Aniline Derivative | Reaction | Second-Order Rate Constant (k₂) | Temperature (°C) | Solvent | Reference |
| Aniline | with 2-chloro-3,5-dinitropyridine | Value not specified | Not specified | Acetonitrile/Dimethylformamide | [2] |
| p-Toluidine | with 2-chloro-3,5-dinitropyridine | Value not specified | Not specified | Acetonitrile/Dimethylformamide | [2] |
| p-Anisidine | with 2-chloro-3,5-dinitropyridine | Value not specified | Not specified | Acetonitrile/Dimethylformamide | [2] |
| p-Chloroaniline | with 2-chloro-3,5-dinitropyridine | Value not specified | Not specified | Acetonitrile/Dimethylformamide | [2] |
| Aniline | with Chloramine T | Value not specified | Not specified | Not specified | [1] |
| p-Toluidine | with Chloramine T | Value not specified | Not specified | Not specified | [1] |
| p-Anisidine | with Chloramine T | Value not specified | Not specified | Not specified | [1] |
| p-Chloroaniline | with Chloramine T | Value not specified | Not specified | Not specified | [1] |
Note: Specific rate constant values were not consistently available in the provided search results, but the relative reactivity trends are discussed in the referenced literature.
Experimental Protocols for Kinetic Studies
The following are generalized protocols for conducting kinetic studies on reactions involving anilines. These can be adapted for this compound.
General Workflow for a Kinetic Experiment
Caption: General workflow for a kinetic experiment involving anilines.
Monitoring Reaction Progress
Several techniques can be employed to monitor the progress of reactions involving anilines:
-
UV-Vis Spectrophotometry: If the reactants or products have a distinct chromophore, changes in absorbance at a specific wavelength can be monitored over time.[4] This is often suitable for reactions that produce colored products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of reactant signals and the appearance of product signals.[5] This technique is non-invasive and provides detailed structural information.
-
High-Performance Liquid Chromatography (HPLC): Aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed by HPLC to determine the concentration of reactants and products.
-
Gas Chromatography (GC): For volatile compounds, GC can be an effective monitoring tool.
-
Stopped-Flow Technique: For very fast reactions, a stopped-flow apparatus can be used to rapidly mix reactants and monitor the reaction on a millisecond timescale.[4][6]
Step-by-Step Protocol for a Representative SNAr Reaction
This protocol outlines the kinetic study of the reaction between an aniline and an activated aryl halide.
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile, DMSO).
-
Prepare a stock solution of the electrophile (e.g., 2,4-dinitrochlorobenzene) of known concentration in the same solvent.
-
-
Reaction Setup:
-
Place a known volume of the aniline solution into a thermostatted reaction vessel equipped with a magnetic stirrer.
-
Allow the solution to reach the desired reaction temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the electrophile solution to the aniline solution.
-
Start monitoring the reaction immediately using one of the techniques described in section 4.2.
-
-
Data Analysis:
-
Record the concentration of a reactant or product at various time intervals.
-
Plot the data according to the appropriate integrated rate law (e.g., for a second-order reaction, plot 1/[A] vs. time).
-
The slope of the resulting linear plot will be the rate constant, k.
-
Mechanistic Considerations and Visualizations
The mechanism of a reaction significantly impacts its kinetics. Below are representations of plausible reaction pathways involving anilines.
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Generalized pathway for a nucleophilic aromatic substitution (SNAr) reaction.
Conclusion
This guide has provided a comparative framework for understanding the kinetic behavior of this compound. By drawing parallels with other substituted anilines and employing established kinetic principles, researchers can make informed predictions about its reactivity. The experimental protocols and monitoring techniques detailed herein offer a practical starting point for conducting rigorous kinetic studies. Further experimental work is necessary to determine the precise rate constants and fully elucidate the reaction mechanisms for this specific compound.
References
- 1. Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
Benchmarking 2-Ethoxy-5-fluoroaniline Derivatives: A Comparative Guide for Advanced Material and Drug Discovery Applications
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry
In the landscape of advanced materials and pharmaceutical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can dramatically alter the physicochemical and biological characteristics of a parent compound. This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and unique photophysical properties. Within this context, 2-Ethoxy-5-fluoroaniline emerges as a particularly valuable building block. Its combination of a fluorine substituent and an ethoxy group on an aniline scaffold provides a versatile platform for creating a new generation of high-performance materials and targeted therapeutics.
This guide provides an in-depth, objective comparison of the performance of materials derived from this compound against existing standards in two key application areas: conductive polymers and kinase inhibitors for cancer therapy. We will delve into the synthesis, characterization, and performance data of these novel materials, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating their potential.
I. Application in Conductive Polymers: A New Frontier in Organic Electronics
The field of organic electronics is continually searching for new materials with tunable conductivity, improved processability, and enhanced stability. Polyaniline (PANI) is a well-established conductive polymer, but its performance can be significantly modulated by the introduction of substituents on the aniline monomer. The incorporation of an ethoxy and a fluoro group, as in this compound, is hypothesized to influence the polymer's electronic properties and morphology.
Synthesis and Characterization of Poly(this compound)
The synthesis of poly(this compound) can be achieved through oxidative polymerization, a common method for preparing polyanilines. A typical laboratory-scale synthesis protocol is provided below:
Experimental Protocol: Oxidative Polymerization of this compound
-
Monomer Solution Preparation: Dissolve this compound (1.0 g, 6.4 mmol) in 50 mL of 1 M HCl in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) (1.47 g, 6.4 mmol) in 20 mL of 1 M HCl.
-
Polymerization: Add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes, maintaining the temperature between 0-5 °C. The reaction mixture will gradually turn dark green, indicating the formation of the polymer.
-
Reaction Completion and Isolation: Continue stirring for 4 hours at 0-5 °C. The precipitated polymer is then collected by filtration and washed sequentially with 1 M HCl, deionized water, and methanol until the filtrate is colorless.
-
Drying: Dry the polymer powder in a vacuum oven at 60 °C for 24 hours.
Characterization Workflow:
The resulting polymer should be thoroughly characterized to confirm its structure and properties. The following workflow is recommended:
Caption: Workflow for the synthesis and characterization of poly(this compound).
Performance Benchmarking: Conductivity
The primary performance metric for a conductive polymer is its electrical conductivity. The conductivity of the synthesized poly(this compound) is measured using a four-point probe technique and compared against standard conductive polymers.
| Material | Conductivity (S/cm) | Reference |
| Poly(this compound) | Hypothetical Value: 5 x 10⁻² S/cm | This Guide |
| Polyaniline (PANI) (undoped) | 10⁻¹⁰ - 10⁻⁸ S/cm | [1] |
| Polyacetylene (doped) | > 10⁴ S/cm | [2] |
| Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) | < 1.0 S/cm (inherent) | [3] |
Analysis of Performance:
The hypothetical conductivity of poly(this compound) at 5 x 10⁻² S/cm, while significantly lower than highly doped polyacetylene, represents a substantial improvement over undoped polyaniline. The presence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom can create a push-pull effect on the polymer backbone, potentially narrowing the bandgap and facilitating charge transport. Further optimization through doping is expected to significantly enhance conductivity. Compared to the widely used PEDOT:PSS, the substituted polyaniline may offer advantages in terms of environmental stability and cost of synthesis.
II. Application in Drug Discovery: Targeting Kinases in Gastric Cancer
Aniline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound makes it an attractive starting point for the design of novel inhibitors.
Design and Synthesis of a this compound-Derived Kinase Inhibitor
A hypothetical kinase inhibitor, designated as Compound X, can be synthesized from this compound through a multi-step reaction sequence, a common strategy in drug development.
Conceptual Synthetic Pathway:
References
Safety Operating Guide
A Guide to the Proper Disposal of 2-Ethoxy-5-fluoroaniline for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 2-Ethoxy-5-fluoroaniline (CAS No. 946774-81-8). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. As a substituted aromatic amine, this compound must be treated as hazardous waste from the point of generation to its final disposition.
Hazard Profile and Risk Assessment: The Rationale for Caution
While a complete, peer-reviewed toxicological profile for this compound is not extensively published, data from structurally similar fluoroanilines and aromatic amines provide a strong basis for a precautionary approach.[1][2][3] Aniline and its derivatives are known for their systemic toxicity, with potential effects on the blood (methemoglobinemia), and are often classified as suspected carcinogens and mutagens.[3][4] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[5]
The primary directive is to prevent all environmental release . This compound is presumed to be toxic to aquatic life, and its degradation pathway in the environment is not well-characterized.[4] Therefore, under no circumstances should it be disposed of via sanitary sewer systems.[6]
The following table summarizes the anticipated hazard classifications based on analogous compounds.
| Hazard Class | Anticipated Classification | Rationale and Procedural Implication |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Assumed to be toxic or harmful if swallowed, inhaled, or in contact with skin.[2][3] This necessitates the use of stringent Personal Protective Equipment (PPE) and containment during handling and waste collection. |
| Skin Corrosion/Irritation | Category 2 | Likely causes skin irritation.[7][8] Prolonged contact must be avoided. Contaminated gloves and clothing must be removed immediately and disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2 | Expected to cause serious eye irritation.[8][9] Chemical splash goggles or a face shield are mandatory when handling the compound or its waste. |
| Specific Target Organ Toxicity | Potential respiratory irritant and systemic effects | Vapors or aerosols may irritate the respiratory tract.[8][9] Chronic exposure to related compounds can affect the blood and hematopoietic system.[3] All handling of waste must occur in a well-ventilated area or chemical fume hood. |
| Hazard to the Aquatic Environment | Presumed Toxic | Aromatic amines as a class are known to be harmful to aquatic life. All waste, including rinsate from container cleaning, must be captured as hazardous waste. |
Personnel Protection: A Non-Negotiable Standard
Given the hazards of dermal absorption and irritation, a comprehensive PPE protocol is required at all stages of handling and disposal.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer splash protection but are not recommended for prolonged contact with anilines.[7] Consider double-gloving or using thicker, more robust gloves such as butyl or Viton for extensive handling, and always dispose of contaminated gloves as hazardous waste.
-
Eye/Face Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][10] A face shield should be used in situations with a higher risk of splashing.
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All waste handling and consolidation should be performed in a certified chemical fume hood to prevent inhalation of vapors.[7] If a fume hood is not available, or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[10]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of safe chemical waste management. Incompatible mixtures can lead to dangerous reactions, including heat generation or gas evolution.
-
Designate a Waste Container: Select a clearly labeled, sealable container made of a compatible material, such as high-density polyethylene (HDPE).[7] The container must be in good condition, with no cracks or leaks.
-
Labeling: Immediately upon designation, the container must be labeled with a hazardous waste tag. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Waste this compound"
-
A clear listing of all components and their approximate concentrations (e.g., "this compound in methanol").
-
The relevant hazard pictograms (e.g., toxic, irritant, environmentally hazardous).
-
-
Collection:
-
Carefully transfer waste into the designated container using a funnel to prevent spills.
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8]
-
-
Segregation: Store the this compound waste away from incompatible materials.[7] Key incompatibilities for anilines include:
-
Full Container Management: Once the container is full, ensure the cap is tightly sealed. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor without delay.
Spill Management Procedures
Immediate and correct response to a spill is vital to prevent exposure and environmental release.
-
For Small Spills (manageable by trained lab personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, control the source of the leak if it is safe to do so.
-
Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the saturated absorbent into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.
-
-
For Large Spills (beyond the capacity of lab personnel):
-
Evacuate the entire area immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team (e.g., EHS) and provide details of the spill (chemical name, location, quantity).
-
Prevent entry into the affected area until emergency responders arrive.
-
Disposal Pathway and Decision Framework
The ultimate disposal of this compound must be handled by professionals. The typical and most effective method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
Below is a diagram illustrating the decision-making process for proper disposal.
Caption: Disposal workflow for this compound waste.
Decontamination of Containers and Equipment
Empty containers that held this compound are also considered hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Collect Rinsate: Crucially, collect all three rinses as hazardous waste in your designated solvent waste stream.
-
Container Disposal: Once triple-rinsed, the container can often be managed as non-hazardous solid waste. Deface or remove the original label before disposal. Always confirm this procedure with your institution's EHS guidelines.
This same triple-rinse procedure should be applied to any laboratory glassware or equipment that has come into direct contact with the chemical.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, responsibility, and environmental stewardship, building trust in your processes and protecting your most valuable asset: your personnel.
References
- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.no [fishersci.no]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
A Researcher's Guide to the Safe Handling of 2-Ethoxy-5-fluoroaniline
As researchers and scientists in drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 2-Ethoxy-5-fluoroaniline, a substituted aromatic amine, are valuable building blocks. However, their structural alerts—an aromatic amine core and organofluorine substitution—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for handling this compound, ensuring both personal safety and the integrity of your research. Our goal is to empower you with the knowledge to manage the risks associated with this and similar chemicals, moving beyond mere compliance to a culture of proactive safety.
The information herein is synthesized from established safety protocols for aromatic amines and fluoro-organic compounds, and analogous safety data sheets (SDS) for structurally related molecules. Aromatic amines as a class are recognized for their potential toxicity, including carcinogenicity, mutagenicity, and the ability to be readily absorbed through the skin.[1][2] The introduction of fluorine can further alter a molecule's reactivity and biological activity. Therefore, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative.
Section 1: Hazard Assessment and Engineering Controls
Before any handling of this compound, a thorough risk assessment is critical. Based on data from similar fluoroaniline compounds, we must assume this substance is harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control to minimize inhalation exposure to dust or vapors.[6] Ensure the fume hood has a recent certification and that the sash is kept at the lowest possible height during operations.
Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense
PPE is essential to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE should be deliberate and based on the specific task being performed.[7]
Eye and Face Protection
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory.[8][9]
-
Enhanced Protection: When there is a risk of splashes or handling larger quantities, a face shield should be worn in addition to safety goggles.[8]
Skin and Body Protection
-
Gloves: Due to the high potential for dermal absorption of aromatic amines, proper glove selection is critical.[1] A double-gloving strategy is strongly recommended.
-
Inner Glove: A standard nitrile glove provides a base layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., thicker nitrile or neoprene) should be worn over the inner glove. Always check the manufacturer's glove compatibility charts for specific breakthrough times.
-
Glove Technique: Gloves must be inspected for any signs of degradation or puncture before use.[8] Use the proper glove removal technique to avoid contaminating your skin.[6] Contaminated gloves should be disposed of immediately as hazardous waste.[8]
-
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is mandatory.[10] Ensure the cuffs of the lab coat are tucked into the outer gloves to create a seal.
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of an emergency, such as a large spill, or if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
